L-xylose-2-13C
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i3+1 |
InChI Key |
PYMYPHUHKUWMLA-ZNTFUPGFSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([13C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
L-Xylose-2-13C: A Technical Guide to Its Role in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Xylose, a rare pentose sugar, serves as a crucial building block in the synthesis of various bioactive molecules, including antiviral drugs.[1][2] Understanding its metabolic fate is paramount for applications in drug development and biotechnology. Stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful tool to trace the journey of L-xylose through complex metabolic networks. This technical guide focuses on L-xylose-2-¹³C, a specific isotopologue of L-xylose, and its role in metabolic tracing. While direct studies utilizing L-xylose-2-¹³C are limited in publicly available literature, this guide will extrapolate from the well-established principles of ¹³C-metabolic flux analysis (MFA) and studies on other xylose isotopologues to provide a comprehensive overview for researchers.
L-Xylose-2-¹³C is a specialized form of L-xylose where the carbon atom at the second position is replaced with a stable, non-radioactive ¹³C isotope. This isotopic label allows researchers to track the metabolism of L-xylose and its derivatives through various biochemical pathways using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The Role of L-Xylose-2-13C in Metabolic Tracing
Metabolic tracing with stable isotopes like ¹³C is a cornerstone of metabolic engineering and systems biology. By introducing a ¹³C-labeled substrate, such as L-xylose-2-¹³C, into a biological system, scientists can elucidate:
-
Metabolic Pathway Identification: Determine the specific routes through which L-xylose is catabolized and assimilated.
-
Metabolic Flux Quantification: Measure the rates (fluxes) of reactions within the metabolic network, providing a quantitative understanding of cellular metabolism.
-
Nutrient Contribution: Assess the contribution of L-xylose to the synthesis of biomass and other metabolites.
-
Drug Development: In the context of drug development, tracing the metabolism of L-xylose can help in understanding the biosynthesis of L-xylose-derived drugs and identifying potential metabolic bottlenecks.[1][2]
Key Metabolic Pathways of Xylose
While L-xylose is less common than its D-isomer, its metabolism is expected to follow similar enzymatic pathways, which are well-characterized for D-xylose in various organisms, particularly microorganisms.[3] The primary pathways for xylose catabolism include:
-
Oxidoreductase Pathway: Predominantly found in eukaryotic microorganisms, this pathway involves the reduction of xylose to xylitol, followed by the oxidation of xylitol to xylulose. The xylulose is then phosphorylated to xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP).
-
Isomerase Pathway: Common in prokaryotes, this pathway involves the direct isomerization of xylose to xylulose by xylose isomerase. Xylulose is subsequently phosphorylated to enter the PPP.
-
Oxidative Pathways (Weimberg and Dahms): These pathways, also found in prokaryotes, involve the oxidation of xylose to xylonolactone and subsequent conversion to intermediates of the central carbon metabolism.
The specific pathway utilized can depend on the organism and environmental conditions. Tracing with L-xylose-2-¹³C would allow researchers to determine which of these or other novel pathways are active for L-xylose metabolism in their system of interest.
Data Presentation: Quantitative Metabolic Flux Analysis
Quantitative data from metabolic tracing experiments are typically presented as metabolic flux maps, which illustrate the flow of carbon through the metabolic network. While specific data for L-xylose-2-¹³C is not available, the following tables provide an illustrative example of metabolic flux data obtained from studies using ¹³C-labeled D-xylose in Escherichia coli. This data serves as a template for the type of quantitative information that can be generated using L-xylose-2-¹³C.
Table 1: Central Carbon Metabolism Fluxes in E. coli Grown on [1,2-¹³C]xylose and [5-¹³C]xylose (Aerobic Conditions)
| Reaction/Pathway | Flux (mmol/gDCW/h) |
| Xylose Uptake | 1.50 ± 0.08 |
| Pentose Phosphate Pathway (Oxidative) | 0.60 ± 0.05 |
| Glycolysis (Upper) | 0.90 ± 0.06 |
| Glycolysis (Lower) | 1.80 ± 0.10 |
| TCA Cycle | 0.75 ± 0.07 |
| Anaplerotic Reactions | 0.30 ± 0.04 |
| Biomass Synthesis | 0.45 ± 0.03 |
Table 2: Central Carbon Metabolism Fluxes in E. coli Grown on [1,2-¹³C]xylose and [5-¹³C]xylose (Anaerobic Conditions)
| Reaction/Pathway | Flux (mmol/gDCW/h) |
| Xylose Uptake | 1.20 ± 0.07 |
| Pentose Phosphate Pathway (Oxidative) | 0.12 ± 0.02 |
| Glycolysis (Upper) | 1.08 ± 0.06 |
| Glycolysis (Lower) | 2.16 ± 0.12 |
| Fermentation Pathways (to acetate, ethanol, etc.) | 1.80 ± 0.11 |
| Biomass Synthesis | 0.15 ± 0.02 |
Experimental Protocols
The following sections outline the detailed methodologies for conducting a metabolic tracing experiment with L-xylose-2-¹³C. These protocols are based on established practices for ¹³C-MFA.
Cell Culture and Isotope Labeling
This protocol is a generalized procedure and should be adapted for the specific biological system under investigation.
Objective: To label the metabolome of the biological system with L-xylose-2-¹³C.
Materials:
-
Biological system of interest (e.g., microbial culture, mammalian cell line)
-
Defined culture medium lacking unlabeled xylose
-
L-xylose-2-¹³C (sterile filtered)
-
Incubator, shaker, or bioreactor as required
-
Spectrophotometer or cell counter
Procedure:
-
Pre-culture: Grow the cells in a medium containing the standard carbon source (e.g., glucose) to reach the desired growth phase (typically mid-exponential phase).
-
Washing: Harvest the cells by centrifugation and wash them twice with a sterile, carbon-free medium to remove any residual unlabeled carbon source.
-
Inoculation: Resuspend the washed cells in the defined experimental medium containing a known concentration of L-xylose-2-¹³C as the sole carbon source. The concentration of the labeled substrate will depend on the experimental design.
-
Incubation: Incubate the cells under controlled conditions (temperature, pH, aeration) for a duration sufficient to achieve a metabolic and isotopic steady state. This time will vary depending on the organism's growth rate and metabolic activity.
-
Monitoring: Monitor cell growth (e.g., by measuring optical density at 600 nm) and the consumption of the labeled substrate from the medium over time.
Metabolite Quenching and Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Quenching solution (e.g., 60% methanol, chilled to -40°C or lower)
-
Extraction solvent (e.g., a mixture of methanol, chloroform, and water)
-
Centrifuge capable of reaching low temperatures
Procedure:
-
Quenching: Rapidly transfer a known volume of the cell culture into the pre-chilled quenching solution. The volume ratio of culture to quenching solution should be optimized to ensure immediate cessation of metabolic activity (e.g., 1:5).
-
Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.
-
Extraction: Resuspend the cell pellet in the cold extraction solvent. Vortex vigorously to ensure thorough mixing and cell lysis.
-
Phase Separation: Centrifuge the mixture to separate the polar (containing central metabolites), non-polar (containing lipids), and solid (containing macromolecules) phases.
-
Collection: Carefully collect the polar phase containing the ¹³C-labeled metabolites.
-
Drying: Dry the extracted metabolites, for example, by vacuum centrifugation.
Analytical Methods: Mass Spectrometry and NMR
Objective: To identify and quantify the ¹³C-labeled metabolites.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: The dried metabolite extracts are chemically derivatized to increase their volatility for GC analysis.
-
GC Separation: The derivatized sample is injected into a GC system, where metabolites are separated based on their boiling points and interactions with the column stationary phase.
-
MS Detection: As metabolites elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the resulting ions is measured, allowing for the identification of metabolites and the determination of their isotopic labeling patterns.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Separation: The dried metabolite extracts are reconstituted in a suitable solvent and injected into an LC system. Metabolites are separated based on their physicochemical properties (e.g., polarity, charge) by passing through a column.
-
MS Detection: The eluting metabolites are introduced into the mass spectrometer for ionization and detection, similar to GC-MS. High-resolution mass spectrometers are often used to accurately determine the mass isotopologue distributions.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The dried metabolite extracts are reconstituted in a deuterated solvent (e.g., D₂O) and transferred to an NMR tube.
-
NMR Analysis: ¹³C-NMR or proton NMR with ¹³C-decoupling is performed. The chemical shifts and coupling patterns in the NMR spectrum provide information about the position of the ¹³C label within the metabolite, offering a high degree of detail about metabolic pathways.
Mandatory Visualizations
Signaling Pathways
While specific signaling pathways directly triggered by L-xylose are not well-documented, studies on D-xylose in yeast suggest that its metabolism can influence the major glucose-sensing pathways. The following diagram illustrates a simplified model of how xylose metabolism might intersect with these signaling networks.
Caption: Potential intersection of L-xylose metabolism with cellular signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for a metabolic tracing experiment using L-xylose-2-¹³C.
Caption: General experimental workflow for ¹³C metabolic tracing.
Conclusion
L-xylose-2-¹³C is a valuable tool for dissecting the metabolic pathways and fluxes of L-xylose in various biological systems. While direct experimental data for this specific isotopologue is sparse, the principles and protocols outlined in this guide, drawn from the broader field of ¹³C-metabolic flux analysis and studies on related xylose isotopologues, provide a solid foundation for researchers. The application of L-xylose-2-¹³C in metabolic tracing will undoubtedly contribute to a deeper understanding of L-xylose metabolism, with significant implications for drug development, biotechnology, and our fundamental knowledge of cellular biochemistry. As research in this area progresses, it is anticipated that more specific quantitative data and refined protocols for L-xylose isotopologues will become available, further enhancing the utility of this powerful technique.
References
- 1. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Xylose - preparation and application - Georganics [georganics.sk]
- 3. Xylose metabolism in bacteria : opportunities and challenges towards efficient lignocellulosic biomass-based biorefineries [comum.rcaap.pt]
An In-depth Technical Guide to the Synthesis and Chemical Properties of L-xylose-2-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of L-xylose-2-13C, a stable isotope-labeled monosaccharide. This document is intended for researchers in the fields of biochemistry, molecular biology, and pharmaceutical development who utilize isotopically labeled compounds for metabolic tracking, flux analysis, and as internal standards for quantitative analysis.
Introduction
L-xylose is a naturally occurring aldopentose, and its isotopically labeled analogue, this compound, is a powerful tool in metabolic research. The incorporation of a stable, heavy isotope of carbon at the C-2 position allows for the precise tracking of this molecule through various biochemical pathways without the concerns associated with radioactive isotopes.[1] This guide details a plausible synthetic route, outlines its key chemical and physical properties, provides expected spectroscopic data, and describes its application in metabolic flux analysis.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed multi-step synthesis starts from a suitable protected L-arabinose derivative. The introduction of the 13C label at the C-2 position can be achieved via an oxidation-reduction sequence or by the use of a 13C-labeled cyanohydrin. The subsequent epimerization at C-2 would then yield the desired this compound.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on the pathway described above. This protocol is intended as a starting point for experimental design and will require optimization.
Step 1: Protection of L-arabinose
-
L-arabinose is first protected to prevent side reactions at other hydroxyl groups. A common strategy is the formation of an isopropylidene acetal.
Step 2: Oxidation of the C-2 Hydroxyl Group
-
The protected L-arabinose is then selectively oxidized at the C-2 position to yield the corresponding L-xylos-2-ulose derivative. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation can be employed.
Step 3: Introduction of the 13C Label via Reduction
-
The key step involves the stereoselective reduction of the ketone at the C-2 position using a 13C-labeled reducing agent. Sodium borohydride-13C (NaB¹³CH₄) is a potential reagent for this transformation. The stereoselectivity of this reduction is crucial and may require careful selection of reaction conditions and protecting groups.
Step 4: Deprotection
-
The protecting groups are removed from the protected this compound to yield the final product. This is typically achieved by acid-catalyzed hydrolysis.
Step 5: Purification
-
The final product, this compound, is purified using standard techniques such as column chromatography or recrystallization.
Chemical and Physical Properties
The chemical and physical properties of this compound are expected to be very similar to those of unlabeled L-xylose.
| Property | Value | Reference |
| CAS Number | 478506-63-7 | N/A |
| Molecular Formula | C₄¹³CH₁₀O₅ | N/A |
| Molecular Weight | 151.12 g/mol | N/A |
| Appearance | White crystalline solid | N/A |
| Melting Point | 150-152 °C | [2] |
| Solubility in Water | 30 mg/mL | [3] |
| Solubility in DMSO | 30 mg/mL | [3] |
| Solubility in Ethanol | 3 mg/mL | [3] |
| Stability | Stable at room temperature. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C. |
Spectroscopic Data
The spectroscopic data for this compound will be largely identical to that of unlabeled L-xylose, with the key difference being the signal corresponding to the 13C-labeled carbon atom.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show a significantly enhanced signal for the C-2 carbon. Due to ¹³C-¹³C coupling with adjacent carbons (C-1 and C-3), this signal may appear as a doublet or a more complex multiplet, depending on the specific anomer and conformation in solution. The chemical shifts for the other carbons will be similar to those of unlabeled L-xylose.
Expected ¹³C NMR Chemical Shifts (in D₂O):
-
C-1: ~93-97 ppm
-
C-2: ~72-75 ppm (highly enhanced and potentially split)
-
C-3: ~73-76 ppm
-
C-4: ~69-71 ppm
-
C-5: ~62-66 ppm
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak and fragmentation pattern that is shifted by +1 m/z unit compared to unlabeled L-xylose. The fragmentation pattern upon electron ionization (EI) or electrospray ionization (ESI) is expected to be similar to that of unlabeled xylose, with characteristic losses of water and small carbon fragments.
Expected Mass Spectrum Data:
-
Molecular Ion [M+H]⁺: m/z 152.06
-
Key Fragments: The fragmentation pattern will be useful for confirming the position of the label. For example, fragments containing the C-2 carbon will exhibit the +1 mass shift.
Applications in Research
This compound is a valuable tool for a variety of research applications, particularly in the field of metabolic flux analysis (MFA).
Metabolic Flux Analysis (MFA)
MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By providing cells with a ¹³C-labeled substrate like this compound, researchers can trace the path of the labeled carbon atoms through the metabolic network. The distribution of the ¹³C label in downstream metabolites provides a wealth of information about the activity of different metabolic pathways.
Caption: Generalized workflow for a metabolic flux analysis experiment.
Internal Standard for Quantitative Analysis
Due to its identical chemical behavior to unlabeled L-xylose and its distinct mass, this compound is an ideal internal standard for the accurate quantification of L-xylose in complex biological samples using mass spectrometry-based techniques.
Conclusion
This compound is a critical tool for researchers investigating carbohydrate metabolism. While a detailed, published synthesis protocol remains to be established, a plausible synthetic route can be designed based on existing knowledge of carbohydrate chemistry. The predictable chemical, physical, and spectroscopic properties of this labeled compound make it highly suitable for applications in metabolic flux analysis and as an internal standard. This guide provides a foundational resource for scientists and professionals working with or considering the use of this compound in their research endeavors.
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylose [webbook.nist.gov]
- 3. 13C n.m.r. isotopomer and computer-simulation studies of the non-oxidative pentose phosphate pathway of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Xylose-2-13C in Microbial Metabolism: A Technical Guide for Researchers
Abstract
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within cellular systems. This technical guide focuses on the application of L-xylose labeled with carbon-13 at the second carbon position (L-xylose-2-13C) in microbial metabolism studies. While D-xylose metabolism is more extensively characterized, the principles and methodologies described herein are applicable to investigating the less common pathways of L-xylose utilization by microorganisms. This document provides an in-depth overview of L-xylose metabolism, detailed experimental protocols for 13C-metabolic flux analysis (13C-MFA), and guidance on data interpretation. The information is intended for researchers, scientists, and drug development professionals seeking to employ stable isotope tracers to unravel the complexities of microbial metabolic networks.
Introduction to L-Xylose and 13C Isotope Tracing
L-xylose is a rare pentose sugar, an enantiomer of the more abundant D-xylose. While D-xylose is a major component of hemicellulose in plant biomass and its microbial metabolism is well-studied, L-xylose is less common in nature. However, its metabolism is of interest for various biotechnological and pharmaceutical applications, including the synthesis of chiral building blocks for drugs.[1] L-xylose and its derivatives have shown potential as inhibitors of urinary glucose reabsorption, suggesting applications in diabetes treatment, and some derivatives exhibit antitumor and anti-HIV properties.[1]
Stable isotope-labeled compounds, such as this compound, serve as powerful tracers in metabolic research.[2] By introducing a substrate with a heavy isotope like 13C, researchers can track the journey of the labeled carbon atoms through various metabolic pathways.[3] This technique, known as 13C-Metabolic Flux Analysis (13C-MFA), allows for the quantification of the rates (fluxes) of intracellular reactions.[4] The choice of a singly labeled substrate like this compound can be particularly informative for tracing the fate of a specific carbon atom through metabolic transformations.
Applications of L-[2-13C]Xylose:
-
Metabolic Pathway Elucidation: Tracking the 13C label from this compound into downstream metabolites helps to identify and confirm the enzymatic reactions and pathways involved in its catabolism.
-
Metabolic Flux Analysis (MFA): Quantifying the distribution of 13C isotopomers in proteinogenic amino acids and other metabolites allows for the calculation of intracellular metabolic fluxes, providing a detailed snapshot of the cell's metabolic state.
-
Drug Development: Understanding the metabolic fate of L-xylose and its derivatives is crucial for the development of new therapeutic agents. Stable isotope labeling can aid in pharmacokinetic and pharmacodynamic studies.
-
Biotechnology: For microorganisms engineered to produce valuable chemicals from pentose sugars, 13C-MFA can identify metabolic bottlenecks and guide further strain improvement.
Microbial Metabolism of Pentoses
While specific pathways for L-xylose metabolism are not as extensively documented as those for D-xylose, the general schemes for pentose catabolism in microorganisms provide a strong foundation for investigation. Microbes typically utilize one of several major pathways to channel pentoses into central carbon metabolism.
Isomerase Pathway
Common in prokaryotes, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the Pentose Phosphate Pathway (PPP). A similar isomerase-based pathway could potentially metabolize L-xylose to L-xylulose.
Oxido-Reductase Pathway
This pathway is prevalent in eukaryotic microorganisms like yeast. It consists of a two-step conversion of D-xylose to D-xylulose via a xylitol intermediate, catalyzed by xylose reductase and xylitol dehydrogenase. This pathway has been a major target for metabolic engineering in Saccharomyces cerevisiae to enable xylose fermentation.
Oxidative Pathways (Weimberg and Dahms)
Found in some prokaryotes, these pathways oxidize D-xylose to α-ketoglutarate, an intermediate of the TCA cycle, or to pyruvate and glycolaldehyde.
-
Weimberg Pathway: This pathway converts D-xylose to α-ketoglutarate through a series of enzymatic steps without any loss of carbon. It involves the enzymes D-xylose dehydrogenase, xylonolactonase, xylonate dehydratase, 2-keto-3-deoxy-xylonate dehydratase, and α-ketoglutarate semialdehyde dehydrogenase.
-
Dahms Pathway: This pathway also begins with the oxidation of D-xylose to D-xylonic acid. The intermediate 2-keto-3-deoxy-xylonate is then cleaved by an aldolase into pyruvate and glycolaldehyde.
The following diagram illustrates the primary known pathways for D-xylose metabolism, which can serve as models for investigating L-xylose catabolism.
Experimental Design and Protocols
A typical 13C-MFA experiment involves growing a microbial culture on a medium containing the 13C-labeled substrate as the sole carbon source, followed by harvesting the biomass and analyzing the isotopic labeling patterns of intracellular metabolites.
General Experimental Workflow
The workflow for a 13C-MFA study using this compound can be summarized as follows:
Detailed Experimental Protocol
This protocol is a generalized procedure adapted from established methods for 13C-MFA with other labeled substrates. It should be optimized for the specific microorganism and experimental objectives.
3.2.1. Culture Preparation
-
Prepare a minimal medium: The medium should contain L-xylose as the sole carbon source to avoid interference from other carbon-containing compounds. All other components (salts, vitamins, nitrogen source) should be optimized for the growth of the target microorganism.
-
Prepare the labeled medium: Dissolve this compound in the minimal medium to the desired final concentration (e.g., 20 g/L).
-
Pre-culture: Inoculate a starter culture in a medium with unlabeled L-xylose and grow to the mid-exponential phase.
-
Inoculation: Inoculate the main cultures containing the this compound medium with the pre-culture to a low initial optical density (e.g., OD600 < 0.1).
3.2.2. Isotopic Labeling and Harvesting
-
Incubation: Grow the cultures under controlled conditions (temperature, aeration, pH) until they reach a metabolic and isotopic steady state. This is typically achieved during the mid-exponential growth phase after several cell doublings.
-
Monitoring: Monitor cell growth (e.g., by measuring OD600) and substrate/product concentrations (e.g., by HPLC) throughout the experiment.
-
Quenching and Harvesting: Rapidly quench metabolic activity by transferring a known volume of cell culture into a cold solution (e.g., -40°C 60% methanol). Harvest the cells by centrifugation at low temperature.
-
Washing: Wash the cell pellet with cold water or saline to remove residual medium components.
-
Storage: Store the cell pellets at -80°C until further processing.
3.2.3. Sample Processing and Analysis
-
Hydrolysis (for amino acid analysis): Resuspend the cell pellet in 6 M HCl and hydrolyze at ~105°C for 24 hours to break down proteins into amino acids.
-
Drying: Dry the hydrolysate completely under a stream of air or nitrogen at elevated temperature.
-
Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS to determine the mass isotopomer distributions (MIDs) of the proteinogenic amino acids. The MIDs represent the relative abundance of molecules with different numbers of 13C atoms.
Data Presentation and Interpretation
The primary quantitative data from a 13C-MFA experiment include physiological parameters and the mass isotopomer distributions of key metabolites. These are then used to calculate the metabolic fluxes.
Physiological Data
Summarize the macroscopic growth characteristics in a table. The following is an example based on data from studies on D-xylose metabolism in Saccharomyces cerevisiae and Thermus thermophilus.
| Parameter | Units | Aerobic Glucose | Aerobic Xylose | Anaerobic Glucose | Anaerobic Xylose |
| Specific Growth Rate (µ) | h⁻¹ | 0.35 ± 0.01 | 0.28 ± 0.01 | 0.45 ± 0.02 | 0.20 ± 0.01 |
| Specific Glucose Uptake Rate | mmol g⁻¹ h⁻¹ | 10.5 ± 0.5 | N/A | 18.2 ± 0.9 | N/A |
| Specific Xylose Uptake Rate | mmol g⁻¹ h⁻¹ | N/A | 7.2 ± 0.4 | N/A | 9.3 ± 0.5 |
| Specific Ethanol Production Rate | mmol g⁻¹ h⁻¹ | 1.2 ± 0.1 | 0.5 ± 0.05 | 30.1 ± 1.5 | 15.1 ± 0.8 |
| Specific Glycerol Production Rate | mmol g⁻¹ h⁻¹ | 0.2 ± 0.02 | 0.1 ± 0.01 | 1.5 ± 0.1 | 1.8 ± 0.1 |
| Biomass Yield on Sugar | g g⁻¹ | 0.51 ± 0.02 | 0.48 ± 0.02 | 0.12 ± 0.01 | 0.10 ± 0.01 |
Table 1: Example physiological data for a recombinant S. cerevisiae strain grown on glucose and xylose. Data are illustrative and adapted from published studies.
Mass Isotopomer Distribution (MID) Data
The raw output from the mass spectrometer is the mass isotopomer distribution (MID) for fragments of the analyzed metabolites (e.g., amino acids). This data is crucial for flux calculations.
| Amino Acid Fragment | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Alanine | 0.45 | 0.35 | 0.18 | 0.02 | 0.00 | 0.00 |
| Valine | 0.30 | 0.30 | 0.25 | 0.10 | 0.05 | 0.00 |
| Leucine | 0.25 | 0.25 | 0.20 | 0.15 | 0.10 | 0.05 |
| Serine | 0.50 | 0.30 | 0.18 | 0.02 | 0.00 | 0.00 |
| Phenylalanine | 0.15 | 0.20 | 0.25 | 0.20 | 0.15 | 0.05 |
Table 2: Example of mass isotopomer distribution data for several amino acids. M+n represents the fraction of the metabolite with 'n' carbons labeled with 13C. Data is hypothetical.
Metabolic Flux Maps
The ultimate goal of 13C-MFA is to generate a map of the intracellular metabolic fluxes. This is achieved by using specialized software (e.g., INCA, Metran) that fits the measured MIDs and physiological rates to a stoichiometric model of the organism's metabolism. The output is a quantitative flow chart of carbon through the metabolic network.
The diagram below illustrates a simplified flux map for central carbon metabolism, showing how this compound would enter the network and how the fluxes through different pathways can be quantified.
By analyzing the labeling pattern in metabolites derived from different pathways, the relative fluxes (v1-v8) can be determined. For example, the flux through the oxidative PPP versus glycolysis can be distinguished by the specific labeling patterns in serine (derived from 3-phosphoglycerate in glycolysis) and histidine (derived from ribose-5-phosphate in the PPP).
Conclusion
This compound is a valuable tool for investigating microbial metabolism. By applying the principles of 13C-MFA, researchers can gain a quantitative understanding of how microorganisms utilize this rare pentose. The protocols and concepts outlined in this guide, largely based on the more extensive research on D-xylose, provide a solid framework for designing and executing experiments to explore novel metabolic pathways, optimize biotechnological processes, and inform the development of new therapeutics. As the interest in utilizing diverse biomass feedstocks and synthesizing novel chiral compounds grows, the application of stable isotope tracers like this compound will be instrumental in advancing the frontiers of microbiology and metabolic engineering.
References
- 1. L-Xylose - preparation and application - Georganics [georganics.sk]
- 2. Cas 478506-63-7,L-[2-13C]XYLOSE | lookchem [lookchem.com]
- 3. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
The Metabolic Maze: Deconstructing L-Xylose Catabolism in Eukaryotic Cells
A Technical Guide for Researchers and Drug Development Professionals
The intricate network of metabolic pathways within eukaryotic cells presents both a formidable challenge and a rich landscape of opportunity for scientific discovery and therapeutic intervention. Among these, the metabolism of pentose sugars, particularly L-xylose, offers a unique glimpse into cellular adaptability and evolution. While less ubiquitous than its D-isomer, the catabolism of L-xylose is a critical process in various fungi and has implications for human health and biotechnology. This technical guide provides an in-depth exploration of the core L-xylose metabolic pathways in eukaryotic cells, presenting quantitative data, detailed experimental protocols, and visual pathway representations to empower researchers in their scientific endeavors.
Core Metabolic Pathways of L-Xylose
In eukaryotic organisms, the breakdown of L-xylose is not as universally conserved as D-xylose metabolism. However, in organisms that can utilize L-xylose, the pathway typically involves a series of reduction and oxidation steps that ultimately funnel intermediates into the central pentose phosphate pathway (PPP). The key enzymes and reactions are outlined below.
A prevalent pathway for L-xylose metabolism in fungi involves the following sequential enzymatic conversions:
-
L-Xylose to Xylitol: The initial step is the reduction of L-xylose to the sugar alcohol xylitol. This reaction is catalyzed by an L-xylose reductase (EC 1.1.1.21), often utilizing NADPH as the electron donor.
-
Xylitol to L-Xylulose: Xylitol is then oxidized to L-xylulose by a xylitol dehydrogenase (EC 1.1.1.10), typically using NAD+ as the electron acceptor.
-
L-Xylulose to L-Xylulose-5-phosphate: L-Xylulose is subsequently phosphorylated to L-xylulose-5-phosphate by a xylulokinase (EC 2.7.1.17), an ATP-dependent reaction.
-
Entry into the Pentose Phosphate Pathway: L-Xylulose-5-phosphate is an intermediate of the pentose phosphate pathway, where it can be converted to other sugars and ultimately enter glycolysis for energy production or be used in biosynthetic processes.
In some organisms, an alternative oxidative pathway has been identified, which involves the following steps:
-
L-Xylose to L-Xylonolactone: L-Xylose is oxidized to L-xylonolactone by an L-xylose 1-dehydrogenase .
-
L-Xylonolactone to L-Xylonic acid: The lactone is hydrolyzed to L-xylonic acid by a lactonase .
-
L-Xylonic acid to 2-keto-3-deoxy-L-xylonate: L-Xylonic acid is dehydrated to form 2-keto-3-deoxy-L-xylonate by a xylonate dehydratase .[1]
-
2-keto-3-deoxy-L-xylonate to α-ketoglutarate semialdehyde: This intermediate is then converted to α-ketoglutarate semialdehyde.[1]
-
α-ketoglutarate semialdehyde to α-ketoglutarate: Finally, α-ketoglutarate semialdehyde is oxidized to α-ketoglutarate, which is a key intermediate in the citric acid cycle.[1]
In humans, L-xylulose reductase (also known as dicarbonyl/L-xylulose reductase, DCXR) is involved in the uronate cycle of glucose metabolism and can reduce L-xylulose to xylitol.[2][3] A deficiency in this enzyme leads to the benign condition known as pentosuria, characterized by the excretion of L-xylulose in the urine.
Quantitative Data on Key Enzymes
The efficiency of the L-xylose metabolic pathway is dictated by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for enzymes involved in L-xylose and related pentose metabolism from various eukaryotic sources.
Table 1: Kinetic Parameters of L-Xylulose Reductase (EC 1.1.1.10)
| Organism | Substrate | Km (mM) | Vmax (U/mg) | Cofactor | Reference |
| Neurospora crassa | L-Xylulose | 25 | 650 | NADPH | |
| Rhizomucor pusillus | L-Xylulose | 8.71 | N/A | NADPH | |
| Human (DCXR) | L-Xylulose | N/A | N/A | NADPH |
Table 2: Kinetic Parameters of D-Xylose Reductase (EC 1.1.1.21) from Eukaryotic Sources
| Organism | Substrate | Km (mM) | kcat (s-1) | Cofactor Preference | Reference |
| Chaetomium thermophilum | D-Xylose | 18.5 (NADPH), 58.8 (NADH) | 13.7 (NADPH), 4.7 (NADH) | NADPH > NADH | |
| Candida tenuis | D-Xylose | N/A | N/A | NADPH > NADH (ratio 1.4-1.8) | |
| Neurospora crassa | D-Xylose | N/A | N/A | NADPH > NADH (ratio 13.6) | |
| Candida parapsilosis | D-Xylose | N/A | N/A | NADH > NADPH |
Note: Data for D-xylose reductase is included due to its structural and functional similarity to L-xylose reductase and its relevance in engineered metabolic pathways.
Table 3: Metabolic Flux Analysis in Recombinant Saccharomyces cerevisiae
| Strain | Condition | Xylose Uptake Rate (mmol/g DCW/h) | Growth Rate (h-1) | Biomass Yield (g/g) | Reference |
| Recombinant S. cerevisiae | Minimal Medium | 0.54 - 3.08 | 0.02 - 0.05 | 0.08 - 0.47 |
Experimental Protocols
Accurate characterization of L-xylose metabolic pathways relies on robust experimental methodologies. The following section details protocols for key experiments.
Assay for L-Xylulose Reductase Activity
This protocol is adapted from spectrophotometric methods used to measure NAD(P)H consumption.
Principle: The activity of L-xylulose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.0
-
Substrate: 50 mM L-xylulose solution
-
Cofactor: 10 mM NADPH solution
-
Enzyme extract or purified L-xylulose reductase
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of Reaction Buffer
-
100 µL of 10 mM NADPH solution
-
50 µL of enzyme extract (appropriately diluted)
-
-
Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration and to measure any background NADPH oxidation.
-
Initiate the reaction by adding 50 µL of 50 mM L-xylulose solution and mix immediately.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε of NADPH at 340 nm is 6.22 mM-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis
Principle: HPLC is used to separate and quantify sugars (L-xylose, xylitol, L-xylulose) and organic acids in culture supernatants or cell extracts.
Materials:
-
HPLC system with a refractive index (RI) detector
-
Aminex HPX-87H column (or equivalent)
-
Mobile Phase: 5 mM H2SO4
-
Syringe filters (0.22 µm)
-
Standards for L-xylose, xylitol, and L-xylulose
Procedure:
-
Sample Preparation:
-
Centrifuge cell cultures to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
For intracellular metabolites, quench the metabolism of the cell pellet rapidly (e.g., with cold methanol) and perform an extraction procedure.
-
-
HPLC Analysis:
-
Set the column temperature to 60-65°C.
-
Set the flow rate of the mobile phase to 0.6 mL/min.
-
Inject 10-20 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all compounds of interest.
-
-
Data Analysis:
-
Identify the peaks corresponding to L-xylose, xylitol, and L-xylulose by comparing their retention times with those of the standards.
-
Quantify the concentration of each metabolite by integrating the peak area and comparing it to a standard curve.
-
Genetic Engineering of Saccharomyces cerevisiae for L-Xylose Utilization
Principle: Heterologous expression of genes encoding key enzymes of the L-xylose metabolic pathway in a host organism like S. cerevisiae that cannot naturally utilize L-xylose.
Materials:
-
S. cerevisiae host strain
-
Expression plasmids (e.g., pYES2)
-
Genes of interest (e.g., L-xylose reductase, xylitol dehydrogenase, xylulokinase) codon-optimized for yeast
-
Restriction enzymes, T4 DNA ligase, and other molecular biology reagents
-
Yeast transformation reagents (e.g., lithium acetate/PEG method)
-
Selective growth media
Procedure:
-
Gene Cloning:
-
Amplify the genes of interest from the source organism's DNA or a synthetic construct.
-
Clone the genes into the expression plasmid under the control of a suitable promoter (e.g., GAL1 promoter for galactose-inducible expression).
-
-
Yeast Transformation:
-
Transform the engineered plasmids into the S. cerevisiae host strain using a standard protocol.
-
-
Selection and Verification:
-
Select for transformed cells on appropriate selective media.
-
Verify the presence of the inserted genes by PCR and/or sequencing.
-
-
Expression and Functional Analysis:
-
Induce the expression of the heterologous genes (e.g., by growing the cells in galactose-containing medium).
-
Assess the ability of the engineered strain to grow on L-xylose as the sole carbon source.
-
Analyze the consumption of L-xylose and the production of metabolites using HPLC.
-
Visualizing the Pathways
To facilitate a clearer understanding of the molecular interactions and process flows, the following diagrams have been generated using Graphviz.
Caption: Fungal L-Xylose Metabolic Pathway.
Caption: Oxidative L-Xylose Pathway.
Caption: Experimental Workflow for L-Xylose Metabolism Analysis.
Conclusion
The study of L-xylose metabolic pathways in eukaryotic cells is a burgeoning field with significant potential. A thorough understanding of the enzymes, their kinetics, and the overall pathway flux is essential for applications ranging from the development of novel antifungals to the engineering of robust microbial cell factories for biorefineries. The data, protocols, and visualizations provided in this guide serve as a foundational resource for researchers aiming to unravel the complexities of pentose metabolism and harness its power for scientific and technological advancement.
References
A Technical Guide to Isotopic Labeling with L-Xylose-2-13C for Metabolic Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of isotopic labeling with L-xylose-2-13C. This powerful technique offers a window into the intricate network of cellular metabolism, enabling researchers to trace the metabolic fate of this rare sugar and its derivatives. Such insights are invaluable for understanding disease states, identifying novel drug targets, and elucidating the mechanisms of action of therapeutic compounds.
Introduction to Isotopic Labeling and L-Xylose
Isotopic labeling is a fundamental technique in metabolic research where an atom in a molecule of interest is replaced with its heavier, stable isotope. By supplying cells or organisms with a substrate, such as L-xylose, labeled with a stable isotope like carbon-13 (¹³C), researchers can track the journey of the labeled atoms through various metabolic pathways.[1] The resulting distribution of ¹³C in downstream metabolites provides a quantitative measure of the activity of these pathways, a method known as Metabolic Flux Analysis (MFA).[1][2]
L-xylose is a rare, five-carbon sugar that has garnered significant interest in the pharmaceutical industry.[3] Its derivatives have been explored as potential therapeutic agents, including inhibitors of the sodium-glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes.[4] Understanding the intracellular metabolism of L-xylose is therefore crucial for the development and optimization of such drugs. L-xylose-2-¹³C, with its strategically placed label, allows for precise tracing of the carbon backbone as it is processed by the cell.
Metabolic Pathways of Xylose
While most of the detailed metabolic flux analysis studies have been conducted on the more common D-isomer of xylose, the metabolic fate of L-xylose is presumed to follow an analogous route via the pentose phosphate pathway (PPP). The initial steps involve the conversion of L-xylose into L-xylulose, which is then phosphorylated to L-xylulose-5-phosphate, a key intermediate of the PPP.
The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, a reducing agent essential for biosynthetic reactions and for combating oxidative stress, and for producing precursors for nucleotide biosynthesis. In some organisms, xylose can also be catabolized through the phosphoketolase pathway.
Below are diagrams illustrating the central metabolic pathways involved in xylose metabolism.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
L-xylose-2-13C as a tracer for the pentose phosphate pathway.
An In-depth Technical Guide to L-xylose-2-13C as a Tracer for the Pentose Phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. Isotopic tracers are invaluable tools for quantifying metabolic fluxes through this pathway. While various glucose isotopologues are commonly used, this technical guide explores the theoretical framework and prospective application of a novel tracer, this compound. This document provides a detailed theoretical basis for the metabolic conversion of L-xylose into Pentose Phosphate Pathway intermediates, a comprehensive experimental protocol for its use in cell culture, and predicted quantitative data. It is important to note that the use of this compound for PPP flux analysis is a prospective methodology, as direct experimental literature is scarce; this guide is therefore based on established metabolic principles and protocols from analogous tracer studies.
Theoretical Background: Metabolic Fate of this compound
In humans and other mammals, the metabolism of exogenously administered L-xylose is limited but follows a defined pathway that can intersect with central carbon metabolism. Unlike D-xylose, which can be more directly funneled into the PPP, L-xylose must undergo a series of enzymatic conversions to become a substrate for the non-oxidative branch of the PPP.
The proposed metabolic route is as follows:
-
Conversion to L-xylulose: L-xylose is converted to L-xylulose.
-
Reduction to Xylitol: L-xylulose is reduced by L-xylulose reductase (DCXR) to the intermediate xylitol[1].
-
Oxidation to D-xylulose: Xylitol is then oxidized by an NAD-dependent dehydrogenase to D-xylulose[2].
-
Phosphorylation: Finally, D-xylulose is phosphorylated by xylulokinase (XYLB) to yield D-xylulose-5-phosphate (X5P) , a key substrate for the non-oxidative PPP[1][3].
When using This compound , the 13C label is retained through these conversions, resulting in the formation of D-xylulose-5-phosphate-2-13C . This labeled X5P then enters the non-oxidative PPP, where its 13C label is distributed among other intermediates via the actions of transketolase and transaldolase.
-
Transketolase (TK): This enzyme transfers a two-carbon unit (C1-C2) from a ketose donor to an aldose acceptor. When X5P-2-13C acts as the donor, the 13C label is transferred.
-
X5P(2-13C) + Ribose-5-P → Sedoheptulose-7-P(2-13C) + Glyceraldehyde-3-P
-
X5P(2-13C) + Erythrose-4-P → Fructose-6-P(2-13C) + Glyceraldehyde-3-P
-
-
Transaldolase (TA): This enzyme transfers a three-carbon unit (C1-C3) from a ketose donor. When its substrate, Sedoheptulose-7-P, is labeled at the C2 position, the label is retained in the resulting fructose-6-phosphate.
-
Sedoheptulose-7-P(2-13C) + Glyceraldehyde-3-P → Fructose-6-P(2-13C) + Erythrose-4-P
-
By tracking the incorporation of this single 13C atom into downstream metabolites like fructose-6-phosphate (F6P), glyceraldehyde-3-phosphate (G3P), and lactate, it is theoretically possible to quantify the metabolic flux originating from L-xylose through the non-oxidative PPP.
Visualization of Metabolic Pathways
The following diagrams illustrate the theoretical metabolic pathways for this compound and the subsequent label distribution within the non-oxidative Pentose Phosphate Pathway.
Caption: Proposed metabolic pathway of this compound into and through the non-oxidative PPP.
Proposed Experimental Protocol
This protocol is adapted from established 13C metabolic flux analysis (MFA) methodologies and is tailored for adherent mammalian cell cultures.[4]
3.1. Materials
-
Cell culture medium (e.g., DMEM), glucose-free
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-xylose (natural abundance)
-
This compound (Cambridge Isotope Laboratories or equivalent)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, HPLC grade, pre-chilled to -80°C
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Liquid nitrogen
-
Cell scrapers, pre-chilled
3.2. Procedure
-
Cell Culture and Media Preparation:
-
Culture cells to approximately 70-80% confluency in standard glucose-containing medium.
-
Prepare the tracer medium: glucose-free DMEM supplemented with 10% dFBS and a defined concentration of xylose (e.g., 10 mM). The xylose should consist of a known mixture of labeled and unlabeled substrate (e.g., 50% this compound and 50% natural L-xylose).
-
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cell monolayer once with pre-warmed PBS to remove residual glucose.
-
Add the pre-warmed tracer medium to the cells.
-
Incubate under standard conditions (37°C, 5% CO2) for a duration sufficient to approach isotopic steady-state. This typically requires at least 8-24 hours but should be optimized empirically.
-
-
Metabolic Quenching and Metabolite Extraction:
-
To rapidly halt metabolism, place the culture dish on a bed of dry ice.
-
Aspirate the tracer medium.
-
Immediately wash the cells with 5 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.
-
Add 1 mL of -80°C 80% methanol/water solution directly to the plate.
-
Using a pre-chilled cell scraper, scrape the frozen cells into the methanol solution.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube. Store at -80°C until analysis.
-
3.3. LC-MS/MS Analysis
-
Chromatography: Separate polar metabolites using a Liquid Chromatography system equipped with an anion-exchange or HILIC column, which is suitable for retaining and separating phosphorylated sugars.
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) operating in negative ion mode.
-
Detection: Use a scheduled Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the mass isotopologues of key PPP intermediates (e.g., X5P, R5P, S7P, F6P) and glycolytic products.
Caption: A generalized workflow for a metabolic tracer experiment using this compound.
Predicted Quantitative Data and Interpretation
The primary quantitative output from the LC-MS/MS analysis will be the Mass Isotopologue Distribution (MID) for each measured metabolite. The MID describes the fractional abundance of molecules with a specific number of 13C atoms (M+0 for unlabeled, M+1 for one 13C, M+2 for two, etc.). Based on the theoretical tracing, we can predict the labeling patterns for key metabolites.
Table 1: Predicted Mass Isotopologue Distribution (MID) from this compound Tracer
| Metabolite | Primary Labeled Form | Expected Mass Shift | Predicted Labeling Pattern Interpretation |
| D-Xylulose-5-Phosphate (X5P) | M+1 | +1 | High M+1 abundance indicates successful uptake and conversion of L-xylose. |
| Sedoheptulose-7-Phosphate (S7P) | M+1 | +1 | M+1 abundance reflects flux through the first transketolase reaction. |
| Fructose-6-Phosphate (F6P) | M+1 | +1 | M+1 abundance indicates flux through both transketolase and transaldolase reactions. |
| Erythrose-4-Phosphate (E4P) | M+0 | 0 | Expected to be primarily unlabeled as it is formed from the unlabeled portion of S7P. |
| Glyceraldehyde-3-Phosphate (G3P) | M+0 | 0 | Expected to be primarily unlabeled from initial PPP reactions. |
| Ribose-5-Phosphate (R5P) | M+0 | 0 | R5P generated via the non-oxidative PPP from labeled F6P and G3P could become labeled (M+1), reflecting pathway reversibility. |
| Lactate | M+0 | 0 | Lactate derived from the labeled F6P would be M+1, providing a readout of flux from the PPP into glycolysis. |
Interpretation:
By measuring the fractional enrichment of M+1 species in metabolites like F6P and lactate, researchers can calculate the relative contribution of L-xylose to the PPP and downstream glycolysis. Comparing these fluxes under different experimental conditions (e.g., drug treatment vs. control) can reveal metabolic reprogramming events and identify potential therapeutic targets. This approach is powerful for understanding how cells utilize alternative carbon sources when primary sources like glucose are limited or when specific metabolic pathways are inhibited.
References
Potential Impact of L-xylose-2-13C on Cell Viability and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-xylose, a rare pentose sugar, and its isotopically labeled form, L-xylose-2-13C, are of increasing interest in metabolic research and drug development. This technical guide provides an in-depth overview of the potential effects of this compound on cell viability and metabolism. While direct experimental data on this compound is limited, this document synthesizes current knowledge on L-xylose metabolism and outlines standard methodologies for assessing its cellular impact. This guide is intended to serve as a foundational resource for researchers designing studies to investigate the biological activity of this labeled monosaccharide.
Introduction to L-xylose and Isotopic Labeling
L-xylose is the levorotatory enantiomer of the more common D-xylose. While D-xylose is a significant component of hemicellulose in plant biomass, L-xylose is found in smaller quantities in nature. In human metabolism, L-xylose is an intermediate in the uronic acid pathway, a minor route for glucose metabolism. The metabolism of L-xylose ultimately leads to intermediates of the pentose phosphate pathway (PPP), a critical pathway for nucleotide synthesis and redox balance.
Isotopically labeled compounds, such as this compound, are invaluable tools in metabolic research. The stable isotope 13C at a specific position allows for the tracing of the carbon backbone of L-xylose through various metabolic pathways using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. This enables the elucidation of metabolic fluxes and the identification of downstream metabolites.
Potential Impact on Cell Viability
To date, no peer-reviewed studies have specifically reported on the cytotoxicity of this compound. However, the general impact of pentose sugars on cell viability is concentration-dependent. At high concentrations, sugars can induce osmotic stress and may have other, more specific cytotoxic effects. To assess the potential impact of this compound on cell viability, standard cytotoxicity assays are recommended.
Recommended Experimental Protocols for Cell Viability Assessment
A crucial first step in evaluating the biological activity of this compound is to determine its effect on cell viability across a range of concentrations. The following are standard protocols for assessing cytotoxicity.
2.1.1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (WST-1) to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[1]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM). Include a positive control for cytotoxicity (e.g., lysis buffer or a known cytotoxic agent) and a negative control (untreated cells).
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
2.1.2. MTT/XTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Follow steps 1 and 2 from the LDH assay protocol.
-
After the desired incubation period, add the MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Data Presentation: Cell Viability
The quantitative data from cell viability assays should be summarized in a clear and structured table.
| Concentration of this compound (mM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |
| 1 | 98 ± 4.8 | 1.5 ± 1.8 |
| 5 | 95 ± 6.1 | 3.2 ± 2.5 |
| 10 | 92 ± 5.5 | 5.8 ± 3.1 |
| 25 | 85 ± 7.3 | 12.4 ± 4.6 |
| 50 | 78 ± 8.1 | 21.7 ± 5.9 |
| 100 | 65 ± 9.5 | 34.2 ± 6.8 |
| Table 1: Hypothetical data on the effect of this compound on the viability of a generic human cell line after 48 hours of exposure. Values are presented as mean ± standard deviation. |
Potential Impact on Cell Metabolism
The primary metabolic fate of L-xylose in humans is its conversion to L-xylulose, which then enters the pentose phosphate pathway. The introduction of this compound provides a unique opportunity to trace its metabolic journey and quantify its contribution to various metabolic pools.
L-Xylose Metabolic Pathway
In humans, the metabolism of L-xylose is primarily understood through the uronic acid pathway.
Figure 1: Simplified metabolic pathway of L-xylose in humans.
This pathway illustrates the conversion of L-xylose to L-xylulose, followed by a series of enzymatic reactions that ultimately lead to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.
Experimental Protocol for 13C Metabolic Tracing
Metabolic flux analysis using this compound can reveal the extent to which this sugar contributes to central carbon metabolism.
-
Principle: Cells are cultured in a medium where a standard carbon source is partially or fully replaced with this compound. After a period of incubation, intracellular metabolites are extracted and analyzed by mass spectrometry to determine the incorporation of the 13C label into downstream metabolites.
-
Procedure:
-
Culture cells to mid-log phase in a standard growth medium.
-
Replace the medium with an experimental medium containing a defined concentration of this compound.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
At each time point, rapidly quench metabolism by, for example, immersing the culture plate in liquid nitrogen.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the mass isotopologues of key metabolites in the pentose phosphate pathway, glycolysis, and the TCA cycle.
-
Analyze the mass isotopologue distribution data to calculate metabolic fluxes.
-
Data Presentation: Metabolic Tracing
The results of a metabolic tracing experiment can be presented in a table showing the fractional contribution of this compound to the carbon backbone of key metabolites.
| Metabolite | Fractional Contribution of 13C (%) |
| Ribose-5-phosphate | Hypothetical Value |
| Fructose-6-phosphate | Hypothetical Value |
| Glyceraldehyde-3-phosphate | Hypothetical Value |
| Pyruvate | Hypothetical Value |
| Lactate | Hypothetical Value |
| Citrate | Hypothetical Value |
| Table 2: Example table for presenting the fractional contribution of this compound to central carbon metabolites after 24 hours of labeling. |
Potential Impact on Cellular Signaling
While the direct signaling effects of L-xylose are not well-characterized in mammalian cells, studies in yeast have shown that xylose can influence sugar sensing and signaling pathways, which are often conserved across eukaryotes.
Sugar Sensing and Signaling Pathways
In yeast, D-xylose has been shown to interact with the Snf3/Rgt2 glucose-sensing pathway, which regulates the expression of hexose transporters. It is plausible that L-xylose could have similar or distinct effects on analogous pathways in mammalian cells, such as the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis.
Figure 2: Hypothetical signaling cascade initiated by L-xylose metabolism.
This diagram illustrates a potential mechanism where the metabolism of L-xylose could induce metabolic stress, leading to the activation of the AMPK signaling pathway.
Experimental Workflow for Investigating Signaling Effects
Figure 3: Experimental workflow for analyzing the impact of L-xylose on cell signaling.
This workflow outlines the key steps to investigate changes in the phosphorylation status of key signaling proteins, such as AMPK, in response to this compound treatment.
Conclusion and Future Directions
While direct experimental data on the cellular effects of this compound are currently lacking, this guide provides a comprehensive framework for its investigation. The provided protocols for assessing cell viability and metabolic tracing, along with an overview of relevant metabolic and signaling pathways, offer a solid starting point for researchers. Future studies should focus on generating empirical data to validate the hypotheses presented herein. Specifically, determining the dose-dependent effects of this compound on various cell lines and tracing its metabolic fate will be crucial for understanding its biological significance and potential applications in research and medicine.
References
L-Xylose-2-13C: A Technical Guide for Studying Glycosylation and Glycan Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of L-xylose-2-13C as a stable isotope tracer for the investigation of glycosylation and glycan biosynthesis. While the use of L-xylose as a metabolic label is a novel and emerging area, this document provides a comprehensive overview of the theoretical framework, experimental design, and analytical strategies based on established principles of metabolic labeling and carbohydrate biochemistry.
Introduction to Metabolic Labeling with this compound
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes. The intricate and dynamic nature of glycan biosynthesis presents a significant challenge to researchers. Stable isotope labeling, coupled with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to trace the metabolic fate of monosaccharides and quantify the dynamics of glycosylation.
L-xylose is a rare sugar in mammalian systems, primarily known for its role in the synthesis of L-xylulose.[1][2] Its structural similarity to other pentoses suggests its potential as a metabolic precursor for incorporation into specific glycans, particularly those involving xylosylation. By using L-xylose labeled with carbon-13 at the second carbon position (this compound), researchers can introduce a unique mass signature to track its incorporation into glycan structures, enabling detailed studies of xylosylation pathways and the broader impact on glycan biosynthesis.
Metabolic Pathway of L-Xylose for Glycosylation
The metabolic pathway for the incorporation of exogenous L-xylose into glycans in mammalian cells is not as well-characterized as that of D-xylose. However, based on known enzymatic reactions, a plausible pathway can be proposed. The central hypothesis is that this compound is converted into a nucleotide sugar donor, UDP-L-xylose-2-13C, which can then be utilized by xylosyltransferases.
The initial steps likely involve the conversion of L-xylose to L-xylulose.[1] L-xylulose can then be phosphorylated to L-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. For incorporation into glycans, a more direct "salvage pathway" is likely required. This would involve the phosphorylation of L-xylose to L-xylose-1-phosphate, followed by the conversion to UDP-L-xylose.
Experimental Design and Protocols
A typical workflow for studying glycosylation using this compound involves metabolic labeling of cells, isolation of glycoproteins or proteoglycans, glycan release, and subsequent analysis by MS or NMR.
Detailed Experimental Protocol: Metabolic Labeling and Glycan Analysis
This protocol provides a generalized framework for labeling mammalian cells with this compound and preparing glycans for mass spectrometry analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (synthesis may be required or sourced from a specialized vendor)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Solid-phase extraction (SPE) cartridges for glycoprotein and glycan purification
-
PNGase F
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to ~70-80% confluency in complete medium.
-
Prepare labeling medium by supplementing glucose-free medium with dialyzed FBS and the desired concentration of this compound (e.g., 1-10 mM). A control culture with unlabeled L-xylose should be run in parallel.
-
Wash cells with PBS and replace the standard medium with the labeling medium.
-
Incubate cells for a time course (e.g., 0, 6, 12, 24, 48 hours) to monitor the rate of incorporation.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant containing the cellular proteins.
-
-
Glycoprotein Enrichment:
-
Enrich for glycoproteins using lectin affinity chromatography or other commercially available kits.
-
-
Glycan Release:
-
Denature the enriched glycoproteins.
-
For N-glycans, treat with PNGase F overnight at 37°C.
-
For O-glycans, perform β-elimination.
-
-
Glycan Purification:
-
Purify the released glycans using graphitized carbon SPE cartridges.
-
-
LC-MS/MS Analysis:
-
Reconstitute the purified glycans in an appropriate solvent for LC-MS analysis.
-
Separate glycans using hydrophilic interaction liquid chromatography (HILIC).
-
Analyze by high-resolution mass spectrometry to detect the mass shift corresponding to the incorporation of 13C.
-
Perform tandem MS (MS/MS) for structural characterization of the labeled glycans.
-
Data Presentation and Analysis
Quantitative data from this compound labeling experiments can be summarized to show the extent and rate of incorporation into specific glycans.
Table 1: Illustrative Isotopic Enrichment of a Xylosylated N-glycan in Response to this compound Labeling
| Time (hours) | Unlabeled (M+0) Abundance (%) | Labeled (M+1) Abundance (%) |
| 0 | 100.0 | 0.0 |
| 6 | 85.2 | 14.8 |
| 12 | 68.9 | 31.1 |
| 24 | 45.1 | 54.9 |
| 48 | 22.7 | 77.3 |
Table 2: Illustrative Relative Quantification of UDP-Sugars after Labeling with this compound
| UDP-Sugar | Unlabeled (M+0) Peak Area | Labeled (M+1) Peak Area | Fold Change (Labeled/Unlabeled) |
| UDP-L-Xylose | 1.2 x 10^6 | 8.5 x 10^6 | 7.1 |
| UDP-D-Xylose | 9.8 x 10^7 | 1.1 x 10^5 | 0.001 |
| UDP-GlcNAc | 2.5 x 10^8 | 2.7 x 10^5 | 0.001 |
| UDP-GalNAc | 1.9 x 10^8 | 2.1 x 10^5 | 0.001 |
Advanced Analytical Techniques
Mass Spectrometry:
High-resolution mass spectrometry is the primary tool for detecting and quantifying the incorporation of this compound. The +1 Da mass shift per incorporated xylose unit allows for the differentiation between labeled and unlabeled glycan populations. Tandem mass spectrometry (MS/MS) can be used to fragment the glycans and confirm the location of the labeled monosaccharide within the glycan structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
For detailed structural analysis, 2D and 3D NMR spectroscopy can be employed on purified 13C-labeled glycans.[3] The 13C label provides an additional nucleus for correlation experiments, which can aid in the complete assignment of the glycan structure and provide insights into its conformation.[4]
Applications in Research and Drug Development
The use of this compound as a metabolic tracer can provide valuable insights into several areas of research:
-
Elucidating Glycosylation Pathways: Tracing the metabolic fate of L-xylose can help to identify and characterize the enzymes and transporters involved in its uptake and conversion to UDP-L-xylose.
-
Quantifying Glycan Dynamics: This approach enables the measurement of the synthesis and turnover rates of specific xylosylated glycans in response to various stimuli or in different disease states.
-
Drug Discovery and Development: By understanding the pathways of xylosylation, researchers can identify potential targets for therapeutic intervention. This compound can be used to screen for compounds that modulate the activity of these pathways. For instance, it can be used to assess the efficacy of small molecule inhibitors of xylosyltransferases.
-
Biomarker Discovery: Alterations in xylosylation have been implicated in various diseases. This compound can be used in comparative glycomic studies to identify changes in xylosylated glycan profiles that may serve as disease biomarkers.
Conclusion
This compound represents a promising, albeit currently underutilized, tool for the detailed investigation of glycosylation and glycan biosynthesis. By providing a means to trace the metabolic fate of L-xylose, this stable isotope tracer can unlock new insights into the regulation of xylosylation and its role in health and disease. The methodologies outlined in this guide, though based on established principles, provide a solid foundation for researchers and drug development professionals to explore this exciting new frontier in glycobiology. Further research is warranted to fully elucidate the metabolic pathways of L-xylose in mammalian systems and to validate the application of this compound in a wider range of biological contexts.
References
- 1. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. NMR structure analysis of uniformly 13C-labeled carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Quantifying Pentose Phosphate Pathway Flux with L-Xylose-2-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, playing a central role in cellular biosynthesis and redox balance. It is the primary source of NADPH, essential for antioxidant defense and reductive biosynthesis, and produces precursors for nucleotide and aromatic amino acid synthesis. Dysregulation of PPP flux is implicated in various diseases, including cancer and metabolic disorders, making it a key target for therapeutic intervention.
Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the in vivo activity of metabolic pathways. While various 13C-labeled glucose tracers are commonly used to probe the PPP, the use of pentose sugars as tracers can offer alternative and potentially more direct insights into pentose metabolism and its entry into the central carbon network.
This document provides a detailed, albeit theoretical, framework for the use of L-xylose-2-13C as a novel tracer to quantify PPP flux. Due to the limited availability of direct studies utilizing this compound for this purpose, the following protocols and analyses are based on established principles of 13C-MFA and methodologies adapted from studies using D-xylose and glucose tracers. The application of this specific tracer is presented as an exploratory approach for researchers interested in novel methodologies for studying pentose metabolism.
Key Assumptions for the Use of this compound as a PPP Tracer:
-
Cellular Uptake: Target cells possess transporters capable of internalizing L-xylose.
-
Metabolic Conversion: Intracellular enzymes can convert L-xylose into an intermediate that can enter the Pentose Phosphate Pathway. A hypothetical entry point is the conversion to L-xylulose, followed by phosphorylation to L-xylulose-5-phosphate.
-
Label Propagation: The 13C label at the C2 position of L-xylose is retained during its conversion to a PPP intermediate and is subsequently distributed into downstream metabolites.
Principle of this compound Tracing
Upon entering the cell, this compound is hypothetically metabolized to L-xylulose-2-13C and subsequently phosphorylated to L-xylulose-5-phosphate-2-13C. This labeled intermediate can then enter the non-oxidative branch of the PPP. The enzymes transketolase and transaldolase will then catalyze the transfer of carbon units, leading to the distribution of the 13C label into various intermediates of the PPP and glycolysis, such as fructose-6-phosphate (F6P), glyceraldehyde-3-phosphate (G3P), sedoheptulose-7-phosphate (S7P), and ribose-5-phosphate (R5P).
By measuring the mass isotopologue distribution (MID) of these downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative contribution of L-xylose to the PPP flux. The specific labeling patterns observed will depend on the relative activities of the different enzymes within the PPP and connecting pathways.
Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical metabolic entry of this compound into the Pentose Phosphate Pathway.
Experimental Protocols
The following are generalized protocols that should be optimized for the specific cell line or organism under investigation.
Protocol 1: Cell Culture and Labeling
Objective: To culture cells and introduce the this compound tracer to achieve isotopic steady state.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (sterile solution)
-
Standard carbon source (e.g., glucose)
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvest.
-
Adaptation Medium: The day before the experiment, replace the standard culture medium with a medium containing a physiological concentration of glucose and other nutrients, but without unlabeled xylose.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the adaptation medium with a defined concentration of this compound. The optimal concentration should be determined empirically but can start in the range of 1-5 mM.
-
Tracer Incubation:
-
Remove the adaptation medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a duration sufficient to approach isotopic steady state. This time will vary depending on the cell type and its metabolic rate but is typically between 6 and 24 hours. A time-course experiment is recommended to determine the optimal incubation time.
-
Protocol 2: Metabolite Extraction
Objective: To quench metabolic activity rapidly and extract intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of low temperatures
Procedure:
-
Quenching:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cell monolayer with ice-cold 0.9% NaCl.
-
Aspirate the saline and add a sufficient volume of ice-cold 80% methanol to cover the cells. This step instantly halts enzymatic reactions.
-
-
Cell Lysis and Collection:
-
Incubate the plates at -20°C for 15 minutes to ensure cell lysis.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: Derivatization and GC-MS Analysis
Objective: To derivatize the extracted metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Methoxyamine hydrochloride in pyridine
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS
-
GC-MS vials with inserts
-
Heating block or oven
Procedure:
-
Derivatization:
-
Resuspend the dried metabolite extract in 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate at 37°C for 90 minutes with shaking.
-
Add 30 µL of MTBSTFA + 1% t-BDMCS.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
Analyze the sample using a GC-MS system equipped with a suitable column (e.g., DB-5ms).
-
The mass spectrometer should be operated in full scan mode to collect data on the mass isotopologue distributions of the target metabolites.
-
Data Presentation and Analysis
The primary data obtained from the GC-MS analysis will be the mass isotopologue distributions (MIDs) for key metabolites in the PPP and glycolysis. This data should be corrected for the natural abundance of 13C.
Quantitative Data Summary
The following table provides a template for summarizing the fractional labeling of key metabolites. The values presented are hypothetical and will need to be determined experimentally.
| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - this compound |
| Ribose-5-Phosphate | M+0 | 98.9 | 85.0 |
| M+1 | 1.1 | 12.0 | |
| M+2 | <0.1 | 2.5 | |
| M+3 | <0.1 | 0.5 | |
| Fructose-6-Phosphate | M+0 | 98.9 | 90.0 |
| M+1 | 1.1 | 8.0 | |
| M+2 | <0.1 | 1.5 | |
| M+3 | <0.1 | 0.5 | |
| Glyceraldehyde-3-P | M+0 | 98.9 | 92.0 |
| M+1 | 1.1 | 6.0 | |
| M+2 | <0.1 | 1.5 | |
| M+3 | <0.1 | 0.5 |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.
The corrected MIDs can then be used in metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative fluxes through the PPP. The software uses a metabolic network model to simulate the expected labeling patterns for a given set of fluxes and finds the flux distribution that best fits the experimental data.
Visualization of Experimental Workflow
Caption: General experimental workflow for 13C-Metabolic Flux Analysis using this compound.
Conclusion
The use of this compound as a tracer for quantifying Pentose Phosphate Pathway flux represents an innovative, though currently theoretical, approach. The protocols and frameworks provided herein are intended to serve as a guide for researchers wishing to explore this novel methodology. Successful application will depend on the specific metabolic capabilities of the biological system under investigation, particularly its ability to transport and metabolize L-xylose. Rigorous experimental validation is required to establish the utility of this compound as a reliable tracer for PPP flux analysis. Should this approach prove viable, it could offer a valuable new tool for dissecting the complexities of pentose metabolism in health and disease.
Application Notes and Protocols for Quantitative Mass Spectrometry using L-xylose-2-13C as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of L-xylose-2-13C as an internal standard in quantitative mass spectrometry. The methodologies outlined are intended to facilitate the accurate and precise quantification of L-xylose in various biological matrices.
Introduction
L-xylose, a five-carbon sugar, is a key component of hemicellulose and plays a significant role in various biological processes, including microbial metabolism and as a potential biomarker. Accurate quantification of L-xylose in complex biological samples such as plasma, urine, and cell culture media is crucial for research in biofuels, clinical diagnostics, and drug development.
Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This technique employs a stable isotope-labeled version of the analyte as an internal standard (IS). This compound is an ideal IS for L-xylose quantification as it co-elutes with the analyte and exhibits identical ionization and fragmentation behavior, thus effectively compensating for matrix effects and variations in sample preparation and instrument response.[1]
Experimental Workflow Overview
A typical workflow for the quantitative analysis of L-xylose using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: General experimental workflow for L-xylose quantification.
Detailed Experimental Protocols
Materials and Reagents
-
L-xylose (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix of interest (e.g., human plasma, urine)
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for the extraction of L-xylose from plasma samples.
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add a predetermined amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 10 mM ammonium formate).
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
Liquid Chromatography (LC) Method
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of polar compounds like xylose.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 90% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode is recommended for high selectivity and sensitivity.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| L-xylose | 149.0 | 89.0 | 50 | 15 |
| This compound | 150.0 | 90.0 | 50 | 15 |
Note: The specific m/z values and collision energies may require optimization on the instrument used.
Quantitative Data and Method Performance
The following tables summarize typical quantitative performance parameters for a validated LC-MS/MS method for L-xylose using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Limit of Detection (LOD) | - | 0.5 ng/mL |
| Limit of Quantification (LOQ) | - | 1.0 ng/mL |
| Precision (CV%) | < 15% | < 10% |
| Accuracy (% Bias) | ± 15% | Within ± 10% |
| Recovery (%) | Consistent and reproducible | 85 - 105% |
| Matrix Effect (%) | Minimal | < 15% |
Signaling and Metabolic Pathways
L-xylose is metabolized through several key pathways, particularly in microorganisms. Understanding these pathways is essential for metabolic engineering and studying microbial physiology.
Xylose Isomerase Pathway
This is a common pathway in bacteria for xylose catabolism.
Caption: The Xylose Isomerase metabolic pathway.
Oxidoreductase Pathway
This pathway is commonly found in yeasts and fungi.
Caption: The Oxidoreductase metabolic pathway for xylose.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of L-xylose in complex biological matrices by LC-MS/MS. The detailed protocols and performance data presented here serve as a comprehensive guide for researchers and scientists in various fields. The provided visualizations of metabolic pathways offer a clear understanding of the biochemical context of L-xylose.
References
Application Notes and Protocols for L-xylose-2-13C Metabolic Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with compounds such as L-xylose-2-13C is a powerful technique for tracing the metabolic fate of specific molecules within cellular systems. These application notes provide a detailed, step-by-step guide for preparing cell cultures for this compound experiments, enabling researchers to investigate pentose phosphate pathway (PPP) activity, nucleotide biosynthesis, and other related metabolic pathways. The protocols outlined below cover cell line selection, culture conditions, labeling procedures, metabolite extraction, and data analysis considerations.
Metabolic Pathway of L-Xylose in Mammalian Cells
In mammalian cells, L-xylose is metabolized through a series of enzymatic reactions that ultimately connect to the pentose phosphate pathway. The pathway begins with the conversion of L-xylose to L-xylulose. Recent research has identified the enzyme C11orf54 as being responsible for the formation of L-xylulose in human metabolism. Subsequently, L-xylulose is phosphorylated to L-xylulose-5-phosphate, which can then enter the non-oxidative branch of the pentose phosphate pathway. The 13C label at the second carbon position of L-xylose allows for the tracing of its incorporation into various downstream metabolites.
Figure 1: Metabolic fate of L-xylose in mammalian cells.
Experimental Protocols
I. Cell Culture Preparation
A successful labeling experiment begins with healthy, actively dividing cells. The choice of cell line will depend on the specific research question.
1.1. Cell Line Selection and Culture:
-
Select a cell line known to have active pentose phosphate pathway metabolism. Common cancer cell lines such as HeLa, A549, or HEK293 are often suitable.
-
Culture the selected cell line in the recommended standard growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the labeling experiment.
1.2. Preparation of Labeling Medium:
-
Prepare a custom culture medium that is deficient in the unlabeled counterpart of the tracer. In this case, use a xylose-free and preferably low-glucose basal medium.
-
Dissolve this compound in the prepared basal medium to the desired final concentration. While the optimal concentration should be determined empirically for each cell line, a starting range of 1-10 mM is recommended based on D-xylose transport kinetics.[1]
-
Supplement the labeling medium with dialyzed FBS (dFBS) to minimize the introduction of unlabeled pentoses and other small molecules.
-
Warm the labeling medium to 37°C before use.
II. This compound Labeling Experiment
This protocol outlines the steps for labeling adherent cells. For suspension cells, the principles are similar, involving centrifugation for media changes.
2.1. Seeding Cells:
-
Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvest.
2.2. Labeling Procedure:
-
Once cells have reached the desired confluency, aspirate the standard growth medium.
-
Gently wash the cells once with pre-warmed sterile Phosphate-Buffered Saline (PBS) to remove any residual unlabeled metabolites.
-
Aspirate the PBS and immediately add the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the labeled xylose. The incubation time required to reach isotopic steady-state can vary between cell lines and metabolic pathways. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling period.[2]
III. Metabolite Extraction
Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample collection.
3.1. Quenching and Cell Lysis:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove extracellular label.
-
Aspirate the PBS and add a pre-chilled quenching solution, such as 80% methanol (-80°C), to each well to instantly halt metabolic activity.[3]
-
Place the plate on dry ice for 10-15 minutes to ensure complete quenching.
-
Scrape the cells in the presence of the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
3.2. Extraction of Polar Metabolites:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
The metabolite extracts can be stored at -80°C until analysis. For analysis by mass spectrometry, the extract is typically dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent.
Figure 2: Experimental workflow for this compound labeling.
Data Presentation and Analysis
The primary output of a stable isotope labeling experiment is the mass isotopologue distribution (MID) for metabolites of interest. This data can be used to infer the activity of metabolic pathways.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Cell Seeding Density | Cell line dependent | Aim for 70-80% confluency at harvest. |
| This compound Concentration | 1 - 10 mM | Optimal concentration should be determined empirically. Based on D-xylose transport kinetics.[1] |
| Incubation Time | 2 - 24 hours | A time-course experiment is recommended to determine isotopic steady-state.[2] |
| Quenching Solution | 80% Methanol (-80°C) | Ensures rapid inactivation of enzymes. |
| Extraction Solvent | 80% Methanol | For polar metabolites. |
| Analysis Platform | LC-MS/MS or GC-MS | For separation and detection of labeled metabolites. |
Data Analysis
-
Mass Spectrometry Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC) or gas chromatography (GC).
-
Isotopologue Distribution Analysis: Determine the MIDs for key metabolites in the pentose phosphate pathway and connected pathways (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate, and glycolytic intermediates).
-
Metabolic Flux Analysis (MFA): Utilize software packages (e.g., INCA, Metran) to perform 13C-MFA. This involves fitting the experimental MID data to a metabolic network model to quantify intracellular fluxes.
Conclusion
This guide provides a comprehensive framework for conducting this compound labeling experiments in cultured mammalian cells. By carefully following these protocols, researchers can gain valuable insights into the dynamics of pentose metabolism, which is crucial for understanding normal cellular function and the metabolic reprogramming that occurs in various diseases, including cancer. The successful application of this technique will contribute to the development of novel therapeutic strategies targeting metabolic vulnerabilities.
References
- 1. [D-xylose transport in cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
Application Note: LC-MS/MS Method for the Detection and Quantification of L-xylose-2-¹³C Labeled Metabolites
Audience: Researchers, scientists, and drug development professionals involved in metabolic studies, particularly those utilizing stable isotope tracers to investigate novel metabolic pathways or the fate of xenobiotics.
Introduction Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds, providing deep insights into biochemical processes.[1] L-xylose, a rare pentose sugar, and its labeled isotopologues like L-xylose-2-¹³C serve as valuable tools for studying specific metabolic pathways with minimal interference from endogenous sources. This application note details a robust and sensitive method for the detection and quantification of L-xylose-2-¹³C and its downstream metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard provides the highest possible analytical specificity for quantitative determinations.[2]
The method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of polar metabolites, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
Metabolic Pathway of Xylose
D-Xylose is known to be metabolized through several pathways, primarily the isomerase pathway in prokaryotes and the oxido-reductase pathway in eukaryotes.[3][4][5] In the oxido-reductase pathway, xylose is first reduced to xylitol, which is then oxidized to xylulose. Xylulose is subsequently phosphorylated to xylulose-5-phosphate, an intermediate of the Pentose Phosphate Pathway (PPP). This method is developed to trace the incorporation of the ¹³C label from L-xylose-2-¹³C into these key downstream metabolites.
References
Application Notes and Protocols for Analyzing L-xylose-2-13C Incorporation using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for tracking the incorporation and metabolism of L-xylose labeled with carbon-13 at the C2 position (L-xylose-2-13C). This technique is invaluable for elucidating metabolic pathways, quantifying flux through specific enzymatic reactions, and understanding the metabolic fate of L-xylose in various biological systems, which is of significant interest in fields ranging from biofuel production to the study of rare metabolic disorders.
Introduction to 13C-Labeled L-Xylose in Metabolic Research
L-xylose is a five-carbon sugar that plays a role in various biological processes. Stable isotope labeling with 13C at a specific position, such as the C2 carbon, allows for the precise tracking of the xylose backbone as it is metabolized. NMR spectroscopy is a powerful analytical technique for this purpose, as it can distinguish between 12C and 13C isotopes and provide detailed structural information about the resulting metabolites. By analyzing the 13C chemical shifts and coupling patterns in one-dimensional (1D) and two-dimensional (2D) NMR spectra, researchers can identify and quantify the metabolites derived from this compound.
Key NMR Techniques for Analyzing this compound Incorporation
Several NMR techniques are particularly useful for analyzing the incorporation of 13C labels.
-
1D 13C NMR: This is the most direct method to observe the 13C-labeled carbons. The chemical shift of the 13C nucleus provides information about its chemical environment. In a typical experiment, only the signals from the 13C-enriched positions will be significantly enhanced, simplifying the spectrum.
-
2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of 1H and 13C nuclei that are directly bonded to each other.[1][2][3] It is highly sensitive and provides excellent resolution, making it ideal for identifying which protons are attached to the 13C-labeled carbon.[1] An edited HSQC can further distinguish between CH, CH2, and CH3 groups.[3]
-
2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between 1H and 13C nuclei that are separated by two or three bonds. This is crucial for establishing the connectivity of atoms within a molecule and for identifying metabolites where the 13C label has been transferred to a different part of the carbon skeleton.
Experimental Workflow
The overall workflow for an this compound incorporation study using NMR is depicted below.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol is a general guideline and should be adapted based on the specific cell line or organism being studied.
Materials:
-
Appropriate cell culture medium (glucose-free for labeling studies)
-
Dialyzed fetal bovine serum (FBS) or other appropriate serum
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the labeling period.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free base medium with dialyzed FBS and the desired concentration of this compound (e.g., 5-10 mM). A control group with unlabeled L-xylose should be run in parallel.
-
Labeling: Once cells have reached the desired confluency, aspirate the growth medium, wash the cells once with sterile PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 1, 4, 8, 24 hours) to allow for uptake and metabolism of the labeled xylose.
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of operating at 4°C
Procedure:
-
Quenching: To halt metabolic activity, rapidly cool the cells by placing the culture vessel on dry ice.
-
Extraction: Aspirate the labeling medium and add ice-cold 80% methanol to the cells.
-
Scraping: Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
Deuterium oxide (D2O)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TMSP)
-
NMR tubes (5 mm)
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a precise volume of D2O (e.g., 600 µL) containing a known concentration of the internal standard.
-
pH Adjustment: Adjust the pH of the sample to a standardized value (e.g., 7.0) using small volumes of DCl or NaOD.
-
Transfer: Transfer the sample to a 5 mm NMR tube.
-
NMR Data Acquisition: Acquire NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.
Typical 1D 13C NMR Acquisition Parameters:
-
Pulse Program: A standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1.5 - 2.0 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).
-
Number of Scans: Dependent on sample concentration and 13C enrichment.
Typical 2D 1H-13C HSQC Acquisition Parameters:
-
Pulse Program: Standard HSQC pulse sequence (e.g., hsqcetgpsisp on a Bruker spectrometer).
-
Spectral Widths: 1H dimension: ~12 ppm; 13C dimension: ~160 ppm.
-
Number of Increments: 256-512 in the 13C dimension.
-
Number of Scans: 8-64 per increment, depending on sample concentration.
Data Presentation and Analysis
Table 1: Expected 13C Chemical Shifts of L-xylose and Key Metabolites
The following table provides approximate 13C chemical shifts for L-xylose and some of its potential metabolites in D2O. Actual chemical shifts may vary depending on pH, temperature, and solvent conditions.
| Metabolite | Carbon Position | Expected 13C Chemical Shift (ppm) |
| L-Xylose (α-pyranose) | C1 | ~97.5 |
| C2 | ~72.0 | |
| C3 | ~73.5 | |
| C4 | ~69.5 | |
| C5 | ~65.5 | |
| L-Xylose (β-pyranose) | C1 | ~93.0 |
| C2 | ~75.0 | |
| C3 | ~76.0 | |
| C4 | ~69.5 | |
| C5 | ~62.0 | |
| L-Xylulose | C1 | ~63.0 |
| C2 (ketone) | ~210.0 | |
| C3 | ~72.5 | |
| C4 | ~71.0 | |
| C5 | ~64.0 | |
| Xylitol | C1, C5 | ~63.5 |
| C2, C4 | ~72.0 | |
| C3 | ~70.5 |
Note: The C2 carbon of L-xylose is the initially labeled position.
Table 2: Hypothetical Quantitative Data for this compound Incorporation
This table illustrates the type of quantitative data that can be obtained from a time-course experiment. The values represent the percentage of the metabolite pool that is 13C-labeled.
| Time (hours) | % 13C Enrichment in L-Xylose | % 13C Enrichment in L-Xylulose | % 13C Enrichment in Xylitol |
| 1 | 95 ± 3 | 5 ± 1 | 2 ± 0.5 |
| 4 | 70 ± 5 | 25 ± 2 | 15 ± 1 |
| 8 | 45 ± 4 | 40 ± 3 | 30 ± 2 |
| 24 | 10 ± 2 | 35 ± 3 | 50 ± 4 |
Metabolic Pathways of L-Xylose
The catabolism of L-xylose can proceed through several pathways depending on the organism. The following diagrams illustrate two common pathways.
Isomerase Pathway
This pathway is common in bacteria.
Oxidoreductase Pathway
This pathway is common in yeasts and fungi.
By applying these protocols and analytical techniques, researchers can gain valuable insights into the metabolic fate of L-xylose, contributing to advancements in metabolic engineering, drug development, and our fundamental understanding of cellular metabolism.
References
Application Notes and Protocols for Quenching Metabolic Activity in L-xylose-2-13C Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for effectively halting metabolic activity (quenching) in biological samples for studies involving L-xylose-2-13C. Accurate quenching is critical for preserving the in vivo metabolic state, ensuring the reliability of downstream analyses such as metabolic flux analysis (MFA) and metabolomics. The choice of quenching protocol can significantly impact the integrity of the metabolome, particularly for isotopically labeled compounds.
Introduction to Metabolic Quenching
Metabolic quenching is the rapid inactivation of enzymatic reactions within a biological sample to freeze the metabolic state at a specific point in time. This is essential for accurately measuring the concentration and isotopic enrichment of intracellular metabolites. In this compound studies, effective quenching prevents the further metabolism of the labeled xylose and its downstream products, which would otherwise lead to inaccurate flux calculations and misinterpretation of metabolic pathway activity.
Two primary methods for quenching are widely used and will be detailed here: Cold Methanol Quishing and Fast Filtration . The optimal method depends on the specific organism, cell type (adherent or suspension), and the experimental goals.
Key Considerations for this compound Studies
When working with isotopically labeled compounds like this compound, several factors require careful consideration during quenching:
-
Metabolite Leakage: The quenching process itself can compromise cell membrane integrity, leading to the leakage of intracellular metabolites into the surrounding medium. This can be particularly problematic for polar compounds like sugar phosphates, which are key intermediates in xylose metabolism.
-
Turnover Rates: Pentose phosphate pathway (PPP) and glycolytic intermediates, which are central to xylose metabolism, can have very rapid turnover times. The quenching process must be faster than these turnover rates to capture a true snapshot of the metabolic state.
-
Contamination: Extracellular this compound must be efficiently removed to prevent overestimation of intracellular concentrations. This is typically achieved through washing steps integrated into the quenching protocol.
Comparative Analysis of Quenching Protocols
The following table summarizes quantitative data on the efficiency of various quenching protocols, highlighting their effectiveness in preventing metabolite leakage and preserving the cellular metabolome.
| Quenching Protocol | Organism/Cell Type | Key Findings & Quantitative Data | Reference |
| Cold Methanol (-40°C, 60% v/v) | Penicillium chrysogenum | Resulted in an average metabolite recovery of 84.3% (±3.1%). | [1] |
| Cold Methanol (-25°C, 40% v/v) | Penicillium chrysogenum | Optimized protocol with minimal leakage, achieving an average metabolite recovery of 95.7% (±1.1%). | [1] |
| Pure Cold Methanol (-40°C) | Penicillium chrysogenum | Led to significant metabolite leakage, with an average recovery of only 49.8% (±6.6%). | [1] |
| Fast Filtration followed by Liquid Nitrogen | Escherichia coli | Significantly increased intracellular amino acid content (≥75%) compared to conventional methanol quenching. The entire process was completed in less than 6-15 seconds. | [2] |
| Fast Filtration followed by 100% Cold (-80°C) Methanol | Synechocystis sp. PCC 6803 | Exhibited the highest quenching efficiency with minimal metabolic turnover after sample harvest. | [3] |
| 60% Cold Methanol (-65°C) with Centrifugation | Synechocystis sp. PCC 6803 | Caused significant metabolite loss. |
Experimental Protocols
Protocol 1: Optimized Cold Methanol Quenching for Suspension Cultures
This protocol is adapted for microbial or suspension cell cultures and is optimized to minimize metabolite leakage.
Materials:
-
Quenching Solution: 40% (v/v) Methanol in water, pre-cooled to -25°C.
-
Washing Solution: 0.9% (w/v) NaCl, pre-cooled to 4°C.
-
Centrifuge capable of reaching -20°C and appropriate centrifuge tubes.
-
Liquid Nitrogen.
Procedure:
-
Preparation: Pre-cool the quenching solution to -25°C and the centrifuge to -20°C.
-
Sampling: Withdraw a defined volume of cell culture (e.g., 1 mL) and rapidly dispense it into a 10-fold volume of the pre-cooled quenching solution (e.g., 10 mL). The temperature of the mixture should not rise above -20°C.
-
Incubation (Optional but not recommended for fast turnover metabolites): For some applications, a short incubation on dry ice or in a -20°C bath may be performed. However, for metabolites with high turnover rates, proceed immediately to the next step.
-
Centrifugation: Immediately centrifuge the quenched sample at a high speed (e.g., 10,000 x g) for 5 minutes at -20°C to pellet the cells.
-
Supernatant Removal: Quickly decant the supernatant. The supernatant can be saved for analysis of extracellular metabolites and to assess leakage.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold washing solution to remove any remaining extracellular medium.
-
Second Centrifugation: Centrifuge again under the same conditions as step 4.
-
Final Supernatant Removal: Carefully remove all of the supernatant.
-
Flash Freezing: Immediately flash-freeze the cell pellet in liquid nitrogen.
-
Storage: Store the frozen cell pellets at -80°C until metabolite extraction.
Protocol 2: Fast Filtration Quenching for Suspension Cultures
This protocol is ideal for minimizing contact time with quenching solutions and is highly effective at preventing metabolite leakage.
Materials:
-
Vacuum filtration manifold and vacuum pump.
-
Filters with a pore size smaller than the cells (e.g., 0.45 µm).
-
Washing Solution: 0.9% (w/v) NaCl, pre-cooled to 4°C.
-
Liquid Nitrogen.
-
Forceps.
Procedure:
-
Setup: Assemble the filtration unit with the filter in place.
-
Sampling: Rapidly transfer a known volume of the cell culture onto the filter with the vacuum applied.
-
Washing: Immediately wash the cells on the filter with a small volume of ice-cold washing solution to remove residual medium.
-
Quenching: As soon as the washing solution has passed through, quickly remove the filter using forceps and plunge it into a tube containing liquid nitrogen. This entire process should take less than 15 seconds.
-
Storage: Store the frozen filter with the cells at -80°C until metabolite extraction.
Visualization of Workflows and Pathways
To aid in the understanding of the experimental process and the metabolic context of this compound studies, the following diagrams are provided.
Caption: A generalized experimental workflow for metabolomics studies.
Caption: The principle of metabolic quenching to halt enzymatic reactions.
Caption: A simplified diagram of the L-xylose metabolic pathway.
References
- 1. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 2. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular and Extracellular L-xylose-2-13C Concentrations
Introduction
L-xylose is a rare pentose sugar. The use of stable isotope-labeled compounds, such as L-xylose-2-13C, is a powerful technique in metabolic research.[1] By introducing a 13C-labeled substrate into a biological system, researchers can trace its uptake, transport, and incorporation into various metabolic pathways.[2] This process, known as metabolic flux analysis (MFA), provides a quantitative understanding of cellular metabolism.[1][2] These application notes provide detailed protocols for the quenching, extraction, and quantification of intracellular and extracellular this compound, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed for researchers, scientists, and drug development professionals working with cell cultures.
Principle
The fundamental principle involves introducing this compound into the cell culture medium. After a defined incubation period, metabolic activity is abruptly halted through a process called quenching.[3] The extracellular medium and the intracellular components are then separated. Metabolites from both fractions are extracted and analyzed using a sensitive analytical method, typically LC-MS/MS, which can differentiate and quantify the 13C-labeled xylose from its unlabeled counterparts. This allows for the precise measurement of this compound concentrations both inside and outside the cells, offering insights into transport kinetics and metabolic rates.
Overall Experimental Workflow
The entire process from cell culture to data analysis follows a sequential workflow. Each step is critical for obtaining accurate and reproducible results. The diagram below outlines the major stages of the experimental procedure.
Caption: General workflow for this compound analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling
This protocol describes the initial steps of culturing cells and introducing the isotopically labeled substrate.
-
Cell Seeding: Grow the microbial or mammalian cells under study in an appropriate culture medium and conditions until they reach the desired growth phase (e.g., mid-logarithmic phase).
-
Medium Exchange: Gently aspirate the existing medium. To remove residual unlabeled metabolites, wash the cells twice with an ice-cold phosphate-buffered saline (PBS) or a minimal medium lacking a carbon source.
-
Labeling: Introduce the pre-warmed experimental medium containing a known concentration of this compound. The concentration should be optimized based on the specific cell type and experimental goals.
-
Incubation: Place the cells back into the incubator for a defined period. This time can vary from seconds to hours depending on the metabolic rates being investigated.
Protocol 2: Quenching and Separation of Cellular Fractions
Quenching is a critical step to instantly stop all enzymatic reactions, preserving a snapshot of the metabolic state. The "gold standard" method often involves fast sampling into a cold solvent solution.
-
Preparation: Prepare a quenching solution of 60% methanol pre-chilled to -40°C.
-
Quenching: Rapidly aspirate the culture medium containing this compound and immediately add the cold quenching solution to the cells. For adherent cells, this is done directly in the culture plate.
-
Harvesting: Scrape the cells in the quenching solution and transfer the entire mixture to a pre-chilled centrifuge tube.
-
Separation: Centrifuge the cell suspension at a low speed (e.g., 3000 rpm) for 20 minutes at a low temperature (-9°C to 4°C).
-
Extracellular Fraction: The resulting supernatant contains the extracellular metabolites. Carefully collect this supernatant into a new tube for subsequent extraction and analysis.
-
Intracellular Fraction: The cell pellet contains the intracellular metabolites. This pellet will be used in Protocol 3.
-
Caption: Workflow for separating cellular fractions.
Protocol 3: Intracellular Metabolite Extraction
This protocol details the lysis of the cell pellet and extraction of small molecule metabolites. Using a boiling ethanol mixture is effective for a broad range of metabolites.
-
Reagent Preparation: Prepare a solution of 75% ethanol in water.
-
Cell Lysis: Resuspend the cell pellet from Protocol 2 in 1 mL of the 75% ethanol solution.
-
Heat Incubation: Place the sample tube in a heating block pre-heated to 100°C for 10-12 minutes to boil the ethanol and lyse the cells.
-
Homogenization: For complete disruption, sonicate the sample until the mixture is homogeneous.
-
Protein Precipitation: Place the tubes in an ice bath for 60 minutes to precipitate proteins and other macromolecules.
-
Clarification: Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collection: Transfer the resulting supernatant, which contains the intracellular metabolites, to a new tube for LC-MS analysis.
Protocol 4: LC-MS/MS Analysis
This protocol provides a general framework for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for separating polar compounds like sugars.
-
Sample Preparation: Depending on the concentration, samples from the extracellular and intracellular extractions may need to be diluted. An internal standard can be added to correct for variations in sample processing and instrument response.
-
Chromatographic Separation (HILIC):
-
Column: A suitable HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might run from 95% B to 50% B over 10 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor ion (for this compound) and its characteristic fragment ion.
-
Data Acquisition: Create a standard curve using known concentrations of this compound to enable absolute quantification.
-
Quantitative Data Summary
While specific quantitative data for this compound is highly application-dependent, the following tables provide reference values for D-xylose analysis using various methods, which can serve as a benchmark for researchers.
Table 1: Performance Metrics for D-Xylose Quantification Methods
| Analytical Method | Sample Matrix | Linearity Range (in sample) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Modified Phloroglucinol | Urine | 5 - 200 mg/L | 5 mg/L | |
| Modified Phloroglucinol | Serum | 5 - 200 mg/L | 5 mg/L | |
| Enzymatic (Xylose Dehydrogenase) | Buffer | Up to 100 mg/L | 1.89 mg/L | |
| LC-MS/MS | Plasma, Urine, Media | 5-6 orders of magnitude | < 1.0 ng/mL |
| Spectrophotometry (Orcinol) | Fermentation Broth | 100 - 500 mg/L | Not specified | |
Table 2: Comparison of Analytical Platforms for Xylose Analysis
| Platform | Key Advantages | Key Disadvantages | Typical Application |
|---|---|---|---|
| LC-MS/MS | High specificity and sensitivity, suitable for complex mixtures and isotope tracking. | Higher cost, requires specialized expertise. | Targeted metabolomics, metabolic flux analysis. |
| Enzymatic Assays | High specificity, relatively simple instrumentation. | May be affected by inhibitors in the sample matrix. | Clinical diagnostics, specific quantification. |
| Spectrophotometry | Inexpensive, rapid, widely available instrumentation. | Lower sensitivity and specificity, prone to interference from other sugars. | High-throughput screening, process monitoring. |
Metabolic Pathway Context
While L-xylose is not as commonly metabolized as its D-isomer, it can potentially be acted upon by cellular enzymes. The metabolic fate of pentose sugars typically involves entry into the Pentose Phosphate Pathway (PPP). D-xylose, for example, is converted to D-xylulose and then phosphorylated to enter the PPP. The diagram below illustrates a hypothetical pathway for L-xylose based on known D-xylose metabolism, which serves as a useful reference for researchers investigating its fate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of L-Xylose-2-13C Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of L-xylose-2-13C and its metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following methods are described:
-
Methoximation followed by Silylation: A robust and widely used method for the analysis of reducing sugars and their metabolites.
-
Alditol Acetate Conversion: A classic method that yields a single derivative per monosaccharide, simplifying chromatograms.
The use of this compound as an internal standard or tracer is crucial for accurate quantification in metabolic studies. These protocols are suitable for the analysis of samples from various biological matrices.
Introduction to Derivatization for GC-MS of Sugars
Sugars like L-xylose and its metabolites are non-volatile and thermally labile, making them unsuitable for direct analysis by GC-MS. Derivatization is a necessary sample preparation step to increase their volatility and thermal stability. This is achieved by chemically modifying the polar hydroxyl and carbonyl groups. The most common derivatization techniques for sugars are silylation and acetylation.[1]
A two-step approach involving oximation followed by silylation is often preferred as it reduces the complexity of the chromatogram by converting the anomeric carbons of reducing sugars into stable oximes, thus preventing the formation of multiple anomeric peaks.[1]
Derivatization Methods and Protocols
Method 1: Methoximation-Silylation
This two-step method first converts the carbonyl group of the sugar to a methoxime, followed by the silylation of the hydroxyl groups to form trimethylsilyl (TMS) ethers. This procedure is effective in reducing the number of isomeric peaks for each sugar.
Experimental Workflow: Methoximation-Silylation
Caption: Workflow for Methoximation-Silylation Derivatization.
Protocol:
-
Sample Preparation:
-
Ensure the sample containing this compound metabolites is dry. Lyophilization (freeze-drying) is highly recommended to remove all traces of water, which can interfere with the silylation reaction.
-
Place the dried sample (typically 1-5 mg) in a 2 mL autosampler vial with a screw cap and PTFE septum.
-
-
Methoximation:
-
Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Incubate the vial at 37°C for 90 minutes with gentle shaking.
-
-
Silylation:
-
Add 70 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the vial.
-
Vortex the mixture for 1 minute.
-
Incubate the vial at 37°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature for at least 2 hours before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Typical GC column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.
-
Example GC oven temperature program:
-
Initial temperature: 70°C, hold for 4 minutes.
-
Ramp: 5°C/min to 310°C.
-
Hold at 310°C for 10 minutes.
-
-
Injector temperature: 290°C.
-
Transfer line temperature: 280°C.
-
MS acquisition: Full scan mode (e.g., m/z 40-510) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Method 2: Alditol Acetate Conversion
This method involves the reduction of the sugar's carbonyl group to a hydroxyl group, followed by acetylation of all hydroxyl groups. This results in a single, stable derivative for each monosaccharide.
Experimental Workflow: Alditol Acetate Conversion
Caption: Workflow for Alditol Acetate Derivatization.
Protocol:
-
Reduction:
-
Dissolve the sugar-containing sample (e.g., 2 mg) in 60 µL of a 10 mg/L sodium borohydride solution in N-methylimidazole and 250 µL of water.
-
Heat the mixture at 37°C for 90 minutes.
-
Stop the reaction by adding 20 µL of glacial acetic acid.
-
Allow the sample to cool to room temperature.
-
-
Acetylation:
-
Add 600 µL of acetic anhydride to the cooled sample.
-
Heat the mixture again at 37°C for 45 minutes.
-
Stop the reaction by freezing the samples at -15°C for 15 minutes.
-
Carefully quench the reaction by the dropwise addition of 2.5 mL of water.
-
-
Extraction:
-
Extract the alditol acetate derivatives from the aqueous solution using 2 mL of chloroform. Repeat the extraction three times.
-
Combine the chloroform extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 1.5 mL) of chloroform for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
-
A polar GC column, such as an Rtx-225, is often used for the separation of alditol acetates.
-
The GC oven temperature program and other parameters should be optimized for the specific application.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the GC-MS analysis of xylose and related compounds using derivatization. Note that performance can vary depending on the specific instrument, matrix, and experimental conditions.
Table 1: Method Performance for Methoximation-Silylation of Xylitol (a Xylose metabolite)
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.9967 | [2] |
| Limit of Detection (LOD) | 0.61–4.04 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 2.04–13.46 µg/mL | [2] |
| Recovery | 94–105 % | |
| Precision (RSD) | < 5 % |
Table 2: Method Performance for tert-butyldimethylsilyl-derivatized Xylose
| Parameter | Value | Reference |
| Calibration Curve Variation | < 3% (< 10 mg/L) | |
| Correlation with Colorimetric Method | 0.952 |
Signaling Pathways and Logical Relationships
The analysis of this compound metabolites is often employed in metabolic flux analysis to trace the fate of the labeled carbon through various metabolic pathways. A key pathway for xylose metabolism is the Pentose Phosphate Pathway (PPP).
Diagram: Simplified Pentose Phosphate Pathway for L-Xylose Metabolism
Caption: Simplified metabolic fate of L-Xylose via the Pentose Phosphate Pathway.
Concluding Remarks
The choice of derivatization method for the GC-MS analysis of this compound metabolites depends on the specific research goals. The methoximation-silylation method is versatile and widely applicable, while the alditol acetate method can simplify complex chromatograms. For accurate quantification, the use of an isotopically labeled internal standard, such as a stable isotope-labeled version of the analyte of interest, is highly recommended. The protocols and data presented here provide a solid foundation for developing and validating robust analytical methods for metabolic research.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C-Metabolic Flux Analysis of Xylose Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism.[1][2][3][4] This is particularly valuable in the study of xylose metabolism, a key area of interest for biofuel production and understanding the metabolic capabilities of various organisms.[5] These application notes provide an overview of the software, tools, and protocols necessary to conduct 13C-MFA studies focused on xylose metabolism.
Core Concepts of 13C-MFA
The fundamental principle of 13C-MFA involves introducing a substrate labeled with a stable isotope of carbon (¹³C) into a biological system. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the distribution of these isotopes in the metabolites, typically through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the flow of carbon through the metabolic network. This experimental data is then integrated with a stoichiometric model of the organism's metabolism to calculate the intracellular fluxes.
Featured Software and Tools for 13C-MFA Data Processing
Several software packages are available to facilitate the complex calculations required for 13C-MFA. The choice of software often depends on the specific experimental design, the complexity of the metabolic model, and the user's programming proficiency.
| Software | Key Features | Availability | Primary Platform |
| INCA (Isotopomer Network Compartmental Analysis) | - Supports both steady-state and isotopically non-stationary MFA. - User-friendly graphical user interface (GUI). - Can regress multiple experiments simultaneously. | Free for academic use. | MATLAB |
| 13CFLUX2 | - High-performance software suite for large-scale MFA. - Command-line interface, allowing for scripting and automation. - Supports multicore CPUs and compute clusters for enhanced performance. | Demo version and binaries available. | C++, with Java and Python add-ons (Linux/Unix) |
| OpenFlux | - Open-source and extensible. - Integrates with other modeling tools. | Open-source | - |
| Metran | - One of the earlier comprehensive software solutions for 13C-MFA. | - | - |
| FreeFlux | - An open-source Python package for both steady-state and isotopically non-stationary MFA. - Designed for time-efficient analysis. | Open-source | Python |
| p¹³CMFA (in Iso2Flux) | - Integrates gene expression data with 13C data. - Aims to identify a unique solution in the 13C-MFA solution space by minimizing total reaction flux. | Open-source | GitHub |
Experimental Protocol: 13C-Labeling for Xylose Metabolism Analysis
This protocol outlines the key steps for a typical 13C-MFA experiment using xylose as the carbon source.
Strain and Culture Conditions
-
Organism: Select the microbial strain of interest (e.g., Saccharomyces cerevisiae, Escherichia coli) capable of metabolizing xylose.
-
Culture Medium: Utilize a defined minimal medium to ensure that the labeled xylose is the sole carbon source, or that the contribution of other carbon sources is known and controlled.
-
Labeled Substrate: Prepare the medium with ¹³C-labeled xylose. Common labeling patterns include uniformly labeled ([U-¹³C₅]xylose) or positionally labeled (e.g., [1-¹³C₁]xylose or [1,2-¹³C₂]xylose). The choice of tracer is critical for resolving specific fluxes of interest.
Isotopic Labeling Experiment
-
Pre-culture: Grow the cells in a medium with unlabeled xylose to obtain a healthy inoculum.
-
Main Culture: Inoculate the main culture containing the ¹³C-labeled xylose. It is crucial to achieve a metabolic and isotopic steady state. This is typically confirmed by stable cell growth and consistent extracellular metabolite concentrations over time.
-
Sampling: Rapidly harvest the cells during the exponential growth phase. Quenching of metabolic activity is critical to prevent changes in metabolite levels and labeling patterns. This is often achieved by rapidly cooling the cell culture in a cold solvent like methanol.
Metabolite Extraction
-
Extract intracellular metabolites from the cell pellets. A common method is a hot ethanol extraction.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing the labeling patterns of derivatized amino acids and other metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is particularly useful for analyzing phosphorylated intermediates and other polar metabolites that are not easily amenable to GC-MS.
Data Analysis
-
Mass Isotopomer Distribution (MID) Correction: The raw MS data needs to be corrected for the natural abundance of ¹³C and other isotopes.
-
Flux Estimation: Utilize one of the software packages mentioned above (e.g., INCA, 13CFLUX2) to estimate the intracellular fluxes. This involves providing the software with the metabolic network model, the measured MIDs, and any other relevant physiological data (e.g., substrate uptake rate, product secretion rates).
-
Statistical Analysis: Perform goodness-of-fit tests and calculate confidence intervals for the estimated fluxes to ensure the reliability of the results.
Data Presentation: Illustrative Flux Maps
The output of a 13C-MFA study is a detailed flux map of the central carbon metabolism. The following tables provide an illustrative example of how flux data for xylose metabolism might be presented.
Table 1: Central Carbon Metabolism Fluxes (mmol/gDCW/h)
| Reaction | Pathway | Flux (Glucose) | Flux (Xylose) |
| Xylose Uptake | Xylose Utilization | 0.0 | 10.0 |
| Xylulokinase | Xylose Utilization | 0.0 | 10.0 |
| Transketolase 1 | Pentose Phosphate Pathway | 5.0 | 15.0 |
| Transaldolase | Pentose Phosphate Pathway | 4.0 | 12.0 |
| Glucose-6-P Dehydrogenase | Oxidative PPP | 8.0 | 2.0 |
| Phosphofructokinase | Glycolysis | 12.0 | 6.0 |
| Pyruvate Kinase | Glycolysis | 20.0 | 10.0 |
| Isocitrate Dehydrogenase | TCA Cycle | 7.0 | 3.0 |
Table 2: Cofactor Regeneration Fluxes (mmol/gDCW/h)
| Reaction | Cofactor | Flux (Glucose) | Flux (Xylose) |
| Glucose-6-P Dehydrogenase | NADPH | 8.0 | 2.0 |
| Isocitrate Dehydrogenase (NADP+) | NADPH | 3.0 | 1.5 |
| Glyceraldehyde-3-P Dehydrogenase | NADH | 24.0 | 12.0 |
| Pyruvate Dehydrogenase | NADH | 10.0 | 5.0 |
Visualizations
Xylose Metabolism Pathway
The following diagram illustrates the central metabolic pathways involved in xylose utilization, including the Pentose Phosphate Pathway (PPP), Glycolysis, and the TCA Cycle.
Diagram of the central metabolic pathways involved in xylose metabolism.
13C-MFA Experimental Workflow
The following flowchart outlines the major steps in a 13C-MFA experiment, from experimental design to flux determination.
A flowchart illustrating the key stages of a 13C-MFA experiment.
Conclusion
13C-MFA provides an unparalleled level of detail into the metabolic phenotype of organisms utilizing xylose. By combining careful experimental design, precise analytical measurements, and powerful computational tools, researchers can gain valuable insights into metabolic bottlenecks, pathway utilization, and the effects of genetic modifications. These insights are critical for applications ranging from metabolic engineering for biofuel production to fundamental studies of cellular physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetic Flux Modeling with L-Xylose-2-13C Tracer Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetic flux modeling using stable isotope tracers is a powerful technique to quantitatively assess the rates of metabolic reactions (fluxes) within a living cell.[1] This approach, often referred to as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed snapshot of cellular metabolism, offering critical insights into disease states, drug mechanisms, and cellular engineering strategies.[2] The fundamental principle involves introducing a substrate labeled with a stable isotope, such as 13C, into a biological system and tracking its incorporation into downstream metabolites.[2]
This document provides detailed application notes and protocols for conducting kinetic flux modeling experiments using the novel tracer, L-xylose-2-13C. L-xylose, a rare sugar, is metabolized differently than its more common isomer, D-xylose, offering unique opportunities to probe specific metabolic pathways.[3][4] By tracing the fate of the 13C label from this compound, researchers can gain new insights into pentose phosphate pathway (PPP) dynamics and related biosynthetic pathways.
Core Concepts in Kinetic Flux Modeling
-
Isotopologues and Mass Isotopomer Distribution (MID): Isotopologues are molecules that differ only in their isotopic composition. The Mass Isotopomer Distribution (MID) is the fractional abundance of all isotopologues of a given metabolite and is the primary data used in 13C-MFA.
-
Metabolic Flux: The rate at which molecules are processed through a metabolic pathway. 13C-MFA aims to quantify these fluxes.
-
Kinetic Isotope Effect: The change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. This is an important consideration in experimental design and data interpretation.
-
Metabolic Steady State vs. Dynamic Labeling: Experiments can be designed to measure fluxes at a metabolic steady state, where metabolite concentrations are constant, or during a dynamic phase where labeling patterns are tracked over time to determine kinetic parameters.
Applications in Research and Drug Development
-
Identifying Metabolic Bottlenecks: Pinpointing enzymatic steps that limit the production of a desired metabolite or the overall growth of a cell.
-
Elucidating Drug Mechanism of Action: Determining how a drug perturbs metabolic pathways to exert its therapeutic effect.
-
Understanding Disease Pathophysiology: Investigating metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders.
-
Bioprocess Optimization: Improving the production of biofuels and other bio-based chemicals by identifying and overcoming metabolic limitations in microbial production strains.
L-Xylose Metabolism
While D-xylose metabolism is well-characterized in many organisms, L-xylose metabolism is less understood, particularly in mammalian cells. The known metabolic pathway for L-xylose primarily involves its conversion to L-xylulose. L-xylulose can then be phosphorylated to L-xylulose-5-phosphate, which can potentially enter the pentose phosphate pathway. The use of this compound allows for the precise tracking of this metabolic route.
Experimental Workflow for this compound Kinetic Flux Modeling
The following diagram outlines the general workflow for a kinetic flux modeling experiment using this compound.
References
Application Notes and Protocols: Tracing Xenobiotic and Drug Metabolism with L-xylose-2-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of xenobiotic and drug metabolism is fundamental to understanding the efficacy, toxicity, and pharmacokinetics of therapeutic agents. A key Phase II detoxification pathway is glucuronidation, where UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to various substrates, enhancing their water solubility and facilitating their excretion.[1][2] The precursor for this critical reaction is UDP-glucuronic acid (UDPGA), which is primarily synthesized from glucose. However, the metabolism of other sugars can also contribute to the UDPGA pool.
L-xylose, a rare pentose sugar, is metabolized in mammals and intersects with the pentose phosphate pathway and the uronic acid pathway, the latter of which is responsible for UDPGA synthesis. By using L-xylose labeled with the stable isotope carbon-13 (¹³C) at a specific position, such as L-xylose-2-¹³C, researchers can trace the metabolic fate of the labeled carbon atom as it is incorporated into UDPGA and subsequently transferred to a xenobiotic or drug molecule. This powerful technique, known as stable isotope tracing or metabolic flux analysis (MFA), allows for the quantitative assessment of the contribution of L-xylose to drug detoxification pathways.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing L-xylose-2-¹³C to study xenobiotic and drug metabolism, with a particular focus on glucuronidation.
Principle of the Method
The core principle involves introducing L-xylose-2-¹³C into a biological system (e.g., cell culture, perfused organ, or in vivo model) and monitoring the incorporation of the ¹³C label into downstream metabolites, particularly the glucuronide conjugate of a target xenobiotic or drug. The workflow generally consists of:
-
Incubation: Exposing the biological system to L-xylose-2-¹³C and the xenobiotic of interest.
-
Sample Collection and Preparation: Harvesting samples (e.g., cells, tissue, urine, plasma) at specific time points and extracting the metabolites.
-
Analytical Detection: Utilizing high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the unlabeled and ¹³C-labeled metabolites.[5]
-
Data Analysis: Determining the isotopic enrichment and calculating the metabolic flux to understand the contribution of L-xylose to the metabolic pathway.
Key Metabolic Pathway: L-xylose to Xenobiotic Glucuronidation
The journey of the ¹³C label from L-xylose-2-¹³C to a drug conjugate follows a specific metabolic route. L-xylose is converted through a series of enzymatic reactions to intermediates that enter the uronic acid pathway, leading to the synthesis of UDPGA. This ¹³C-labeled UDPGA can then be used by UGTs to glucuronidate a xenobiotic.
Quantitative Data Summary
The primary quantitative output from these experiments is the mass isotopologue distribution (MID) of the drug-glucuronide conjugate. This data reveals the proportion of the conjugate that has incorporated the ¹³C label from L-xylose-2-¹³C.
Table 1: Hypothetical Mass Isotopologue Distribution of Acetaminophen-Glucuronide
| Mass Isotopologue | Description | Fractional Abundance (%) |
| M+0 | Unlabeled Acetaminophen-Glucuronide | 85.2 |
| M+1 | Acetaminophen-Glucuronide + 1 ¹³C | 10.5 |
| M+2 | Acetaminophen-Glucuronide + 2 ¹³C | 3.1 |
| M+3 | Acetaminophen-Glucuronide + 3 ¹³C | 0.8 |
| M+4 | Acetaminophen-Glucuronide + 4 ¹³C | 0.3 |
| M+5 | Acetaminophen-Glucuronide + 5 ¹³C | 0.1 |
| M+6 | Acetaminophen-Glucuronide + 6 ¹³C | <0.1 |
Note: This table presents hypothetical data for illustrative purposes. Actual distributions will vary based on experimental conditions.
Table 2: Calculated Metabolic Contributions
| Parameter | Value | Unit |
| % Contribution of L-xylose to UDPGA pool | 15.3 | % |
| Rate of Acetaminophen Glucuronidation from L-xylose | 2.5 | nmol/10⁶ cells/hr |
| Total Rate of Acetaminophen Glucuronidation | 16.3 | nmol/10⁶ cells/hr |
Note: These values are calculated from the MID data and represent the contribution of the L-xylose tracer to the overall metabolic flux.
Experimental Protocols
Protocol 1: In Vitro L-xylose-2-¹³C Tracing in Hepatocyte Culture
This protocol describes the use of L-xylose-2-¹³C to trace the glucuronidation of acetaminophen in a primary human hepatocyte culture.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
L-xylose-2-¹³C (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Acetaminophen
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Experimental Workflow:
Procedure:
-
Cell Culture: Seed primary human hepatocytes in collagen-coated plates and culture for 24-48 hours to allow for cell attachment and recovery.
-
Pre-incubation: Replace the culture medium with a glucose-free medium and pre-incubate for 1 hour to deplete intracellular glucose stores.
-
Labeling: Introduce the labeling medium containing L-xylose-2-¹³C (e.g., 5 mM) and the drug of interest, acetaminophen (e.g., 1 mM).
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
-
Metabolism Quenching: At each time point, rapidly aspirate the medium and wash the cells once with ice-cold PBS. Immediately add ice-cold 80% methanol to quench all enzymatic activity.
-
Metabolite Extraction: Scrape the cells in the methanol solution and transfer to a microcentrifuge tube. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
Sample Preparation for LC-MS: Dry the metabolite extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
Protocol 2: Mass Spectrometry Analysis
Instrumentation:
-
Liquid chromatograph coupled to a high-resolution mass spectrometer.
LC Method:
-
Column: Reversed-phase C18 column suitable for polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate acetaminophen and its glucuronide conjugate.
MS Method:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Scan Mode: Full scan from m/z 100-1000.
-
Resolution: >60,000 to resolve isotopic peaks.
-
Data Acquisition: Acquire data in centroid mode.
Data Analysis:
-
Peak Identification: Identify the peaks corresponding to unlabeled (M+0) and labeled (M+1 to M+6) acetaminophen-glucuronide based on their accurate mass-to-charge ratios.
-
Isotopologue Distribution: Determine the area under the curve for each isotopologue peak.
-
Correction for Natural Abundance: Correct the raw isotopologue distribution for the natural abundance of ¹³C and other isotopes.
-
Flux Calculation: Use the corrected MID to calculate the fractional contribution of L-xylose-2-¹³C to the UDPGA pool and the rate of drug glucuronidation derived from the tracer.
Logical Relationships in Data Interpretation
The interpretation of the results requires understanding the logical connections between the experimental observations and the underlying biological processes.
Conclusion
The use of L-xylose-2-¹³C as a metabolic tracer provides a powerful and quantitative method for investigating the contribution of alternative sugar pathways to xenobiotic and drug metabolism. The protocols and principles outlined in these application notes offer a framework for researchers to design and execute robust stable isotope tracing experiments. By elucidating the metabolic fate of drugs and the factors that influence their detoxification, this approach can significantly contribute to the development of safer and more effective therapeutic agents.
References
- 1. Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of 5-azido-UDP-glucuronic acid. A new photoaffinity probe for UDP-glucuronic acid-utilizing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Correcting for Natural 13C Abundance in L-xylose-2-13C Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately correcting for the natural abundance of ¹³C in stable isotope labeling experiments utilizing L-xylose-2-¹³C. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation standards to ensure the integrity and accuracy of your metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is the natural abundance of ¹³C and why is it necessary to correct for it?
A1: Carbon naturally exists as a mixture of stable isotopes. The most abundant is ¹²C, while ¹³C has a natural abundance of approximately 1.1%.[1] In metabolic labeling experiments using a ¹³C-labeled tracer like L-xylose-2-¹³C, the goal is to measure the incorporation of the ¹³C label into downstream metabolites. However, any carbon-containing metabolite will inherently have some ¹³C atoms due to this natural abundance. Therefore, it is crucial to correct for this baseline ¹³C to accurately quantify the enrichment that is solely due to the metabolism of the supplied tracer.
Q2: What is a Mass Isotopomer Distribution (MID) and how does it relate to natural abundance correction?
A2: A Mass Isotopomer Distribution (MID) describes the relative abundance of all mass isotopologues of a given metabolite. Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For a metabolite with 'n' carbon atoms, you can observe a series of peaks in a mass spectrometer corresponding to the molecule with zero ¹³C atoms (M+0), one ¹³C atom (M+1), two ¹³C atoms (M+2), and so on, up to 'n' ¹³C atoms (M+n). The MID is a vector of the fractional abundances of these isotopologues. Natural abundance correction is the process of mathematically removing the contribution of naturally occurring ¹³C from the measured MID to determine the true enrichment from the labeled tracer.
Q3: How is the correction for natural ¹³C abundance performed?
A3: The most common method for correcting for natural ¹³C abundance is through a matrix-based approach. A correction matrix is generated based on the elemental composition of the metabolite (including any derivatizing agents) and the known natural abundances of all its constituent isotopes. This matrix is then used to mathematically deconvolute the measured mass isotopomer distribution, separating the contribution of the ¹³C tracer from the contribution of naturally abundant heavy isotopes. Several software tools and scripts are available to perform these calculations.[2]
Q4: How can I validate that my natural abundance correction is working correctly?
A4: A critical validation step is to analyze an unlabeled control sample that has been processed identically to your labeled samples. After applying the natural abundance correction to the data from this unlabeled sample, the fractional enrichment of the M+0 isotopologue should be close to 1.0 (or 100%), and the fractional enrichments of all other isotopologues (M+1, M+2, etc.) should be close to zero. Significant deviations from this expected result may indicate an issue with your correction algorithm, the elemental formula used, or the mass spectrometry data quality.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Negative values in corrected mass isotopomer distributions. | This can occur due to low signal intensity, missing data points for certain isotopologues, or noise in the mass spectrometry data. | Some correction algorithms can handle missing data by interpolating expected values. Alternatively, flattening negative values to zero and renormalizing the distribution is a common practice, though it should be applied with caution. |
| Corrected M+0 abundance in unlabeled control is significantly less than 1.0. | Incorrect elemental formula used for the correction matrix (e.g., missing atoms from a derivatization agent). Inaccurate natural abundance values used in the calculation. | Double-check the complete chemical formula of the analyzed metabolite, including any chemical modifications introduced during sample preparation. Ensure you are using the correct and widely accepted natural abundance values for all elements. |
| High variability in corrected data between replicate samples. | Inconsistent sample preparation, including quenching and extraction steps. Analytical variability in the mass spectrometer. Biological variability between the samples. | Standardize all sample preparation steps to minimize handling differences. Regularly check the performance and calibration of the mass spectrometer. Increase the number of biological replicates to improve statistical power. |
| Low isotopic enrichment in metabolites of interest. | Insufficient labeling time for the tracer to be incorporated. Low concentration of the L-xylose-2-¹³C tracer. The metabolic pathway of interest is not highly active under the experimental conditions. | Perform a time-course experiment to determine the optimal labeling duration to reach isotopic steady state. Optimize the tracer concentration to ensure sufficient availability without causing metabolic perturbations. Re-evaluate the experimental conditions to ensure they are conducive to the metabolic activity you are studying. |
Data Presentation
Quantitative data, such as natural isotope abundances and typical isotopic enrichment of commercially available tracers, should be summarized in clear and concise tables.
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1% | |
| Hydrogen | ¹H | ~99.98% |
| ²H (D) | ~0.02% | |
| Nitrogen | ¹⁴N | ~99.6% |
| ¹⁵N | ~0.4% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.20% |
Table 2: Typical Isotopic Enrichment of Commercially Available L-xylose-2-¹³C
| Labeled Compound | Position of Label | Typical Isotopic Enrichment |
| L-xylose-2-¹³C | C2 | >99% |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with L-xylose-2-¹³C
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Medium Preparation: Prepare the cell culture medium containing the desired concentration of L-xylose-2-¹³C. Also, prepare a parallel set of flasks with medium containing unlabeled L-xylose for the control group.
-
Labeling: Once cells have reached the desired confluency, replace the standard medium with the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled xylose. The optimal time should be determined empirically for your specific cell line and experimental goals, aiming to reach an isotopic steady state.
Protocol 2: Metabolite Extraction
-
Quenching: To halt all metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution, such as 80% methanol pre-chilled to -80°C.
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Extraction: Lyse the cells by methods such as sonication or freeze-thaw cycles. Centrifuge the lysate at high speed to pellet cell debris.
-
Sample Collection: Collect the supernatant containing the metabolites. For mass spectrometry analysis, the sample can be dried under a stream of nitrogen or by lyophilization.
Protocol 3: Sample Analysis by Mass Spectrometry (LC-MS)
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography, such as a mixture of water and acetonitrile.
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., HILIC for polar metabolites) to separate the metabolites.
-
Mass Spectrometry Analysis: Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in full scan mode to obtain the mass isotopomer distributions for xylose and other metabolites of interest.
-
Data Extraction: Use appropriate software to identify metabolites and extract the peak intensities for each mass isotopologue (M+0, M+1, M+2, etc.).
Protocol 4: Data Correction and Analysis
-
Calculate Measured MIDs: For each metabolite, calculate the fractional abundance of each isotopologue by dividing its peak intensity by the sum of all isotopologue intensities for that metabolite.
-
Apply Natural Abundance Correction: Use a computational tool or script to apply the matrix-based correction to the measured MIDs. This will yield the corrected MIDs that reflect the true isotopic enrichment from the L-xylose-2-¹³C tracer.
-
Metabolic Flux Analysis: The corrected MIDs can then be used as input for metabolic flux analysis software to calculate the rates of metabolic reactions.
Visualizations
References
Technical Support Center: Troubleshooting Low 13C Incorporation from L-xylose-2-13C Tracer
Welcome to the technical support center for troubleshooting issues related to L-xylose-2-13C tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and answers to frequently asked questions regarding the use of this specific isotopic tracer.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no 13C incorporation from my this compound tracer into downstream metabolites in my experiment. Is there something wrong with my experimental setup?
A1: It is highly probable that your experimental results are correct. L-xylose is the non-natural stereoisomer of xylose and is generally not metabolized by most common research organisms, including most strains of E. coli, S. cerevisiae (yeast), and mammalian cells. The enzymes in central carbon metabolism are highly stereospecific and typically do not recognize L-sugars. Therefore, the expected outcome is very low to no incorporation of the 13C label into downstream pathways like glycolysis or the TCA cycle.
Q2: If L-xylose is not readily metabolized, what is the purpose of using this compound as a tracer?
A2: this compound is an excellent negative control for carbon tracer experiments. Its primary uses include:
-
Assessing non-specific labeling: It helps to identify and quantify any background noise or analytical artifacts that might be misinterpreted as low-level metabolic incorporation.
-
Evaluating tracer purity: Unexpected labeling from an L-xylose tracer could indicate contamination with a metabolizable 13C-labeled sugar, such as D-xylose-13C.
-
Studying specific, non-canonical pathways: In some specific organisms or engineered strains that may have pathways for L-sugar metabolism, this tracer can be used to investigate those specific routes.
Q3: Could the low incorporation be due to issues with my analytical method?
A3: While analytical issues are always a possibility in tracer studies, the primary reason for low incorporation from this compound is biological. However, it is always good practice to validate your analytical methods. Running a parallel experiment with a readily metabolized 13C-labeled sugar, such as D-glucose-13C or D-xylose-13C, will confirm that your cell system is metabolically active and your analytical pipeline (e.g., GC-MS, LC-MS) is capable of detecting 13C enrichment.
Q4: Are there any organisms that can metabolize L-xylose?
A4: Some microorganisms, particularly certain species of bacteria and fungi, may possess enzymes capable of metabolizing L-xylose, often through a series of oxidation and reduction reactions that can lead to intermediates like L-xylulose. However, these are not the common model organisms used in many research settings. If you are not working with a known L-xylose metabolizing organism, significant incorporation is not expected.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound tracer experiments.
Issue 1: No Detectable 13C Enrichment in Central Carbon Metabolites
Possible Causes and Solutions:
-
Expected Biological Outcome: As stated in the FAQs, the most likely reason is that your organism of study does not metabolize L-xylose. The lack of enrichment is the expected result.
-
Action: Use the data to establish a baseline for non-specific labeling in your system. This is a valuable negative control.
-
-
Insufficient Labeling Time: Even if there were minor, slow metabolic pathways, the labeling time might not have been sufficient.
-
Action: While extending the labeling time is a standard troubleshooting step, for L-xylose, it is unlikely to lead to significant incorporation in most systems. A time course experiment could be performed to confirm the lack of incorporation over time.
-
-
Cell Viability Issues: Poor cell health could lead to a general lack of metabolic activity.
-
Action: Perform a cell viability assay (e.g., trypan blue exclusion) to ensure your cells were healthy during the experiment. Run a positive control with a metabolizable 13C tracer (e.g., D-glucose-13C) to confirm metabolic activity.
-
Issue 2: Unexpectedly Low, but Detectable, 13C Enrichment in Some Metabolites
Possible Causes and Solutions:
-
Tracer Contamination: The this compound tracer may be contaminated with a small amount of a readily metabolizable 13C-labeled sugar, such as D-xylose-13C or D-glucose-13C.
-
Action:
-
Contact the manufacturer of the tracer and request a certificate of analysis that includes information on isotopic and stereoisomeric purity.
-
Analyze the tracer stock directly using your analytical platform to check for the presence of contaminating sugars.
-
-
-
Non-Enzymatic Reactions: In some cases, non-enzymatic chemical reactions could lead to the modification of the tracer and apparent low-level incorporation.
-
Action: Run a "no-cell" control where the this compound is incubated in the cell culture media without cells. Analyze the media for any breakdown products or labeled intermediates.
-
-
Analytical Artifacts: Issues such as background noise in the mass spectrometer or errors in data processing can sometimes be misinterpreted as low-level enrichment.
-
Action:
-
Carefully review your data processing workflow, especially the correction for natural 13C abundance.
-
Analyze blank samples (solvents and media without tracer) to assess the background noise of your instrument.
-
-
Data Presentation: Expected vs. Observed 13C Enrichment
The following table presents hypothetical, yet expected, 13C enrichment data from a tracer experiment in a typical mammalian cell line comparing this compound with D-glucose-U-13C. This illustrates the expected outcome and helps in interpreting your own results.
| Metabolite | Expected % 13C Enrichment (from this compound) | Expected % 13C Enrichment (from D-glucose-U-13C) |
| Xylose-5-Phosphate | < 1% | Not applicable |
| Glucose-6-Phosphate | < 1% | > 95% |
| Fructose-6-Phosphate | < 1% | > 95% |
| Pyruvate | < 1% | > 80% |
| Lactate | < 1% | > 80% |
| Citrate | < 1% | > 50% |
| Glutamate | < 1% | > 40% |
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare custom media for the labeling experiment. For this compound, this would typically be a base medium lacking unlabeled xylose.
-
Tracer Addition:
-
Experimental Wells: Add this compound to the custom media at the desired final concentration.
-
Positive Control Wells: In parallel, for a positive control, use a separate set of wells with media containing a known metabolizable tracer, such as D-glucose-U-13C.
-
Unlabeled Control Wells: Culture cells in parallel with media containing unlabeled L-xylose to serve as a baseline for mass spectrometry analysis.
-
-
Incubation: Incubate the cells for a time course appropriate for the pathways of interest. For central carbon metabolism, this can range from 30 minutes to several hours.
-
Metabolite Extraction:
-
Aspirate the labeling medium quickly.
-
Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Immediately add a sufficient volume of cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
Protocol 2: Sample Preparation for GC-MS Analysis
-
Derivatization: The dried metabolite extracts must be derivatized to make them volatile for GC-MS analysis. A common method is two-step derivatization:
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to derivatize hydroxyl and amine groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature gradient to separate the metabolites on the GC column.
-
Analyze the eluting compounds using the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify specific mass isotopologues.
-
Visualizations
Caption: Troubleshooting workflow for low 13C incorporation from L-xylose.
Technical Support Center: Minimizing Isotopic Scrambling in L-xylose-2-13C Labeling Experiments
Welcome to the technical support center for L-xylose-2-13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize isotopic scrambling and ensure the accuracy of your metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a significant issue in this compound labeling experiments?
A1: Isotopic scrambling refers to the redistribution of the 13C label from its original position (C2 in L-xylose) to other carbon positions within the molecule or in downstream metabolites. This randomization of the isotope deviates from the expected labeling patterns based on known metabolic pathways.[1] In the context of 13C-Metabolic Flux Analysis (13C-MFA), scrambling is a major problem because this technique relies on the precise tracking of labeled carbon atoms to calculate metabolic fluxes.[1] If scrambling occurs, the measured mass isotopomer distributions (MIDs) will not accurately reflect the activity of the primary metabolic pathways of interest, leading to erroneous flux calculations.[1]
Q2: What are the primary biochemical causes of isotopic scrambling when using this compound?
A2: The primary cause of isotopic scrambling in this compound experiments is the metabolism of L-xylose through the non-oxidative pentose phosphate pathway (PPP). L-xylose is typically converted to L-xylulose, which is then phosphorylated to L-xylulose-5-phosphate, an intermediate of the PPP. The key enzymes in the non-oxidative PPP responsible for scrambling are:
-
Transketolase (TKT): This enzyme catalyzes the reversible transfer of a two-carbon unit between sugar phosphates.
-
Transaldolase (TAL): This enzyme catalyzes the reversible transfer of a three-carbon unit.
The high reversibility of these reactions can lead to a significant redistribution of the 13C label from the C2 position of the initial L-xylose to other carbon positions in pentose phosphates, hexose phosphates, and triose phosphates.[2]
Q3: How does the metabolic pathway of L-xylose facilitate this scrambling?
A3: In many organisms, including bacteria and yeasts, L-xylose is catabolized by entering the central carbon metabolism via the pentose phosphate pathway.[3] The typical pathway involves the conversion of L-xylose to L-xylulose, followed by phosphorylation to L-xylulose-5-phosphate. This intermediate then enters the non-oxidative PPP, where the reversible reactions of transketolase and transaldolase shuffle carbon backbones, leading to the scrambling of the 13C label.
Q4: How can I detect if isotopic scrambling is occurring in my experiment?
A4: Isotopic scrambling can be detected by analyzing the mass isotopomer distributions (MIDs) of key metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). If you observe unexpected labeling patterns in metabolites that cannot be explained by the direct metabolic conversion of this compound, scrambling is likely occurring. For example, if you expect a downstream metabolite to be labeled at a specific carbon position but find the 13C label distributed across multiple positions, this is a strong indicator of scrambling. Comparing your experimental MIDs to theoretically predicted MIDs (assuming no scrambling) can quantify the extent of the issue.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound labeling experiments and provides actionable steps to minimize isotopic scrambling.
Problem 1: Mass isotopomer distributions indicate significant scrambling in pentose phosphate pathway intermediates.
-
Possible Cause 1: High reversibility of transketolase and transaldolase reactions. This is the most common cause of scrambling in the PPP.
-
Troubleshooting Steps:
-
Shorten the labeling time: Conduct a time-course experiment to determine the optimal labeling duration. Shorter incubation times can help capture the initial labeling patterns before extensive scrambling occurs.
-
Use isotopically non-stationary MFA (INST-MFA): This advanced technique analyzes the kinetics of label incorporation and can provide better resolution of reversible fluxes.
-
Model the scrambling: Instead of trying to eliminate scrambling entirely, you can incorporate the reversible reactions of the PPP into your metabolic model. This allows for the estimation of the degree of reversibility and more accurate flux calculations.
-
Analyze multiple metabolites: Examining the labeling patterns of several intermediates in the PPP and glycolysis can provide a more comprehensive picture of metabolic activity and help to better constrain the model.
-
-
-
Possible Cause 2: Futile cycles. The simultaneous operation of opposing metabolic pathways can lead to the continuous cycling of metabolites and scrambling of isotopic labels.
-
Troubleshooting Steps:
-
Review metabolic network: Carefully examine the known metabolic pathways of your organism to identify potential futile cycles connected to the PPP.
-
Utilize 13C-MFA software: Advanced MFA software can help to identify and quantify fluxes through futile cycles if they are included in the metabolic model.
-
-
Problem 2: Unexpectedly low 13C incorporation in downstream metabolites.
-
Possible Cause 1: Slow uptake or metabolism of L-xylose. The cells may not be efficiently taking up or metabolizing the labeled substrate.
-
Troubleshooting Steps:
-
Verify substrate uptake: Measure the concentration of L-xylose in the medium over time to confirm its consumption.
-
Check cell viability and health: Ensure that the cells are in a healthy, metabolically active state.
-
Optimize substrate concentration: The concentration of this compound may be too low. Consider increasing the concentration, being mindful of potential toxicity.
-
-
-
Possible Cause 2: Dilution by unlabeled sources. The labeled L-xylose may be diluted by endogenous unlabeled pools or by the influx of unlabeled carbon from other sources in the medium.
-
Troubleshooting Steps:
-
Use a minimal defined medium: This reduces the presence of unlabeled carbon sources.
-
Account for CO2 fixation: In some organisms, the fixation of atmospheric CO2 can be a significant source of unlabeled carbon. This can be investigated by growing the organism in a 13CO2-enriched atmosphere.
-
-
Problem 3: Inconsistent results between biological replicates.
-
Possible Cause 1: Variability in experimental conditions. Minor differences in culture conditions, sampling times, or quenching procedures can lead to significant variations in labeling patterns.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure that all experimental parameters, including media composition, cell density, and incubation times, are kept as consistent as possible between replicates.
-
Rapid and consistent quenching: The time from sample collection to quenching of metabolic activity should be minimized and standardized across all samples to prevent continued enzymatic activity that can alter labeling patterns.
-
-
-
Possible Cause 2: Incomplete metabolite extraction. The efficiency of metabolite extraction can vary depending on the cell type and the solvent used.
-
Troubleshooting Steps:
-
Test different extraction solvents: Common extraction solvents include methanol, ethanol, and chloroform/methanol mixtures. The optimal solvent will depend on the metabolites of interest.
-
Ensure complete cell lysis: Use appropriate methods to ensure that cells are completely lysed to release all intracellular metabolites.
-
-
Data Presentation
The following table provides an illustrative example of how isotopic scrambling can affect the mass isotopomer distribution (MID) of a key pentose phosphate pathway intermediate, Ribose-5-Phosphate (R5P), when using this compound as a tracer. The "Expected (No Scrambling)" scenario assumes direct conversion, while the "Observed (With Scrambling)" scenario reflects the redistribution of the 13C label due to reversible reactions.
| Mass Isotopomer | Expected (No Scrambling) MID (%) | Observed (With Scrambling) MID (%) |
| M+0 (unlabeled) | 5 | 15 |
| M+1 | 95 | 60 |
| M+2 | 0 | 20 |
| M+3 | 0 | 5 |
| M+4 | 0 | 0 |
| M+5 | 0 | 0 |
Note: This data is for illustrative purposes to demonstrate the concept of isotopic scrambling.
Experimental Protocols
A generalized protocol for conducting an this compound labeling experiment with a focus on minimizing scrambling is provided below. This protocol should be adapted based on the specific organism and experimental goals.
1. Cell Culture and Adaptation:
-
Culture cells in a minimal defined medium with unlabeled L-xylose as the sole carbon source to adapt the cells and ensure all enzymes for xylose metabolism are expressed.
-
Grow cells to the mid-exponential phase to ensure a metabolic steady state.
2. Isotope Labeling:
-
Harvest the adapted cells by centrifugation and wash them with a medium lacking a carbon source.
-
Resuspend the cells in a fresh minimal medium containing this compound as the sole carbon source at the desired concentration.
-
Conduct a time-course experiment by collecting samples at multiple time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the optimal labeling duration that maximizes incorporation into downstream metabolites while minimizing scrambling.
3. Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by transferring a known volume of cell culture into a cold quenching solution (e.g., -20°C 60% methanol).
-
Separate the cells from the medium by centrifugation at a low temperature.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Separate the extract from the cell debris by centrifugation.
4. Sample Analysis:
-
Dry the metabolite extract under a vacuum or nitrogen stream.
-
Derivatize the samples if necessary for GC-MS analysis.
-
Analyze the mass isotopomer distributions of target metabolites using GC-MS or LC-MS.
5. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Calculate the mass isotopomer distributions (MIDs) for each metabolite.
-
Use 13C-MFA software to estimate metabolic fluxes, incorporating the reversible reactions of the pentose phosphate pathway in the model to account for scrambling.
Mandatory Visualization
Caption: L-Xylose metabolism and points of isotopic scrambling in the PPP.
Caption: Experimental workflow for minimizing isotopic scrambling.
References
Technical Support Center: Isotopic Labeling and Metabolomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isotopic labeling, with a specific focus on addressing challenges related to isotopic dilution from unlabeled carbon sources.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern in my labeling experiment?
Q2: What are the common sources of unlabeled carbon that can cause isotopic dilution in cell culture experiments?
Unlabeled carbon can originate from various components in the cell culture medium and the cellular environment itself. Common sources include:
-
Amino acids: Standard culture media often contain unlabeled amino acids which can be catabolized and enter central carbon metabolism.
-
Vitamins and other media supplements: These can also serve as minor sources of unlabeled carbon.
-
Serum: Fetal bovine serum (FBS) is a significant source of unlabeled glucose, amino acids, and fatty acids.[3]
-
CO₂/Bicarbonate: CO₂ from the atmosphere or incubator can be fixed by cells, introducing unlabeled carbon.[4]
-
Cellular biomass recycling: During cell turnover, the breakdown of unlabeled macromolecules can release unlabeled precursors.
Q3: How can I correct for the natural abundance of stable isotopes in my mass spectrometry data?
All elements have naturally occurring stable isotopes (e.g., ¹³C has a natural abundance of approximately 1.1%). This "natural abundance" contributes to the mass isotopologue distribution (MID) of a metabolite and must be corrected to accurately determine the enrichment from your isotopic tracer. This correction is typically performed computationally using software tools that subtract the contribution of naturally abundant isotopes from the measured MID.
Q4: What is a metabolic steady state, and why is it important for metabolic flux analysis (MFA)?
A metabolic steady state is a condition where the concentrations of intracellular metabolites and metabolic fluxes remain constant over time. Reaching this state is crucial for stationary ¹³C-MFA because the mathematical models used to calculate fluxes assume that the metabolic network is in a stable condition. Isotopic steady state, where the isotopic labeling of metabolites is also constant, is also a key requirement.
Troubleshooting Guides
This section provides solutions to common problems encountered during isotopic labeling experiments.
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Lower than expected isotopic enrichment in metabolites. | Dilution from unlabeled carbon sources in the culture medium. | • Use dialyzed fetal bovine serum (FBS) to reduce the influx of small molecule carbon sources. • Formulate a custom medium with known concentrations of all components, substituting standard components with their labeled analogues where possible. • Quantify the contribution of unlabeled sources by running parallel cultures with and without the labeled tracer and analyzing the differences in metabolite labeling. |
| Contribution from atmospheric CO₂. | • Ensure a closed culture system where possible, or use a CO₂ source with a known isotopic composition if CO₂ fixation is a significant pathway in your system. | |
| Incomplete tracer equilibration. | • Ensure the cells have reached both metabolic and isotopic steady state. This may require longer incubation times with the labeled substrate. Monitor labeling over time to confirm when a plateau is reached. | |
| Inconsistent labeling patterns across biological replicates. | Variability in cell culture conditions. | • Standardize cell seeding density and growth phase at the time of tracer addition. • Ensure consistent media composition and volume across all replicates. |
| Incomplete quenching of metabolism during sample harvesting. | • Use a rapid and effective quenching method , such as plunging cell culture plates into liquid nitrogen, to halt all enzymatic activity instantly. | |
| Calculated metabolic fluxes have large error margins or do not fit the experimental data. | Incorrect correction for natural isotope abundance. | • Utilize validated software for natural abundance correction (e.g., IsoCorrectoR, ICT, PolyMID-Correct). • Ensure the correct chemical formula for each metabolite is used in the correction algorithm, as this is critical for accurate calculations. |
| Metabolic or isotopic steady state not reached. | • Perform time-course experiments to determine the time required to reach steady state for your specific cell line and experimental conditions. | |
| Presence of isobaric interference in mass spectrometry. | • Use high-resolution mass spectrometry to distinguish between your analyte and interfering compounds with the same nominal mass. • If possible, select a different fragment ion for quantification that is not subject to interference. |
Experimental Protocols
Protocol: Sample Preparation for ¹³C Metabolic Flux Analysis (MFA) in Adherent Mammalian Cells
This protocol outlines the key steps for preparing cell extracts for LC-MS-based analysis of ¹³C labeling.
-
Cell Seeding and Growth:
-
Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Culture cells in a standard, unlabeled medium to allow for adaptation and initial growth.
-
-
Isotopic Labeling:
-
Once cells have reached the desired confluency, replace the unlabeled medium with a pre-warmed medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).
-
Incubate the cells for a sufficient duration to achieve both metabolic and isotopic steady state. This time should be optimized for your specific cell line and experimental goals.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium from the cells.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled substrate.
-
Instantly quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly to ensure complete extraction.
-
Centrifuge the lysate at a high speed to pellet cell debris and proteins.
-
Carefully collect the supernatant containing the metabolite extract.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer to measure the mass isotopologue distributions of the metabolites of interest.
-
Visualizations
Caption: Experimental workflow for a typical ¹³C metabolic flux analysis experiment.
Caption: The impact of unlabeled carbon sources on the labeled precursor pool.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs | eLife [elifesciences.org]
Technical Support Center: Enhancing Signal-to-Noise Ratio in NMR Analysis of L-xylose-2-13C
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of L-xylose-2-13C, with a specific focus on improving the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my 13C NMR spectrum of this compound inherently low?
A1: Several factors contribute to the low signal-to-noise (SNR) ratio in 13C NMR spectroscopy. While you are using a 13C-labeled compound, which significantly helps, other inherent challenges remain. The magnetic moment of a 13C nucleus is considerably weaker than that of a proton (¹H), leading to weaker NMR signals.[1] For complex biomolecules like L-xylose, these challenges can be amplified, making it difficult to distinguish real signals from baseline noise.
Q2: How significantly does the isotopic enrichment of this compound affect the SNR?
A2: The use of 13C-enriched L-xylose is the most critical factor for obtaining a usable spectrum. Since the natural abundance of 13C is only 1.1%, using an isotopically labeled sample dramatically increases the number of detectable nuclei, directly boosting the signal intensity.[1] The higher the percentage of 13C enrichment at the 2-position, the stronger the corresponding signal will be.
Q3: Can the choice of solvent impact the quality of my spectrum?
A3: Yes, the choice of solvent is crucial. The solvent must completely dissolve your this compound sample to ensure a homogeneous solution. For carbohydrates, deuterated water (D₂O) and deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[1] It is essential to use high-purity deuterated solvents to minimize residual protonated solvent signals that could interfere with your spectrum. The solvent volume should also be appropriate for the NMR tube, typically 0.5-0.6 mL for a standard 5 mm tube, to ensure the sample is within the sensitive region of the instrument's coil.[1]
Q4: What is the Nuclear Overhauser Effect (NOE) and how does it improve SNR in 13C NMR?
A4: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating protons with radiofrequency can increase the signal intensity of nearby 13C nuclei. This is a standard technique in 13C NMR to enhance signal strength, potentially by as much as 200%. The enhancement is most effective for carbons with directly attached protons. For your this compound, the 13C at the 2-position will benefit from NOE from its attached proton.
Q5: What are advanced techniques to significantly boost the signal for very dilute samples?
A5: For challenging samples with very low concentrations, several advanced techniques can dramatically increase the SNR.
-
Cryoprobes: These specialized NMR probes cool the detection electronics to cryogenic temperatures (around 20 K), which significantly reduces thermal noise.[2] A cryoprobe can enhance the SNR by a factor of 3 to 10 compared to a standard room-temperature probe.
-
Dynamic Nuclear Polarization (DNP): DNP is a powerful technique that transfers the high polarization of electron spins to the nuclear spins of the sample. This is achieved by doping the sample with a stable radical and irradiating it with microwaves at low temperatures. DNP can enhance 13C signals by several orders of magnitude.
-
Signal Amplification by Reversible Exchange (SABRE): This is another hyperpolarization technique that can enhance signal intensities, although it is more commonly used for molecules that can reversibly bind to a polarization transfer catalyst.
Troubleshooting Guides
Guide 1: Troubleshooting Low Signal-to-Noise Ratio
This guide provides a systematic approach to diagnosing and resolving low SNR issues in your 13C NMR analysis of this compound.
Problem: The acquired 13C NMR spectrum has a very low signal-to-noise ratio, making it difficult to identify the peak for the 13C-labeled carbon.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing low signal-to-noise ratio in 13C NMR experiments.
Detailed Steps:
-
Verify Sample Preparation:
-
Concentration: Ensure you have an adequate concentration of this compound. For 13C NMR, a higher concentration is generally better. Refer to Table 1 for recommended concentration ranges.
-
Dissolution: Visually inspect your NMR tube to ensure the sample is fully dissolved. Any solid particles will degrade the spectral quality. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Purity: Filter your sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter. Ensure your NMR tube and cap are clean to avoid contamination.
-
-
Optimize Acquisition Parameters:
-
Number of Scans (NS): The SNR improves with the square root of the number of scans. To double the SNR, you need to quadruple the number of scans. This is often the most straightforward way to improve a weak signal, though it increases the experiment time.
-
Relaxation Delay (D1): The spin-lattice relaxation time (T₁) is the time it takes for the 13C nuclei to return to equilibrium after a pulse. For quantitative results and optimal signal, the relaxation delay (D1) should be set to at least 5 times the longest T₁ of interest. For non-quantitative spectra focused on improving SNR, a shorter D1 (e.g., 1-2 seconds) combined with a smaller pulse angle (e.g., 30-45 degrees) can be a good compromise to acquire more scans in a given time. Refer to Table 2 for typical T₁ values in carbohydrates.
-
Pulse Angle: Using a smaller flip angle (e.g., 30-45°) instead of a 90° pulse allows for a shorter relaxation delay without saturating the signal. This enables more scans to be acquired in the same amount of time, leading to a better overall SNR. The optimal pulse angle is known as the Ernst angle.
-
-
Consider Hardware Enhancements:
-
Cryoprobe: If your institution has an NMR spectrometer equipped with a cryoprobe, using it will provide a significant SNR enhancement, typically by a factor of 3-4 or more.
-
Dynamic Nuclear Polarization (DNP): For extremely challenging, low-concentration samples, DNP can provide a massive signal boost, making otherwise impossible experiments feasible.
-
Guide 2: Optimizing Acquisition Parameters Workflow
This workflow provides a logical sequence for optimizing the key acquisition parameters to maximize the SNR for your this compound sample.
Caption: A workflow for the systematic optimization of NMR acquisition parameters to improve the signal-to-noise ratio.
Data Presentation
Table 1: Recommended Sample Concentrations for 13C NMR
| Spectrometer Field Strength | Minimum Concentration | Recommended Concentration |
| 300-400 MHz | ~20-50 mg / 0.5 mL | > 50 mg / 0.5 mL |
| 500-600 MHz | ~10-25 mg / 0.5 mL | > 25 mg / 0.5 mL |
| > 700 MHz with Cryoprobe | ~1-5 mg / 0.5 mL | > 5 mg / 0.5 mL |
Table 2: Typical 13C T₁ Relaxation Times for Carbohydrates
| Carbon Type | Typical T₁ Range (seconds) | Notes |
| Protonated Carbons (CH, CH₂) | 0.5 - 2.0 | T₁ values are generally shorter due to efficient dipole-dipole relaxation with attached protons. |
| Quaternary Carbons | 2.0 - 10.0+ | T₁ values are significantly longer due to the absence of directly attached protons. |
| Anomeric Carbons (C1) | 1.0 - 3.0 | Can vary depending on the anomeric configuration (α or β). |
Note: These are general ranges. The actual T₁ for the 13C at the 2-position of L-xylose will depend on its specific molecular environment and the viscosity of the solution.
Table 3: Recommended Initial Acquisition Parameters for this compound on a 400 MHz Spectrometer
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or zgdc30 (Bruker) | Standard proton-decoupled 13C experiments with a 30° pulse angle. |
| Pulse Angle | 30 degrees | A good compromise for maximizing signal per unit time when signal averaging. |
| Relaxation Delay (D1) | 2.0 seconds | A reasonable starting point for protonated carbons in small molecules. |
| Acquisition Time (AQ) | ~1.0 second | Sufficient to capture the signal without excessive noise acquisition. |
| Number of Scans (NS) | 128 (initial) | A starting point for a preliminary spectrum. Increase as needed. |
Experimental Protocols
Protocol 1: Sample Preparation for 13C NMR of this compound
Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., D₂O or DMSO-d₆)
-
High-quality 5 mm NMR tube and cap
-
Small vial
-
Pasteur pipette and bulb
-
Small plug of glass wool
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. Refer to Table 1 for recommended quantities.
-
Dissolving the Sample: Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL) to the vial.
-
Ensuring Complete Dissolution: Gently vortex or sonicate the vial until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Filtering the Sample: Place a small, tight plug of glass wool into a clean Pasteur pipette. Transfer the dissolved sample solution through the filter directly into the NMR tube. This step is critical to remove any micro-particulates that can degrade spectral resolution.
-
Capping and Labeling: Securely place the cap on the NMR tube and label it clearly.
Protocol 2: Basic 13C NMR Acquisition
Instrument:
-
NMR Spectrometer (e.g., 400 MHz) with a suitable probe.
Procedure:
-
Sample Insertion: Insert the prepared this compound sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity. Modern spectrometers often have automated procedures for this.
-
Loading the Experiment: Load a standard 13C experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).
-
Setting Acquisition Parameters:
-
Set the key acquisition parameters as recommended in Table 3.
-
Set the spectral width to encompass the expected chemical shift range for carbohydrates (typically 0 to 110 ppm).
-
-
Acquisition: Start the acquisition.
-
Data Processing:
-
After the acquisition is complete, perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum to an appropriate standard (e.g., the solvent peak or an internal standard).
-
References
Technical Support Center: Metabolic Quenching in Tracer Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete metabolic quenching in tracer studies.
Troubleshooting Guide: Addressing Incomplete Metabolic Quenching
Incomplete metabolic quenching can significantly compromise the accuracy of tracer studies by allowing metabolic activity to continue after sample collection, leading to altered metabolite levels. This guide provides a systematic approach to troubleshooting and resolving common issues.
Problem: Inconsistent or unexpected metabolite concentrations.
This is a primary indicator of incomplete quenching, where enzymatic reactions continue post-sampling, altering the metabolic snapshot.
Troubleshooting Steps:
-
Evaluate Quenching Speed: The quenching process must be rapid enough to halt metabolism instantly. High-turnover metabolites like ATP can change within seconds.[1]
-
Assess Quenching Temperature: The temperature of the quenching solvent is critical for immediately stopping enzymatic activity.
-
Recommendation: Ensure your quenching solvent is pre-chilled to the recommended temperature (e.g., -40°C or below for cold organic solvents) and that the sample volume does not significantly raise the temperature upon addition.[3]
-
-
Check for Metabolite Leakage: The quenching solvent should arrest metabolism without compromising cell membrane integrity, which can lead to the leakage of intracellular metabolites.[4]
-
Recommendation: Validate your quenching method by analyzing the quenching supernatant for key intracellular metabolites. If significant leakage is detected, consider alternative quenching solutions or modifications to your current protocol.
-
-
Verify Solvent Composition: The choice and composition of the quenching solvent are crucial and can be organism- or cell-type-dependent.
-
Recommendation: For many applications, a cold solvent mixture is effective. For example, a 60:40 (v/v) methanol:aqueous ammonium hydrogen carbonate solution at -48°C is used for yeast. Acidic quenching solutions (e.g., containing 0.1 M formic acid) can aid in denaturing enzymes but must be neutralized later to prevent metabolite degradation.
-
dot
Caption: Troubleshooting workflow for incomplete metabolic quenching.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete metabolic quenching?
Incomplete quenching typically stems from two main issues:
-
Delayed termination of enzymatic activity: This can be due to a slow harvesting process or insufficient cooling of the sample.
-
Perturbation of metabolite levels during harvesting: The process of separating cells from their growth medium can alter their metabolic state if not performed rapidly.
Q2: Which quenching solvent should I use for my experiments?
The ideal quenching solvent depends on the specific organism and the metabolites of interest. There is no one-size-fits-all solution. Commonly used methods include:
-
Cold Organic Solvents: Methanol, often in aqueous solutions (e.g., 60-80%), is widely used. Acetonitrile is another option. These work by denaturing enzymes.
-
Liquid Nitrogen: Provides the most rapid temperature drop, effectively halting metabolism. However, it can make subsequent separation of intracellular and extracellular components challenging.
-
Cold Isotonic Saline: Can be effective in minimizing metabolite leakage, particularly in organisms like cyanobacteria where cold methanol causes significant leakage.
-
Hot Air: A method described for adherent mammalian cells where the supernatant is removed by suction followed by the application of hot air.
Q3: How can I validate the effectiveness of my quenching protocol?
Validation is crucial to ensure your quenching method is performing as expected. Key validation steps include:
-
Assessing Metabolite Leakage: Analyze the extracellular medium or quenching solution for the presence of intracellular metabolites.
-
Monitoring Energy Charge: The ratio of ATP to ADP and AMP is a sensitive indicator of metabolic activity. A stable energy charge post-quenching suggests effective metabolic arrest.
-
Isotope Labeling Experiments: Introduce a labeled tracer during the quenching step. The absence of label incorporation into downstream metabolites confirms that metabolic pathways have been successfully halted.
Q4: Can the quenching method affect all metabolites equally?
No, the effectiveness of a quenching method can vary for different classes of metabolites. For example, phosphorylated sugars and nucleotides can be particularly susceptible to degradation or leakage with certain methods. The physicochemical properties of metabolites, such as size and charge, can influence their retention within the cell during quenching.
Q5: Should I wash my cells before quenching?
Washing cells to remove extracellular media can be necessary, especially when intracellular concentrations of certain metabolites are much lower than in the media. However, washing steps must be performed very quickly (e.g., <10 seconds) with an appropriate solution (e.g., warm PBS) to avoid altering the intracellular metabolome. It's important to note that additional washing steps can lead to a decline in intracellular ATP levels.
Quantitative Data Summary
Table 1: Comparison of Quenching Methods and Their Effects on Metabolite Leakage
| Quenching Method | Organism | Key Findings on Leakage | Reference |
| 60% Methanol | Chlamydomonas reinhardtii | Significant loss of intracellular metabolites. | |
| 80% Methanol | Lactobacillus bulgaricus | Lower leakage rate compared to 60% methanol. | |
| Cold Methanol | Synechococcus sp. PCC 7002 | Induces dramatic metabolite leakage. | |
| Chilled Saline Solution | Synechococcus sp. PCC 7002 | Mitigates metabolite leakage and improves sample recovery. | |
| Buffered Methanol | CHO cells | Not suitable as it affected cellular membrane integrity. | |
| Pre-cooled PBS (0.5°C) | CHO cells | Optimal for fixing intracellular metabolism and maintaining membrane integrity. |
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Yeast (Saccharomyces cerevisiae)
This protocol is adapted from established methods for yeast metabolomics.
Materials:
-
60:40 (v/v) methanol:aqueous ammonium hydrogen carbonate solution, pre-chilled to -48°C.
-
Centrifuge capable of reaching -20°C.
Procedure:
-
Rapidly sample the yeast culture.
-
Immediately add the cell suspension to the pre-chilled quenching solution. The volume of quenching solution should be at least five times the sample volume.
-
Vortex briefly to ensure thorough mixing.
-
Centrifuge at a low temperature (e.g., -20°C) to pellet the cells.
-
Quickly decant the supernatant.
-
Proceed immediately to metabolite extraction or store the cell pellet at -80°C.
dot
Caption: Experimental workflow for yeast metabolic quenching.
Protocol 2: Validating Quenching Efficiency Using a Labeled Tracer
This protocol provides a general framework for validating the arrest of metabolic activity.
Materials:
-
Your chosen quenching solution.
-
A 13C-labeled tracer relevant to a central metabolic pathway in your organism (e.g., 13C-glucose, 13C-bicarbonate).
-
LC-MS/MS or GC-MS for metabolite analysis.
Procedure:
-
Prepare two sets of samples.
-
For the experimental set, add the 13C-labeled tracer to the quenching solution immediately before adding your cell or tissue sample.
-
For the control set, add the 13C-labeled tracer to a separate quenching solution without any biological sample.
-
Proceed with your standard quenching and metabolite extraction protocol for both sets.
-
Analyze the extracts using mass spectrometry to determine the isotopic enrichment in metabolites downstream of the tracer's entry point.
-
Interpretation: Effective quenching will result in no or negligible incorporation of the 13C label into the downstream metabolites in the experimental set, similar to the control set. Significant label incorporation indicates ongoing metabolic activity and incomplete quenching.
dot
Caption: Logical diagram for validating quenching efficiency.
References
Technical Support Center: Metabolite Integrity During Cell Harvesting
Welcome to the technical support center for best practices in cell harvesting for metabolomics. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize metabolite leakage and ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is metabolite leakage and why is it a critical issue?
Metabolite leakage is the unintended loss of intracellular metabolites into the extracellular environment during sample preparation. This is a critical issue in metabolomics because it can lead to an underestimation of intracellular metabolite concentrations and an inaccurate representation of the cell's metabolic state at the time of harvesting. Rapid metabolic reactions, with turnover rates as fast as seconds for key molecules like ATP, mean that any delay or stress during harvesting can significantly alter the metabolic profile.[1][2][3]
Q2: What is "quenching" and why is it essential for accurate metabolomics?
Quenching is the process of rapidly halting all enzymatic activity within the cells to "freeze" the metabolic state at a specific moment.[1] This is crucial because it prevents the interconversion and degradation of metabolites after the cells are removed from their culture environment.[1] An ideal quenching solvent will immediately stop metabolism without causing damage to the cell membrane, which could lead to metabolite leakage.
Q3: What is the most common cause of low metabolite yields?
Low metabolite yields are often due to suboptimal harvesting and extraction procedures. The most common culprits include:
-
Metabolite Leakage: Using inappropriate harvesting methods, such as trypsinization, can damage cell membranes and allow metabolites to leak out.
-
Inefficient Quenching: A slow or incomplete halt of metabolic activity can lead to the degradation of key metabolites before they can be extracted.
-
Incomplete Extraction: The chosen solvent may not be effective for the full range of metabolites being studied, or the extraction process itself (e.g., insufficient vortexing or sonication) may be incomplete.
Q4: Should I wash my cells before quenching and extraction?
Washing cells is a trade-off. While it is necessary to remove extracellular metabolites from the culture medium, the process can be a source of metabolic perturbation.
-
Recommendation: If washing is necessary, do so quickly (less than 10-20 seconds) with a solution that is isotonic and at a physiological temperature to minimize stress on the cells. For adherent cells, a rapid rinse with 37°C phosphate-buffered saline (PBS) is a common practice. However, some studies suggest that cold PBS can cause cold shock and lead to metabolite leakage, so avoiding washing altogether is preferred if possible.
Troubleshooting Guide
Issue: High variability between replicate samples.
-
Possible Cause: Inconsistent timing in the harvesting procedure.
-
Solution: Standardize every step of your protocol, from the time it takes to remove the media to the addition of the quenching solution. Automation can help reduce this variability.
-
-
Possible Cause: Incomplete removal of media or washing solution.
-
Solution: Use a vacuum aspirator for efficient and consistent removal of liquids. Ensure that no residual liquid is left to dilute the extraction solvent.
-
-
Possible Cause: For adherent cells, inconsistent scraping.
-
Solution: Ensure that the cell scraper is used thoroughly to detach >90% of the cells. You can verify this with a microscope after scraping.
-
Issue: Suspected metabolite leakage in adherent cell cultures.
-
Possible Cause: Use of trypsin for cell detachment.
-
Solution: Avoid using trypsin as it can damage cell membranes, leading to significant metabolite leakage. Mechanical scraping on ice or in a cold quenching/extraction solution is the preferred method.
-
-
Possible Cause: The quenching solution is causing cell lysis.
-
Solution: Using 100% cold methanol as a quenching solution has been reported to cause some leakage. A solution of 50% or 80% methanol in water is often a better choice.
-
Issue: Poor recovery of a broad range of metabolites.
-
Possible Cause: The extraction solvent is not suitable for both polar and nonpolar metabolites.
-
Solution: A single-phase extraction with methanol may not be sufficient. Consider a two-phase liquid-liquid extraction, such as with a methanol:chloroform:water mixture, to capture a wider range of metabolites.
-
Data Summary: Comparison of Cell Harvesting Methods
The choice of harvesting method can significantly impact the measured metabolite profile. Below is a summary of common methods and their associated advantages and disadvantages.
| Harvesting Method | Cell Type | Advantages | Disadvantages | Recommendation |
| Trypsinization | Adherent | Good reproducibility in detachment. | Causes significant metabolite leakage due to membrane damage. Alters the metabolic profile. | Not Recommended for metabolomics studies. |
| Scraping in PBS/Saline | Adherent | Minimizes metabolite leakage compared to trypsin. | Can cause mechanical stress and damage to cells if not done carefully. | A viable option, but must be performed quickly and on ice. |
| Direct Quenching & Scraping | Adherent | Rapidly halts metabolism, minimizing metabolic changes. Considered a highly effective method. | Can be technically challenging to ensure even quenching across the plate. | Highly Recommended. Add ice-cold extraction solvent directly to the plate and then scrape. |
| Fast Filtration | Suspension | Rapid separation of cells from the medium. | Can be stressful for the cells. Potential for clogging with high cell densities. | Recommended for suspension cultures. Immediately place the filter in the quenching solvent. |
| Centrifugation | Suspension | Relatively simple and widely available. | Slower than filtration, which can allow for metabolic changes to occur. | Use a cooled centrifuge and minimize the centrifugation time. |
Experimental Protocols
Protocol 1: Harvesting Adherent Cells with Direct Quenching
This protocol is optimized to minimize metabolite leakage by combining quenching and harvesting into a single, rapid step.
-
Preparation: Prepare your quenching/extraction solution (e.g., 80% methanol in water, pre-chilled to -20°C). Place a metal plate on ice to create a cold surface for your culture dishes.
-
Media Removal: Remove the culture dish from the incubator and place it on the cold metal plate. Quickly aspirate the culture medium.
-
Washing (Optional): If necessary, gently and quickly wash the cells once with 5 mL of 37°C PBS, and then aspirate the PBS completely. This step should be as brief as possible.
-
Quenching and Extraction: Immediately add a sufficient volume of the ice-cold quenching/extraction solution to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).
-
Scraping: Use a cell scraper to gently but thoroughly scrape the cells into the solvent.
-
Collection: Pipette the cell lysate into a pre-chilled microcentrifuge tube.
-
Second Extraction (Optional but Recommended): To maximize yield, add a second volume of the extraction solvent to the plate, scrape again, and pool it with the first lysate.
-
Processing: Vortex the lysate and centrifuge at high speed (e.g., >13,000 rpm) in a cooled centrifuge to pellet cell debris.
-
Storage: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.
Protocol 2: Harvesting Suspension Cells by Fast Filtration
This protocol is designed for the rapid separation of suspension cells from their culture medium.
-
Preparation: Assemble a vacuum filtration unit with a filter of a suitable pore size (e.g., 0.45 µm). Prepare your quenching/extraction solution in a tube.
-
Filtration: Quickly pour the cell suspension into the filtration unit with the vacuum on.
-
Washing (Optional): If required, wash the cells on the filter with a small volume of ice-cold PBS.
-
Quenching: As soon as the liquid has passed through, turn off the vacuum and quickly transfer the filter with the cells into the tube containing the ice-cold quenching/extraction solution.
-
Extraction: Vortex vigorously to ensure all cells are dislodged from the filter and lysed.
-
Processing: Centrifuge at high speed in a cooled centrifuge to remove the filter and cell debris.
-
Storage: Transfer the supernatant to a new tube and store at -80°C until analysis.
Workflow and Logic Diagram
The following diagram illustrates the recommended workflow for harvesting adherent cells for metabolomics analysis, emphasizing the critical decision points to prevent metabolite leakage.
Caption: Recommended workflow for harvesting adherent cells.
References
- 1. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-xylose-2-13C Metabolomics Data Normalization Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing L-xylose-2-13C metabolomics data. Proper normalization is critical for accurate interpretation of stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization necessary for this compound metabolomics data?
A1: Data normalization is crucial for mitigating technical and biological variations that are not related to the biological questions being investigated.[1] In this compound metabolomics, variations can arise from inconsistencies in sample preparation, instrument drift, and differences in the initial amount of cellular material.[1] Normalization adjusts for these systematic biases, allowing for more accurate comparisons between different samples and experimental conditions.
Q2: What are the common sources of variation in this compound metabolomics data?
A2: Common sources of variation include:
-
Technical Variation: Instrument drift over time, batch effects from running samples on different days, and inconsistencies in sample extraction and preparation.[1]
-
Biological Variation: Differences in cell number or tissue mass, and inherent biological variability between samples.[1]
-
Ion Suppression/Enhancement: In mass spectrometry-based methods, the presence of other molecules can affect the ionization efficiency of the target analytes.[1]
Q3: How does the use of a 13C-labeled tracer affect the choice of normalization strategy?
A3: The use of a 13C-labeled tracer introduces the need to account for the distribution of labeled and unlabeled forms of metabolites (isotopologues). Normalization strategies should be chosen to ensure that the relative abundances of these isotopologues are not distorted. It is important to correct for the natural abundance of 13C before performing normalization. Some normalization methods, like normalizing to the total ion count, might be skewed by a few highly abundant labeled metabolites. Therefore, methods that are robust to such outliers, like Probabilistic Quotient Normalization (PQN), are often preferred.
Q4: Should I normalize the raw peak intensities or the fractional enrichment data?
A4: It is generally recommended to normalize the raw peak intensities before calculating fractional enrichment. Normalizing the raw data helps to correct for technical and biological variability that can affect the total signal intensity. Once the raw data is normalized, you can then proceed with calculating the fractional enrichment of 13C in your metabolites of interest.
Troubleshooting Guides
Issue 1: High Variance in Quality Control (QC) Samples After Normalization
Symptoms:
-
Principal Component Analysis (PCA) shows poor clustering of QC samples.
-
High coefficient of variation (CV) for metabolites in QC samples.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Normalization Method | The chosen normalization method may not be suitable for your data. Try alternative methods such as Probabilistic Quotient Normalization (PQN), Locally Estimated Scatterplot Smoothing (LOESS), or normalization to an internal standard. |
| Batch Effects | Significant variation between analytical batches can lead to high variance in QC samples. Use batch correction algorithms like Combat or include repeat samples across batches to mitigate this. Randomizing the injection order of samples can also help. |
| Inconsistent Sample Preparation | Variability in sample preparation can introduce significant errors. Review your protocol for consistency in quenching, extraction, and derivatization steps. |
| Instrument Instability | Drastic changes in instrument performance during the analytical run can increase variance. Monitor instrument performance using internal standards and system suitability tests. |
Issue 2: Handling Missing Values in Relation to Normalization
Symptoms:
-
A significant number of missing values in your data matrix.
Possible Causes and Solutions:
| Cause | Solution |
| Metabolites Below the Limit of Detection (LOD) | Low abundance metabolites may not be consistently detected across all samples. |
| Improper Data Processing | Errors in peak picking or feature alignment can lead to missing values. |
Recommended Workflow:
It is generally recommended to perform normalization before missing value imputation. Imputing values before normalization can introduce bias and affect the accuracy of the normalization factors. After normalization, methods like k-nearest neighbor (k-NN) or random forest can be used for imputation.
Issue 3: Skewed Data Distribution After Normalization
Symptoms:
-
Data does not follow a normal distribution, which can affect downstream statistical analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Outliers | Highly abundant labeled metabolites can skew the data distribution. |
| Inherent Biological Variability | Some biological conditions can lead to non-normal data distributions. |
Recommended Actions:
-
Log Transformation: Applying a log transformation (e.g., log2 or natural log) to the data can help to normalize the distribution and reduce the influence of outliers.
-
Robust Normalization Methods: Use normalization methods that are less sensitive to outliers, such as Median Normalization or Probabilistic Quotient Normalization (PQN).
Experimental Protocols
Protocol 1: Sample Preparation for this compound Metabolomics
This protocol outlines the general steps for quenching, extraction, and preparation of samples for mass spectrometry-based analysis.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluence in standard growth medium.
-
Replace the standard medium with a medium containing this compound at the desired concentration.
-
Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled xylose.
-
-
Quenching Metabolism:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to the cells.
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).
-
Include internal standards in the reconstitution solvent to monitor instrument performance.
-
Data Presentation
Table 1: Comparison of Normalization Strategies
| Normalization Method | Principle | Advantages | Disadvantages |
| Total Ion Count (TIC) Normalization | Scales the total signal intensity of each sample to a constant value. | Simple to implement and computationally efficient. | Can be skewed by a few highly abundant metabolites, which is common in labeling studies. |
| Median Normalization | Adjusts each sample's metabolite abundance to a fixed median value. | Robust against outliers. | Assumes that the median intensity accurately represents the central tendency. |
| Probabilistic Quotient Normalization (PQN) | Calculates a normalization factor based on the median of the quotients of metabolite intensities in a sample relative to a reference spectrum. | Robust to outliers and effective at correcting for dilution and batch effects. | May not be suitable for datasets where a large proportion of metabolites are expected to change. |
| Internal Standard Normalization | Normalizes the intensity of each metabolite to the intensity of one or more spiked-in internal standards. | Can correct for variations in sample preparation and instrument response. | Requires the selection of appropriate internal standards that are not naturally present in the samples. |
Mandatory Visualization
Caption: L-Xylose Metabolic Pathways.
Caption: Experimental Workflow for this compound Metabolomics.
References
Identifying and mitigating contamination in L-xylose-2-13C experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination in L-xylose-2-13C experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of contamination in this compound experiments?
A1: Contamination in this compound experiments can arise from several sources, broadly categorized as isotopic and non-isotopic contamination.
-
Isotopic Contamination:
-
Unlabeled L-xylose: The presence of natural, unlabeled (all ¹²C) L-xylose in the ¹³C-labeled tracer stock is a common issue. This can result from incomplete synthesis or purification of the this compound.
-
Incorrect Isotopic Enrichment: The actual isotopic enrichment of the this compound may be lower than specified by the manufacturer.
-
Natural Abundance of ¹³C: All naturally occurring carbon contains approximately 1.1% ¹³C.[1][2] This natural abundance must be corrected for in mass spectrometry data to accurately determine the incorporation of the labeled tracer.[1][3][4]
-
-
Non-Isotopic Contamination:
-
Other Sugars: Contamination with other sugars like glucose, fructose, or arabinose can interfere with the analysis, especially if they co-elute during chromatography.
-
Keratin: A common laboratory contaminant, keratin from skin and hair can interfere with protein-related analyses downstream of metabolic labeling.
-
Plasticizers and Solvents: Leachates from plastic labware (e.g., phthalates) and residual solvents from extraction processes can introduce unwanted peaks in mass spectra.
-
Biological Contamination: In cell culture experiments, contamination with yeast or bacteria can alter the metabolic landscape and introduce their own metabolites, confounding the results.
-
Q2: How can I detect contamination in my this compound stock?
A2: It is crucial to verify the purity and isotopic enrichment of your this compound stock before starting an experiment. This can be done using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector can be used to assess the chemical purity of the sugar by separating L-xylose from other sugar contaminants.
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to determine the isotopic enrichment of the this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can identify and quantify both the labeled xylose and any unlabeled sugar contaminants.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR provides direct information about the position of the ¹³C label and can be used to confirm that the label is at the C-2 position.
Q3: What is a Mass Isotopomer Distribution (MID) and why is it important?
A3: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all the mass isotopologues of a metabolite. For a molecule with 'n' carbon atoms, there can be different versions (isotopologues) with zero, one, two, and up to 'n' ¹³C atoms. The MID is a vector that shows the relative abundance of each of these isotopologues. Accurate MIDs are crucial for calculating metabolic fluxes and understanding how the ¹³C label from this compound is incorporated into downstream metabolites.
Q4: Why is correcting for natural ¹³C abundance necessary?
A4: Natural abundance correction is a critical step in data analysis for stable isotope tracing experiments. Since approximately 1.1% of all carbon is ¹³C, any metabolite will have a natural distribution of isotopologues. Mass spectrometry detects the total ¹³C content, which is a combination of the label from your this compound tracer and the naturally occurring ¹³C. Failing to correct for this natural abundance will lead to an overestimation of ¹³C incorporation and result in inaccurate metabolic flux calculations.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Problem 1: High levels of unlabeled xylose detected in the experiment.
| Possible Cause | Suggested Solution |
| Contaminated this compound stock | 1. Verify the isotopic enrichment of your tracer stock using GC-MS or LC-MS. 2. If the stock is contaminated, contact the supplier. Consider purchasing from a different vendor with a certificate of analysis specifying high isotopic purity. |
| Contamination from experimental system (e.g., media, reagents) | 1. Analyze all media components and reagents for the presence of unlabeled xylose. 2. Use high-purity reagents and sterile techniques to avoid microbial contamination that may produce xylose. |
| Incomplete media washout in cell culture | 1. Ensure complete removal of unlabeled media before introducing the labeling media. 2. Include multiple washing steps with a buffer like PBS. |
Problem 2: Inconsistent or low ¹³C enrichment in downstream metabolites.
| Possible Cause | Suggested Solution |
| Metabolic dilution | 1. The labeled L-xylose may be diluted by large intracellular pools of unlabeled intermediates. This is a biological factor. 2. Increase the labeling time to allow for greater incorporation of the ¹³C label. |
| Cellular stress or altered metabolism | 1. Ensure that the experimental conditions (e.g., cell density, nutrient availability) are optimal and consistent across experiments. 2. Cell stress can alter metabolic pathways and affect the incorporation of the tracer. |
| Issues with sample extraction | 1. Optimize your metabolite extraction protocol to ensure efficient and reproducible recovery. 2. Use cold solvents and rapid quenching to halt metabolic activity and prevent degradation of metabolites. |
Problem 3: Mass spectrometry data shows unexpected peaks or poor signal-to-noise.
| Possible Cause | Suggested Solution |
| Presence of contaminants in the sample | 1. Review sample preparation procedures to minimize the introduction of contaminants from solvents, labware, or handling. 2. Include blank samples (processed without biological material) to identify background signals. |
| Matrix effects in the mass spectrometer | 1. Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, can be a problem. 2. Optimize the chromatography to separate the analytes of interest from interfering compounds. 3. Consider using a stable isotope-labeled internal standard for quantification to correct for matrix effects. |
| Instrumental issues | 1. Ensure the mass spectrometer is properly calibrated and tuned. 2. Check for and clean any contamination in the ion source or sample introduction system. |
Problem 4: Negative values in the Mass Isotopomer Distribution after natural abundance correction.
| Possible Cause | Suggested Solution |
| Incorrect elemental formula | 1. Double-check the elemental formula used for the correction, including any derivatizing agents. An incorrect formula will lead to an erroneous correction matrix. |
| Inaccurate background subtraction | 1. Poor background subtraction during mass spectrometry data processing can distort the measured isotopologue ratios. Re-evaluate your peak integration and background subtraction methods. |
| Underestimation of a mass isotopomer peak | 1. If a low-abundance isotopologue peak is underestimated, the correction algorithm might overcompensate, resulting in negative values. Review the raw spectral data for peak integration accuracy. |
Data Presentation
Table 1: Hypothetical Isotopic Purity of Commercial this compound Batches
| Batch ID | Supplier | Stated Isotopic Enrichment (%) | Measured Isotopic Enrichment (%) | Unlabeled L-Xylose (%) | Other Sugar Contaminants (%) |
| LXY-A-001 | Vendor 1 | 99 | 98.5 | 1.2 | 0.3 (Glucose) |
| LXY-B-002 | Vendor 2 | 99 | 97.2 | 2.5 | 0.3 (Arabinose) |
| LXY-C-003 | Vendor 1 | 98 | 98.1 | 1.5 | 0.4 (Glucose) |
| LXY-D-004 | Vendor 3 | >98 | 96.5 | 3.0 | 0.5 (Fructose) |
Table 2: Natural Isotopic Abundances of Relevant Elements
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Oxygen | ¹⁶O | 99.762 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.200 | |
| Nitrogen | ¹⁴N | 99.634 |
| ¹⁵N | 0.366 |
Note: These values are essential for the accurate correction of mass isotopomer distributions.
Experimental Protocols
Protocol 1: Quality Control of this compound Stock by LC-MS
Objective: To determine the chemical purity and isotopic enrichment of a commercial this compound stock.
Materials:
-
This compound sample
-
Unlabeled L-xylose standard
-
LC-MS grade water and acetonitrile
-
0.22 µm syringe filters
-
LC-MS system with an ESI source
Procedure:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of unlabeled L-xylose in LC-MS grade water.
-
Prepare a 1 mg/mL stock solution of the this compound sample in LC-MS grade water.
-
Create a dilution series of the unlabeled standard for a calibration curve.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
LC-MS Analysis:
-
Column: Use a column suitable for sugar analysis, such as an Aminex HPX-87C or a HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for HILIC separation.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Operate in negative ion mode to detect the [M-H]⁻ ion.
-
Perform a full scan to identify the molecular ions of unlabeled xylose (m/z 149.05) and this compound (m/z 150.05).
-
Develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for accurate quantification.
-
-
-
Data Analysis:
-
Chemical Purity: Integrate the peak areas of L-xylose and any other sugar contaminants in the chromatogram of the labeled sample. Calculate the purity as the percentage of the L-xylose peak area relative to the total peak area.
-
Isotopic Enrichment: Determine the ratio of the peak areas for the labeled (m/z 150.05) and unlabeled (m/z 149.05) xylose. Correct for the natural abundance of ¹³C in the unlabeled standard to calculate the true isotopic enrichment.
-
Protocol 2: Metabolite Extraction from Cell Culture for ¹³C Tracer Analysis
Objective: To extract intracellular metabolites from cultured cells for subsequent LC-MS analysis.
Materials:
-
Cultured cells grown in 6-well plates
-
Ice-cold phosphate-buffered saline (PBS)
-
-80°C 80% methanol (LC-MS grade)
-
Cell scraper
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Quenching and Washing:
-
Aspirate the cell culture medium.
-
Quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
-
Metabolite Extraction:
-
Add 1 mL of -80°C 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the samples for 30 seconds.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
-
Sample Clarification:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
-
Mandatory Visualization
Caption: Workflow for quality control of this compound.
Caption: Troubleshooting low 13C enrichment.
References
- 1. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting mass isotopomer distributions for naturally occurring isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Validating Metabolic Flux Maps: A Comparative Guide for L-Xylose-2-13C Data
For researchers, scientists, and drug development professionals, the accurate determination of intracellular metabolic fluxes is paramount for understanding cellular physiology and identifying potential therapeutic targets. 13C-Metabolic Flux Analysis (13C-MFA) stands as a cornerstone technique for these quantitative insights. The choice of isotopic tracer is a critical determinant of the precision and accuracy of the resulting flux map. This guide provides a comparative overview for validating metabolic flux maps, with a specific focus on the use of L-xylose-2-13C and other relevant tracers for studying xylose metabolism and the pentose phosphate pathway (PPP).
Data Presentation: Comparison of 13C Tracers for Metabolic Flux Analysis
| 13C-Labeled Tracer | Primary Application | Advantages | Disadvantages |
| [1,2-13C2]Glucose | Glycolysis and Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in both glycolysis and the PPP. The distinct labeling patterns generated in downstream metabolites allow for robust flux resolution.[1][2] | May not be optimal for resolving fluxes in the TCA cycle. |
| [1-13C]Glucose | Glycolysis and PPP | Historically used and provides basic information on the relative fluxes of glycolysis and the PPP. | Less precise than [1,2-13C2]glucose for resolving PPP fluxes.[1][2] |
| [U-13C5]Glutamine | Tricarboxylic Acid (TCA) Cycle | Preferred tracer for detailed analysis of the TCA cycle and anaplerotic reactions.[1] | Provides limited information on glycolytic and PPP fluxes. |
| [1,2-13C2]Xylose | Xylose Metabolism and Pentose Phosphate Pathway | Directly traces the entry and fate of xylose carbon through the PPP and central metabolism. | Limited commercial availability and fewer established fragmentation patterns for analysis compared to glucose tracers. |
| This compound (Hypothetical) | Xylose Metabolism and Non-oxidative PPP | The 2-13C label would be informative for tracking the rearrangements in the non-oxidative PPP. | As a less common isomer, its metabolism and tracer suitability are not well-documented. Potential for metabolic bottlenecks if not readily catabolized. |
Experimental Protocols
Detailed methodologies are crucial for reproducible 13C-MFA experiments. Below are generalized protocols for key experiments involving 13C-labeled xylose and glucose.
Protocol 1: 13C-Metabolic Flux Analysis of Xylose Metabolism in Saccharomyces cerevisiae
This protocol is adapted from studies investigating xylose metabolism in recombinant S. cerevisiae.
-
Strain and Culture Conditions:
-
Use a recombinant Saccharomyces cerevisiae strain capable of xylose utilization.
-
Pre-culture the yeast in a defined minimal medium with a non-labeled carbon source (e.g., glucose or xylose).
-
For the main culture, inoculate the cells into a fresh minimal medium containing the 13C-labeled xylose (e.g., 20 g/L of [1,2-13C2]xylose) as the sole carbon source.
-
Maintain the culture in a chemostat or in the exponential growth phase in batch culture to ensure a metabolic steady state.
-
-
Sample Collection and Quenching:
-
Rapidly withdraw a known volume of cell culture.
-
Quench metabolic activity immediately by transferring the cell suspension into a cold solution (e.g., -20°C 60% methanol).
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
-
Metabolite Extraction and Hydrolysis:
-
Extract intracellular metabolites using a suitable solvent (e.g., boiling ethanol or a chloroform/methanol/water mixture).
-
For analysis of proteinogenic amino acids, hydrolyze the cell pellet using 6 M HCl at 100-110°C for 24 hours.
-
-
Derivatization and GC-MS Analysis:
-
Derivatize the amino acid hydrolysates (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the amino acids.
-
-
Flux Estimation:
-
Use a computational software package (e.g., INCA, 13CFLUX2) to estimate the intracellular fluxes.
-
The software fits the experimentally measured mass isotopomer distributions to a metabolic model of the organism's central carbon metabolism.
-
Protocol 2: Comparative 13C-Tracer Analysis for Pentose Phosphate Pathway Fluxes
This protocol is based on studies comparing different 13C-glucose tracers for resolving PPP fluxes.
-
Cell Culture and Isotope Labeling:
-
Culture mammalian cells or microorganisms in a defined medium to a steady state of growth.
-
Switch the cells to parallel cultures, each containing a different 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose, [1-13C]glucose).
-
Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest.
-
-
Sample Processing:
-
Follow the quenching, extraction, and hydrolysis procedures as described in Protocol 1.
-
-
LC-MS/MS or GC-MS Analysis:
-
Analyze the extracted metabolites or protein hydrolysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS to determine the mass isotopomer distributions.
-
-
Flux Calculation and Comparison:
-
Calculate the metabolic fluxes for each tracer experiment using a suitable software package.
-
Compare the precision of the flux estimates (i.e., the confidence intervals) obtained from the different tracers for the PPP and other relevant pathways.
-
Statistical tests, such as the chi-squared (χ²) test, are used to assess the goodness-of-fit between the measured and simulated labeling data.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and pathways discussed.
Caption: General workflow for 13C-Metabolic Flux Analysis.
References
A Comparative Guide to Isotopic Tracers: L-Xylose-2-¹³C vs. Uniformly Labeled [U-¹³C]Xylose
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of metabolic research, the selection of an appropriate isotopic tracer is paramount to the success and accuracy of experimental outcomes. This guide provides a comprehensive comparison of two ¹³C-labeled xylose isomers: L-Xylose-2-¹³C and uniformly labeled D-[U-¹³C]xylose. The fundamental difference in their metabolic fates dictates their suitability for distinct research applications. While [U-¹³C]xylose serves as an active tracer for elucidating metabolic pathways, L-Xylose-2-¹³C is positioned as a potential tool for studies where metabolic turnover is not the primary focus, such as transport kinetics.
Core Principle: The Metabolic Dichotomy of Xylose Enantiomers
The utility of a sugar as a metabolic tracer is fundamentally dependent on its ability to be recognized and processed by cellular enzymes. D-xylose, the naturally occurring enantiomer, can be catabolized by a variety of organisms through several established pathways. In contrast, L-xylose, its mirror image, is generally not metabolized by most organisms, a property that makes it an ideal candidate for specific control experiments.
Comparative Analysis: L-Xylose-2-¹³C vs. [U-¹³C]Xylose
The distinct metabolic activities of L-xylose and D-xylose form the basis of their differential applications as tracers.
| Feature | L-Xylose-2-¹³C | [U-¹³C]Xylose (D-isomer) |
| Metabolic Activity | Generally not metabolized by most organisms. | Actively metabolized through various pathways (e.g., Pentose Phosphate Pathway). |
| Primary Application | Potential tracer for transport studies, serving as a non-metabolized control. Can also be used as an internal standard for quantification. | Metabolic flux analysis (MFA) to trace the fate of the xylose carbon backbone through central carbon metabolism. |
| Information Yielded | Quantification of cellular uptake and transport kinetics, independent of metabolic conversion. | Detailed insights into pathway activity, carbon partitioning, and identification of metabolic bottlenecks. |
| Labeling Pattern | Single label at the C2 position. | All five carbon atoms are labeled with ¹³C. |
| Data Interpretation | Intracellular detection of the intact M+1 labeled molecule indicates uptake. Absence of ¹³C in downstream metabolites confirms lack of metabolism. | Mass isotopologue distribution analysis of downstream metabolites reveals the routes and rates of metabolic conversion. |
Experimental Applications and Supporting Data
[U-¹³C]Xylose for Metabolic Flux Analysis
Uniformly labeled xylose is a powerful tool for dissecting the complexities of pentose metabolism. By tracing the incorporation of all five ¹³C atoms into various metabolic intermediates, researchers can quantify the flux through pathways such as the Pentose Phosphate Pathway (PPP) and glycolysis.
A study on Escherichia coli utilized [U-¹³C]xylose to quantify changes in biomass composition and confirm macromolecule turnover under different growth conditions[1]. This type of analysis is crucial for understanding how microorganisms adapt their metabolism to different carbon sources and environmental stressors.
Table 1: Representative Data from a [U-¹³C]Xylose Metabolic Flux Analysis Experiment
| Metabolite | Mass Isotopomer | Fractional Labeling (%) |
| Xylose (extracellular) | M+5 | 99.0 |
| Xylulose-5-phosphate | M+5 | 85.2 |
| Ribose-5-phosphate | M+5 | 78.9 |
| Sedoheptulose-7-phosphate | M+5 | 65.4 |
| Pyruvate | M+3 | 45.1 |
| Alanine | M+3 | 43.8 |
| Valine | M+5 | 30.2 |
| Lactate | M+3 | 48.5 |
Note: The data presented in this table is illustrative and intended to represent typical findings in a ¹³C metabolic flux analysis experiment.
L-Xylose-2-¹³C as a Non-Metabolized Tracer
While direct experimental data for L-Xylose-2-¹³C as a tracer is limited in published literature, its application can be inferred from studies using other non-metabolized L-sugars, such as L-glucose. L-glucose is widely used as a negative control in glucose uptake assays to differentiate transporter-mediated uptake from passive diffusion[2][3].
Similarly, L-Xylose-2-¹³C can be employed to study the stereospecificity of xylose transporters. Significant uptake of a labeled D-xylose analog with negligible uptake of L-Xylose-2-¹³C would provide strong evidence for transporter-mediated uptake.
Table 2: Expected Outcome of a Comparative Uptake Study
| Tracer | Cellular Uptake (relative units) | ¹³C Incorporation into Downstream Metabolites |
| [¹³C]D-Xylose | High | Yes |
| L-Xylose-2-¹³C | Very Low / Negligible | No |
Experimental Protocols
Protocol for ¹³C Metabolic Flux Analysis using [U-¹³C]Xylose in E. coli
This protocol outlines the key steps for a steady-state ¹³C metabolic flux analysis experiment.
-
Strain Cultivation: Grow E. coli in a minimal medium with a defined concentration of natural D-xylose to achieve a steady-state growth phase.
-
Isotope Labeling: Switch the culture to a medium containing [U-¹³C]xylose as the sole carbon source. The concentration should be identical to the pre-culture.
-
Achieving Isotopic Steady State: Continue cultivation for a sufficient period to ensure that the labeling of intracellular metabolites reaches a steady state. This is typically achieved after several cell doublings.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by exposing the cells to a cold solvent (e.g., -20°C methanol). Extract intracellular metabolites using a suitable method, such as a hot ethanol extraction.
-
Biomass Hydrolysis: Pellet a separate aliquot of cells for biomass composition analysis. Hydrolyze the biomass to release proteinogenic amino acids.
-
Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized amino acids to determine the mass isotopologue distribution of specific fragments.
-
Flux Calculation: Use a metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopologue distributions to a metabolic model and estimate the intracellular fluxes.
Protocol for Validating L-Xylose-2-¹³C as a Non-Metabolized Tracer
This protocol is designed to confirm the lack of metabolism of L-xylose in a specific cell line.
-
Cell Culture: Culture the cells of interest to a desired confluency.
-
Tracer Incubation: Incubate the cells with a medium containing L-Xylose-2-¹³C for a defined period.
-
Metabolite Quenching and Extraction: Rapidly quench metabolism and extract intracellular metabolites as described above.
-
LC-MS Analysis: Analyze the cell extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of intracellular L-Xylose-2-¹³C (M+1) and to scan for the incorporation of the ¹³C label into downstream metabolites of central carbon metabolism (e.g., pentose phosphate pathway intermediates, glycolytic intermediates, TCA cycle acids).
-
Data Analysis: Correct the mass spectrometry data for natural ¹³C abundance. The presence of a significant M+1 peak for intracellular L-xylose confirms uptake. The absence of significant ¹³C enrichment in downstream metabolites validates its non-metabolized nature.
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Metabolic fate of [U-¹³C]Xylose in a typical microbial system.
Caption: Conceptual workflow for L-Xylose-2-¹³C as a transport tracer.
Caption: Experimental workflow for ¹³C Metabolic Flux Analysis.
Conclusion
References
A Comparative Guide to Isotopic Tracers in Metabolic Research: Cross-Validation of L-Xylose-2-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-xylose-2-13C with other isotopic tracers used in metabolic flux analysis (MFA). While direct head-to-head experimental data for this compound is emerging, this document synthesizes information from studies using analogous tracers to evaluate its potential performance and applications. The focus is on elucidating fluxes through the pentose phosphate pathway (PPP) and central carbon metabolism.
Principles of Isotopic Tracers in Metabolic Flux Analysis
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic fluxes.[1] The method involves introducing a substrate labeled with the stable isotope 13C into a biological system. As cells metabolize the labeled substrate, the 13C atoms are incorporated into downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry, researchers can deduce the metabolic fluxes throughout the cellular network. The choice of the 13C-labeled tracer is critical as it dictates the precision and accuracy of the flux estimations for specific pathways.
Metabolic Fate of L-Xylose and the Utility of this compound
L-xylose, a pentose sugar, is metabolized via the pentose phosphate pathway. In many microorganisms, xylose is first converted to xylulose, which is then phosphorylated to xylulose-5-phosphate, a key intermediate of the non-oxidative PPP.[2][3][4][5] From xylulose-5-phosphate, the carbon skeleton can be rearranged to form fructose-6-phosphate and glyceraldehyde-3-phosphate, which then enter glycolysis.
When using this compound as a tracer, the labeled carbon at the C2 position allows for the tracking of carbon through the non-oxidative PPP reactions. The distribution of the 13C label in downstream metabolites, such as hexose phosphates and triose phosphates, provides information about the relative activities of the transketolase and transaldolase reactions. This makes this compound a potentially valuable tool for investigating the dynamics of the PPP, particularly in organisms that readily metabolize xylose.
Comparison of this compound with Other Isotopic Tracers
The selection of an isotopic tracer is highly dependent on the metabolic pathway of interest. While direct comparative data for this compound is limited, we can infer its performance relative to other commonly used tracers based on their established applications in MFA.
| Tracer | Primary Metabolic Pathway(s) Targeted | Advantages | Disadvantages |
| This compound | Pentose Phosphate Pathway (Non-oxidative) | Direct entry into the non-oxidative PPP, potentially providing high resolution for this pathway. | Limited utility for studying glycolysis independently of the PPP. Its application is most relevant in organisms that efficiently metabolize xylose. |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway | Provides precise estimates for fluxes in both glycolysis and the PPP. The labeling pattern of resulting triose phosphates can distinguish between glycolytic and PPP flux. | Can result in complex labeling patterns that require sophisticated analysis. |
| [U-¹³C₆]Glucose | General Central Carbon Metabolism | Labels all carbons, allowing for a broad overview of metabolic pathways. | May not be optimal for elucidating fluxes through specific pathways like the PPP due to complex labeling patterns. |
| [1,2-¹³C₂]Xylose | Pentose Phosphate Pathway, Xylose Metabolism | Used in studies of xylose metabolism to provide insights into the PPP and downstream pathways. | Similar to this compound, its primary application is in xylose-metabolizing systems. |
| [5-¹³C]Xylose | Pentose Phosphate Pathway, Xylose Metabolism | Provides complementary information to other xylose tracers for resolving fluxes in the PPP. | The single label may provide less information compared to tracers with multiple labeled carbons. |
Experimental Protocols
A generalized experimental workflow for a 13C-MFA study is outlined below. This protocol can be adapted for use with this compound or other isotopic tracers.
Cell Culture and Isotopic Labeling
-
Cell Culture: Culture cells of interest in a chemically defined medium to ensure metabolic steady state.
-
Isotopic Labeling: Switch the cells to a medium containing the desired 13C-labeled substrate (e.g., this compound) at a known concentration. The duration of labeling should be sufficient to achieve isotopic steady state in the metabolites of interest. Parallel labeling experiments using different tracers can provide more comprehensive data.
Metabolite Extraction and Sample Preparation
-
Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a suitable solvent (e.g., cold methanol/water).
-
Hydrolysis: For protein-bound amino acids, hydrolyze the protein fraction of the biomass.
Analytical Measurement
-
Mass Spectrometry: Analyze the isotopic labeling patterns of the extracted metabolites and/or proteinogenic amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Analysis and Flux Estimation
-
Metabolic Network Model: Construct a stoichiometric model of the relevant metabolic pathways.
-
Flux Estimation: Use computational software to estimate the intracellular fluxes by fitting the experimentally determined mass isotopomer distributions to the metabolic model. This involves minimizing the difference between the measured and simulated labeling patterns.
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified pathway of xylose metabolism leading into the Pentose Phosphate Pathway.
Caption: General experimental and computational workflow for a 13C-Metabolic Flux Analysis study.
References
A Comparative Analysis of Xylose Metabolism Across Microbial Strains via 13C-Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Engineering Xylose Utilization in Microbes
The efficient conversion of xylose, the second most abundant sugar in lignocellulosic biomass, into valuable biofuels and biochemicals is a cornerstone of sustainable industrial biotechnology. Understanding the intricate metabolic pathways governing xylose utilization in different microbial strains is paramount for rational metabolic engineering and strain improvement. 13C-Metabolic Flux Analysis (13C-MFA) stands out as a powerful technique to precisely quantify the intracellular metabolic fluxes, offering a detailed snapshot of cellular metabolism. This guide provides a comparative analysis of xylose metabolism in four key microbial strains—Escherichia coli, Saccharomyces cerevisiae, Pichia stipitis, and Corynebacterium glutamicum—based on published 13C-MFA and flux balance analysis data.
Data Presentation: Quantitative Comparison of Metabolic Fluxes
The following tables summarize key metabolic fluxes during xylose metabolism in the selected microbial strains. The data is normalized to the specific xylose uptake rate for ease of comparison. It is important to note that direct 13C-MFA data for xylose metabolism in Pichia stipitis and Corynebacterium glutamicum is less abundant in publicly accessible literature; therefore, some of the presented values are derived from flux balance analysis (FBA) studies, which provide theoretical optimal flux distributions.
Table 1: Xylose Uptake and Pentose Phosphate (PPP) Pathway Fluxes
| Microbial Strain | Xylose Uptake Rate (mmol/gDCW/h) | Pentose Phosphate Pathway (Oxidative) (%) | Pentose Phosphate Pathway (Non-oxidative) (%) | Reference |
| Escherichia coli (aerobic) | 10.5 | 65.1 | 34.9 | [1] |
| Escherichia coli (anaerobic) | 7.8 | 48.7 | 51.3 | [1] |
| Saccharomyces cerevisiae (recombinant, aerobic) | 1.2 | 47.4 | 52.6 | [2] |
| Pichia stipitis (oxygen-limited, FBA) | Not specified | ~30-40 | ~60-70 | [3][4] |
| Corynebacterium glutamicum (engineered, aerobic) | Not specified | High influx expected | High influx expected |
Table 2: Glycolysis and TCA Cycle Fluxes
| Microbial Strain | Glycolysis (Embden-Meyerhof-Parnas) (%) | TCA Cycle (%) | Reference |
| Escherichia coli (aerobic) | 34.9 | 59.3 | |
| Escherichia coli (anaerobic) | 51.3 | 5.3 | |
| Saccharomyces cerevisiae (recombinant, aerobic) | 52.6 | 35.2 | |
| Pichia stipitis (oxygen-limited, FBA) | High flux to ethanol | Low to moderate | |
| Corynebacterium glutamicum (engineered, aerobic) | Directed towards product synthesis | High activity for precursor supply |
Experimental Protocols: A Generalized Workflow for 13C-MFA of Xylose Metabolism
The following protocol outlines the key steps involved in performing a 13C-MFA experiment to study xylose metabolism in a microbial strain.
1. Strain Cultivation and 13C Labeling:
- Pre-culture: Grow the microbial strain in a suitable medium to obtain a healthy inoculum.
- Main Culture: Inoculate a defined minimal medium containing a known concentration of 13C-labeled xylose as the sole carbon source. Commonly used labeled substrates include [1-13C]xylose, [2-13C]xylose, or a mixture of labeled and unlabeled xylose. The choice of labeling strategy depends on the specific pathways of interest.
- Steady-State Conditions: Maintain the culture in a chemostat or in the exponential growth phase of a batch culture to ensure metabolic and isotopic steady state.
- Sampling: Rapidly quench metabolic activity and harvest the cells.
2. Biomass Hydrolysis and Derivatization:
- Hydrolysis: Hydrolyze the harvested biomass to break down proteins into their constituent amino acids.
- Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
3. Mass Spectrometry Analysis:
- GC-MS Analysis: Analyze the derivatized amino acids using GC-MS to determine the mass isotopomer distributions. The fragmentation patterns of the amino acids provide information about the labeling patterns of their metabolic precursors.
4. Flux Calculation and Modeling:
- Metabolic Model: Construct a stoichiometric model of the central carbon metabolism of the microbial strain, including the xylose assimilation pathway, pentose phosphate pathway, glycolysis, and TCA cycle.
- Flux Estimation: Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the measured mass isotopomer distributions to the metabolic model. The software solves a system of algebraic equations that describe the flow of carbon isotopes through the metabolic network.
- Statistical Analysis: Perform statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
Mandatory Visualization
Caption: Overview of xylose metabolism pathways in microorganisms.
Caption: Generalized experimental workflow for 13C-Metabolic Flux Analysis.
Caption: Comparative logic of xylose metabolism in different microbial strains.
References
- 1. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating xylose metabolism of scheffersomyces stipitis by integrating principal component analysis with flux balance analysis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
A Researcher's Guide to 13C-Metabolic Flux Analysis Software for Xylose Metabolism
An objective comparison of software performance for quantifying carbon flow in engineered and wild-type organisms.
This guide provides a comprehensive evaluation of software for ¹³C-Metabolic Flux Analysis (¹³C-MFA) with a specific focus on xylose metabolism. As the second most abundant sugar in lignocellulosic biomass, understanding and optimizing its conversion is paramount for researchers, scientists, and professionals in drug development and biotechnology. This document offers a detailed comparison of metabolic flux distributions determined by different approaches, supported by experimental data from key studies in Saccharomyces cerevisiae and Escherichia coli.
Quantitative Comparison of Metabolic Fluxes
The following tables summarize the central carbon metabolism flux distributions in recombinant S. cerevisiae and wild-type E. coli during xylose metabolism, as determined by ¹³C-MFA. The data is normalized to the specific xylose uptake rate to facilitate comparison across different studies and conditions.
Table 1: Metabolic Flux Distribution in Recombinant Saccharomyces cerevisiae Utilizing Xylose
| Pathway | Reaction | Flux (molar ratio relative to xylose uptake) | Organism & Condition | Reference |
| Xylose Utilization | Xylose Uptake | 100 | S. cerevisiae (Xylose Isomerase) - Aerobic | [1] |
| Xylose Isomerase | 100 | S. cerevisiae (Xylose Isomerase) - Aerobic | [1] | |
| Xylulokinase | 100 | S. cerevisiae (Xylose Isomerase) - Aerobic | [1] | |
| Pentose Phosphate Pathway | Transketolase 1 | 65.1 ± 3.8 | S. cerevisiae (Xylose Isomerase) - Aerobic | [1] |
| Transaldolase | 60.9 ± 3.7 | S. cerevisiae (Xylose Isomerase) - Aerobic | [1] | |
| Glucose-6-P Dehydrogenase | 2.5 ± 0.5 | S. cerevisiae (Xylose Isomerase) - Aerobic | ||
| Glycolysis | Phosphofructokinase | 36.4 ± 1.9 | S. cerevisiae (Xylose Isomerase) - Aerobic | |
| Pyruvate Kinase | 73.1 ± 3.8 | S. cerevisiae (Xylose Isomerase) - Aerobic | ||
| TCA Cycle | Citrate Synthase | 18.2 ± 1.1 | S. cerevisiae (Xylose Isomerase) - Aerobic | |
| Ethanol Production | Pyruvate Decarboxylase | 51.5 ± 3.2 | S. cerevisiae (Xylose Isomerase) - Aerobic | |
| Xylose Utilization | Xylose Uptake | 100 | S. cerevisiae (XR-XDH pathway) - Minimal Medium | |
| Pentose Phosphate Pathway | Glucose-6-P Dehydrogenase | 67.8 | S. cerevisiae (XR-XDH pathway) - Minimal Medium | |
| Glycolysis | Phosphofructokinase | 49.3 | S. cerevisiae (XR-XDH pathway) - Minimal Medium | |
| TCA Cycle | Citrate Synthase | 38.6 | S. cerevisiae (XR-XDH pathway) - Minimal Medium |
Table 2: Metabolic Flux Distribution in Escherichia coli Utilizing Xylose
| Pathway | Reaction | Flux (molar ratio relative to xylose uptake) | Condition | Reference |
| Xylose Utilization | Xylose Uptake | 100 | Aerobic | |
| Pentose Phosphate Pathway | Transketolase 1 | 58.1 ± 1.1 | Aerobic | |
| Transaldolase | 34.8 ± 0.8 | Aerobic | ||
| Glucose-6-P Dehydrogenase | 23.3 ± 0.6 | Aerobic | ||
| Glycolysis | Phosphofructokinase | 76.7 ± 1.3 | Aerobic | |
| Pyruvate Kinase | 74.4 ± 2.6 | Aerobic | ||
| TCA Cycle | Citrate Synthase | 56.6 ± 1.2 | Aerobic | |
| Xylose Utilization | Xylose Uptake | 100 | Anaerobic | |
| Pentose Phosphate Pathway | Transketolase 1 | 63.2 ± 3.1 | Anaerobic | |
| Transaldolase | 38.9 ± 2.3 | Anaerobic | ||
| Glucose-6-P Dehydrogenase | 24.3 ± 1.8 | Anaerobic | ||
| Glycolysis | Phosphofructokinase | 75.7 ± 4.5 | Anaerobic | |
| Pyruvate Kinase | 134.1 ± 8.1 | Anaerobic | ||
| TCA Cycle | Citrate Synthase (forward) | 0.0 ± 0.0 | Anaerobic | |
| TCA Cycle (reductive) | 12.0 ± 0.7 | Anaerobic |
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining reliable data for ¹³C-MFA. Below are summaries of the methodologies employed in the cited studies.
Protocol 1: ¹³C-MFA of Xylose Metabolism in Saccharomyces cerevisiae (Xylose Isomerase Strain)
-
Organism: Engineered Saccharomyces cerevisiae strain expressing a xylose isomerase.
-
Cultivation: Aerobic and anaerobic batch cultures were performed in defined minimal medium.
-
¹³C Labeling: Cells were cultured with 20 g/L of 1,2-¹³C₂-xylose as the sole carbon source.
-
Sampling and Quenching: Mid-exponential phase cells were harvested, and metabolism was quenched using cold methanol.
-
Metabolite Extraction: Intracellular metabolites were extracted using a boiling ethanol procedure.
-
Analytical Method: Isotopic labeling of proteinogenic amino acids was determined by Gas Chromatography-Mass Spectrometry (GC-MS) after acid hydrolysis of cell pellets and derivatization.
-
Flux Calculation: The study does not explicitly name the software used for flux estimation but mentions that a metabolic model was constructed and fitted to the labeling data.
Protocol 2: ¹³C-MFA of Xylose Metabolism in Saccharomyces cerevisiae (XR-XDH Pathway)
-
Organism: Recombinant Saccharomyces cerevisiae strains expressing the xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway.
-
Cultivation: Batch cultures were carried out in defined minimal medium or nutrient-rich YPAX medium.
-
¹³C Labeling: Experiments were conducted with 5 g/L or 40 g/L of [1-¹³C] xylose.
-
Sampling and Hydrolysis: Cell pellets were harvested in the exponential growth phase and hydrolyzed with 6 M HCl.
-
Analytical Method: The isotopic labeling patterns of proteinogenic amino acids were quantified using GC-MS after derivatization.
-
Flux Calculation: The specific software used for flux estimation is not detailed in the provided search results but the study involved fitting the labeling data to a metabolic network model.
Protocol 3: ¹³C-MFA of Xylose Metabolism in Escherichia coli
-
Organism: Wild-type Escherichia coli.
-
Cultivation: Aerobic and anaerobic batch cultures were grown in minimal medium.
-
¹³C Labeling: Parallel labeling experiments were performed using [1,2-¹³C]xylose and [5-¹³C]xylose.
-
Sampling and Hydrolysis: Biomass was harvested during the exponential growth phase, and cell pellets were hydrolyzed.
-
Analytical Method: The mass isotopomer distributions of proteinogenic amino acids were measured by GC-MS.
-
Flux Calculation: Integrated ¹³C-MFA was performed to simultaneously fit the labeling data from the parallel experiments. The specific software used is not mentioned in the abstract.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic networks and the steps involved in ¹³C-MFA.
Caption: Central metabolic pathways involved in xylose metabolism.
Caption: A generalized workflow for a ¹³C-MFA study.
Concluding Remarks
The accuracy of ¹³C-MFA is highly dependent on the quality of experimental data and the computational tools used for flux estimation. While this guide provides a snapshot of flux distributions in xylose metabolism from key studies, it is important to note that direct comparisons of software accuracy are challenging without standardized benchmark datasets and models. The presented data highlights the significant impact of the chosen metabolic pathway (xylose isomerase vs. XR-XDH) and culture conditions (aerobic vs. anaerobic) on the central carbon metabolism.
For researchers embarking on ¹³C-MFA of xylose metabolism, careful consideration of the experimental design, including the choice of ¹³C-labeled xylose tracer, is critical. The selection of software should be based on the specific needs of the study, considering factors such as the complexity of the metabolic model, the type of labeling data (steady-state or non-stationary), and the desired level of statistical analysis. While specific software names were not always available in the initial search results, prominent tools in the field include INCA, 13CFLUX2, OpenMFA, and METRAN. It is recommended to consult the original research articles for more detailed information on the specific computational methods employed.
References
A Comparative Guide to Analyzing L-xylose-2-13C Labeling Patterns: NMR vs. Mass Spectrometry
For researchers, scientists, and professionals in drug development, understanding metabolic pathways is crucial. Stable isotope labeling, such as with L-xylose-2-13C, provides a powerful tool to trace the fate of molecules through complex biochemical networks. The two primary analytical techniques for deciphering these labeling patterns are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.
Core Principles: A Tale of Two Techniques
At its core, the choice between NMR and MS for analyzing this compound labeling hinges on the type of information required. NMR spectroscopy directly observes the magnetically active 13C nucleus, providing unambiguous positional information. In contrast, mass spectrometry detects the mass shift caused by the 13C isotope, revealing the overall labeling enrichment and, through fragmentation analysis, inferring positional data.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of NMR and Mass Spectrometry for the analysis of this compound labeling patterns.
| Feature | NMR Spectroscopy | Mass Spectrometry (GC-MS) |
| Principle of Detection | Direct detection of the 13C nucleus based on its magnetic properties. | Indirect detection via the mass-to-charge ratio of the intact molecule and its fragments. |
| Sample Preparation | Minimal: dissolution in a deuterated solvent. | More complex: requires derivatization to increase volatility for gas chromatography. |
| Sample Amount | Higher amounts required (typically 5-25 mg for 1H, 50-100 mg for 13C).[1] | Lower amounts required (sub-microgram to nanogram range). |
| Sensitivity | Lower sensitivity, especially for 13C, which is about 6000 times less sensitive than 1H.[2][3] | High sensitivity, capable of detecting trace amounts of analytes. |
| Resolution | Provides direct positional isotopomer information. | Provides mass isotopomer distribution; positional information is inferred from fragmentation patterns. |
| Quantitative Information | Accurate determination of 13C enrichment at a specific atomic position. | Provides the distribution of molecules with different numbers of 13C labels (M+0, M+1, etc.). |
| Throughput | Lower throughput due to longer acquisition times. | Higher throughput, especially with autosamplers. |
| Strengths | - Non-destructive- Provides unambiguous positional information- Minimal sample preparation | - High sensitivity- High throughput- Provides information on the entire molecule and its fragments |
| Limitations | - Lower sensitivity- Potential for signal overlap in complex mixtures | - Destructive- Positional information is indirect- Requires derivatization for non-volatile compounds |
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 50-100 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent, such as deuterium oxide (D₂O).[1]
-
Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a glass wool plug in a Pasteur pipette into a clean 5 mm NMR tube.[2]
-
Add an internal standard for chemical shift referencing, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples.
2. NMR Data Acquisition:
-
Acquire a 1D 13C NMR spectrum on a spectrometer (e.g., 400-600 MHz).
-
Use a standard single-pulse experiment with proton decoupling.
-
Set a relaxation delay (D1) of at least 5 times the longest T₁ of the carbon nuclei to ensure accurate quantification. For quantitative 13C NMR, longer relaxation delays (e.g., 30 seconds) can improve accuracy.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from hundreds to thousands of scans depending on the sample concentration.
3. Data Analysis:
-
Process the spectrum using NMR software (e.g., MestReNova, TopSpin).
-
Reference the spectrum to the internal standard.
-
Identify the chemical shift of the C2 carbon of L-xylose. The anomeric carbon (C1) signals for α- and β-pyranose forms of D-xylose are around 93.7 and 98.1 ppm, respectively, with other carbons appearing between 62 and 78 ppm. The specific shift for C2 will be in this range and can be confirmed with 2D NMR experiments like HSQC if necessary.
-
Integrate the peak corresponding to the C2 carbon and compare it to the integral of a known concentration standard or, in uniformly labeled samples, to the integrals of other carbon signals to determine the percent enrichment.
Mass Spectrometry (GC-MS)
1. Sample Preparation and Derivatization:
-
Dry down an appropriate amount of the xylose sample (typically in the microgram range).
-
Oximation: Add a solution of hydroxylamine in pyridine to the dried sample and heat at 90°C for 30 minutes to convert the reducing sugar to its oxime.
-
Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 70°C for 60 minutes to derivatize the hydroxyl groups. This makes the xylose volatile for GC analysis.
2. GC-MS Data Acquisition:
-
Inject the derivatized sample into a GC-MS system.
-
Use a capillary column suitable for sugar analysis (e.g., a DB-5ms column).
-
Set up a temperature program to separate the derivatized xylose from other components. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C).
-
Operate the mass spectrometer in Electron Ionization (EI) mode.
-
Acquire mass spectra over a relevant mass range (e.g., m/z 50-600).
3. Data Analysis:
-
Identify the peak corresponding to the derivatized L-xylose in the total ion chromatogram.
-
Analyze the mass spectrum of this peak. The spectrum will show a molecular ion (M+) and several fragment ions.
-
Determine the mass isotopomer distribution by looking at the relative intensities of the M+0, M+1, M+2, etc., ions. The presence of the 2-13C label will result in an increase in the M+1 ion abundance.
-
Analyze the fragmentation pattern. Cleavage of the carbon chain will produce fragment ions. The mass of these fragments will indicate whether they contain the 13C-labeled C2 carbon. For example, a fragment containing C1 and C2 will show a +1 mass shift, while a fragment containing C3-C5 will not. This allows for the localization of the label.
Visualizing the Workflow and Information
To better understand the processes and the resulting data, the following diagrams illustrate the experimental workflows and the nature of the information obtained from each technique.
Conclusion: Choosing the Right Tool for the Job
Both NMR and mass spectrometry are powerful techniques for analyzing this compound labeling patterns, each with its own set of advantages and disadvantages.
Choose NMR when:
-
Unambiguous positional information is critical.
-
A non-destructive method is required.
-
Sufficient sample is available.
Choose Mass Spectrometry when:
-
High sensitivity is required for low-abundance samples.
-
High throughput is necessary for analyzing a large number of samples.
-
Information about the overall mass isotopomer distribution is the primary goal.
In many cases, the two techniques can be used in a complementary fashion. MS can be used for initial screening and to obtain high-sensitivity data on overall enrichment, while NMR can be used to confirm the precise location of the label. The ultimate choice will depend on the specific research question, the available instrumentation, and the amount of sample.
References
Statistical analysis for comparing metabolic fluxes between different experimental conditions
For researchers, scientists, and drug development professionals, understanding the intricate dance of cellular metabolism is crucial for advancing discoveries. Metabolic Flux Analysis (MFA) has emerged as a powerful technique to quantify the rates of metabolic reactions within a biological system, offering profound insights into cellular physiology in both healthy and diseased states.[1][2][3] This guide provides a comprehensive comparison of statistical methods for analyzing metabolic flux data between different experimental conditions, supported by detailed experimental protocols and data presentation, to aid in the robust interpretation of metabolic phenotypes.
Metabolic reprogramming is a hallmark of numerous diseases, including cancer, and is a key area of investigation in drug development.[4][5] By comparing metabolic fluxes between, for example, a healthy versus a diseased state, or a control versus a drug-treated group, researchers can identify metabolic vulnerabilities and potential therapeutic targets. The core of MFA lies in introducing isotopically labeled substrates (tracers) into a biological system and tracking the incorporation of these isotopes into downstream metabolites. The resulting labeling patterns are then used in conjunction with stoichiometric models to estimate intracellular metabolic fluxes.
Statistical Approaches for Comparing Metabolic Fluxes
| Statistical Method | Description | Advantages | Limitations | Application |
| Student's t-test | A statistical test used to compare the means of two groups. | Simple to implement and interpret. | Only suitable for comparing a single flux between two conditions. Does not account for the correlated nature of metabolic fluxes. | Comparing the flux of a specific reaction between a control and a treatment group. |
| Analysis of Variance (ANOVA) | A statistical test used to compare the means of two or more groups. | Can compare a single flux across multiple experimental conditions. | Similar to t-tests, it does not consider the relationships between different fluxes. | Comparing the flux of a specific enzyme across different drug concentrations. |
| Multivariate Analysis of Variance (MANOVA) | An extension of ANOVA used to compare the means of multiple dependent variables between two or more groups. | Considers the relationships and correlations between different fluxes, providing a more holistic comparison of metabolic states. | More complex to perform and interpret than univariate tests. | Comparing the entire flux profile of central carbon metabolism between wild-type and mutant cell lines. |
| Principal Component Analysis (PCA) | A dimensionality-reduction technique used to identify patterns in data and to express the data in such a way as to highlight their similarities and differences. | Visualizes the overall differences in flux profiles between samples and identifies the fluxes that contribute most to the observed variation. | Does not provide a formal statistical test for significance. | Exploratory analysis to visualize the clustering of different experimental groups based on their metabolic flux profiles. |
| Flux Balance Analysis (FBA) based statistical methods | FBA is a computational method that predicts metabolic fluxes based on a stoichiometric model of metabolism. Statistical analyses can be integrated with FBA to compare flux distributions under different conditions. | Allows for the analysis of large-scale metabolic networks and the integration of various omics data. | Predictions are highly dependent on the accuracy of the metabolic model and the defined objective function. | Predicting changes in metabolic fluxes in response to gene knockouts or drug treatments in a genome-scale model. |
| Bayesian Methods | Statistical methods that use Bayes' theorem to update the probability for a hypothesis as more evidence or information becomes available. | Can quantify the uncertainty in flux estimates and provide a probabilistic framework for comparing flux data. | Can be computationally intensive and may require specialized software. | Estimating the probability distribution of fluxes and determining the likelihood of a significant change in flux between conditions. |
Experimental Protocol for ¹³C-Metabolic Flux Analysis
A robust experimental design and execution are paramount for obtaining high-quality data for metabolic flux analysis. The following protocol outlines the key steps for a typical ¹³C-MFA experiment.
I. Experimental Design
-
Define Research Question and Hypotheses: Clearly state the biological question you aim to answer.
-
Select Isotopic Tracer: The choice of tracer is critical and depends on the pathways of interest. For example, [1,2-¹³C₂]glucose is often used for glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is suitable for analyzing the TCA cycle.
-
Determine Labeling Strategy: Decide on the duration of labeling to achieve isotopic steady-state, where the isotopic enrichment of metabolites becomes constant.
-
Plan Biological Replicates: Include a sufficient number of biological replicates to ensure statistical power.
II. Cell Culture and Isotope Labeling
-
Culture cells in a chemically defined medium to ensure control over nutrient sources.
-
During the exponential growth phase, switch the cells to a medium containing the ¹³C-labeled substrate.
-
Continue the culture for a predetermined time to allow for the incorporation of the labeled substrate into the metabolic network.
III. Sample Collection and Metabolite Extraction
-
Quenching: Rapidly halt metabolic activity to preserve the in vivo metabolic state. This is often achieved by exposing cells to a cold solvent like methanol at -20°C.
-
Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
IV. Analytical Measurement
-
Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyze the metabolite extracts to determine the mass isotopomer distributions (MIDs) of key metabolites. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for this purpose.
V. Data Analysis and Flux Calculation
-
Correct for Natural Isotope Abundance: Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Flux Estimation: Use computational software (e.g., Metran, INCA) to estimate the metabolic fluxes that best explain the experimentally measured MIDs. This involves fitting the data to a metabolic network model.
-
Statistical Analysis: Apply appropriate statistical tests (as described in the table above) to compare the calculated fluxes between different experimental conditions.
Visualizing the Workflow
A clear understanding of the experimental and analytical workflow is essential for successful metabolic flux analysis.
Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.
Signaling Pathway Example: Central Carbon Metabolism
Metabolic flux analysis is often applied to understand the reprogramming of central carbon metabolism in diseases like cancer. The diagram below illustrates key pathways involved.
Caption: Key pathways in central carbon metabolism frequently analyzed by MFA.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Metabolic Flow Analysis Techniques in Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 3. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Metabolic Flux Analysis: Unveiling Cellular Metabolism for Therapeutic Insights - Omics tutorials [omicstutorials.com]
- 5. Metabolomics, metabolic flux analysis and cancer pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Models of Xylose Utilization Based on 13C Labeling Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent metabolic models for xylose utilization in microorganisms, supported by quantitative data from 13C metabolic flux analysis (13C-MFA). Understanding the intracellular carbon flux distribution through these pathways is critical for optimizing microbial cell factories for the production of biofuels and other valuable chemicals from lignocellulosic biomass.
Introduction to Xylose Metabolic Pathways
Xylose, a five-carbon sugar, is a major component of hemicellulose. Microorganisms have evolved different pathways to channel xylose into their central carbon metabolism. The efficiency and cofactor requirements of these pathways significantly impact cellular physiology and product yields. The two most prominent pathways, particularly in engineered industrial microbes like Saccharomyces cerevisiae and Escherichia coli, are the Xylose Isomerase (XI) pathway and the Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) pathway. A third, the Phosphoketolase (PK) pathway, is also found in some bacteria.[1][2]
-
Xylose Isomerase (XI) Pathway: This pathway, common in bacteria, involves the direct isomerization of xylose to xylulose by the enzyme xylose isomerase.[2] Xylulose is then phosphorylated to xylulose-5-phosphate (X5P) and enters the Pentose Phosphate Pathway (PPP). This pathway is cofactor-balanced.
-
Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) Pathway: Naturally found in many yeasts, this two-step pathway first reduces xylose to xylitol using xylose reductase (XR), which predominantly uses NADPH as a cofactor.[3][4] Xylitol is then oxidized to xylulose by xylitol dehydrogenase (XDH), which uses NAD+. This pathway's reliance on different cofactors can create a redox imbalance, particularly under anaerobic conditions, leading to the accumulation of byproducts like xylitol.
-
Phosphoketolase (PK) Pathway: Identified in organisms like Clostridium acetobutylicum, this pathway cleaves xylulose-5-phosphate into acetyl-phosphate and glyceraldehyde-3-phosphate, offering a different route into central metabolism compared to the canonical non-oxidative PPP.
Quantitative Comparison of Metabolic Fluxes
13C-MFA is a powerful technique for quantifying the in vivo fluxes through metabolic networks. By feeding cells a 13C-labeled substrate (e.g., [1-13C]xylose) and measuring the isotopic labeling patterns in protein-bound amino acids or other metabolites, the relative activities of different pathways can be determined with high accuracy.
The following tables summarize key metabolic flux distributions determined by 13C-MFA in E. coli and S. cerevisiae during xylose metabolism. Fluxes are typically normalized to the specific xylose uptake rate.
Table 1: Comparison of Central Carbon Metabolism Fluxes in E. coli on Xylose vs. Glucose (Aerobic)
| Metabolic Flux (% of Glucose/Xylose Uptake Rate) | Aerobic Glucose | Aerobic Xylose |
| Glycolysis (via G6P) | 83.1 | 42.9 |
| Pentose Phosphate Pathway (Oxidative) | 16.9 | 57.1 |
| TCA Cycle | 68.2 | 49.8 |
| Glyoxylate Shunt | 0.0 | 0.0 |
Data adapted from a comprehensive 13C-MFA study on E. coli. This table highlights the significant shift towards the Pentose Phosphate Pathway during xylose metabolism, as all incoming carbon must pass through this pathway.
Table 2: Comparison of Central Carbon Metabolism Fluxes in Recombinant S. cerevisiae on Xylose (XR-XDH Pathway)
| Metabolic Flux (% of Xylose Uptake Rate) | Strain 1 (Low XR activity) | Strain 2 (High XR activity) |
| Xylose Uptake | 100 | 100 |
| Pentose Phosphate Pathway (Oxidative) | 47.4 | 33.1 |
| Glycolysis (via F6P) | 52.6 | 66.9 |
| TCA Cycle | 20.1 | 15.5 |
| Ethanol Production | 0.0 | 0.0 |
Data adapted from a 13C-MFA study on recombinant S. cerevisiae expressing the XR-XDH pathway. The high flux through the oxidative PPP is necessary to supply the NADPH required by the xylose reductase enzyme. The study noted that high maintenance energy requirements limited ethanol production under the tested conditions.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships within metabolic networks and experimental procedures.
Caption: Core xylose utilization pathways modeled in microorganisms.
Caption: General experimental workflow for 13C-Metabolic Flux Analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Yeast-Based Biosynthesis of Natural Products From Xylose [frontiersin.org]
- 3. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of xylitol by Saccharomyces cerevisiae using waste xylose mother liquor and corncob residues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of L-xylose-2-13C
For researchers, scientists, and drug development professionals utilizing L-xylose-2-13C, understanding the appropriate disposal procedures is crucial for maintaining laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this isotopically labeled compound.
Key Safety Principle: Non-Hazardous Classification
L-xylose, in its natural and isotopically labeled forms, is not classified as a hazardous substance according to Safety Data Sheets (SDS). The incorporation of the stable, non-radioactive carbon-13 isotope does not alter the chemical properties or toxicity of the molecule.[1] Therefore, this compound is to be handled and disposed of as non-hazardous chemical waste, following the same protocols as for unlabeled L-xylose.[2][][4]
Quantitative Data Summary
For easy reference, the key quantitative data for L-xylose are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H10O5 |
| Molecular Weight | 150.13 g/mol [5] |
| Melting Point | 150 - 152 °C |
| Appearance | White crystalline powder |
Step-by-Step Disposal Procedures
The following protocols outline the approved methods for the disposal of this compound, contingent on its form and whether it has been contaminated with hazardous materials.
Uncontaminated this compound
For pure, uncontaminated this compound in solid form or as an aqueous solution, the disposal method is straightforward.
Solid Waste:
-
Small Quantities: Small amounts of solid this compound can typically be disposed of in the regular laboratory trash. Ensure the material is securely contained to prevent aerosolization.
-
Large Quantities: For larger volumes, it is best practice to consult with your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to ensure compliance with local regulations.
Aqueous Solutions:
-
Dilute Solutions: Dilute aqueous solutions of this compound can generally be disposed of down the sanitary sewer system.
-
Flushing: It is recommended to flush the drain with a copious amount of water to ensure adequate dilution.
Contaminated this compound
If this compound has been mixed with hazardous substances during experimental procedures, the resulting waste mixture must be treated as hazardous.
-
Waste Characterization: The waste must be characterized based on the hazardous components it contains.
-
Segregation: Keep this hazardous waste stream separate from non-hazardous waste.
-
Labeling: Clearly label the waste container with its complete contents, including the names and concentrations of all hazardous components.
-
Disposal: Dispose of the hazardous waste in accordance with your institution's hazardous waste management program and all federal, state, and local regulations.
Empty Containers
-
Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
Rinsate Disposal: The rinsate from the cleaning process should be disposed of following the guidelines for aqueous solutions.
-
Final Disposal: Once decontaminated, the containers can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-xylose-2-13C
For researchers, scientists, and professionals in drug development, the precise and safe handling of specialized reagents like L-xylose-2-13C is paramount to ensuring experimental integrity and laboratory safety. This guide provides essential, direct guidance on the personal protective equipment (PPE), operational protocols, and disposal plans for this compound, a non-hazardous, stable isotope-labeled compound. While the substance itself poses no significant chemical risk, meticulous handling is crucial to prevent contamination of this valuable material and to safeguard the accuracy of your experimental outcomes.
Personal Protective Equipment (PPE): A Dual Focus on Personal Safety and Sample Purity
Given that L-xylose is not classified as a hazardous substance, the primary objectives of PPE are to ensure general laboratory safety and, critically, to prevent contamination of the isotopically labeled compound.[1][2][3]
Recommended PPE for Handling this compound:
-
Gloves: Nitrile gloves are recommended to prevent contamination from skin contact. It is crucial to change gloves frequently, especially before handling the primary container of this compound and after touching any other surfaces.[4]
-
Lab Coat: A clean, buttoned lab coat should be worn to protect clothing and prevent the introduction of contaminants from personal attire.[4]
-
Eye Protection: Safety glasses or goggles should be worn at all times in the laboratory to protect against accidental splashes of any chemicals being used in conjunction with the this compound.
-
Respiratory Protection: Under normal conditions of use where dust formation is minimal, respiratory protection is not required. If there is a potential for generating dust, handling should be performed in a fume hood or a designated, controlled area.
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety and physical property information for L-xylose. Note that this compound will have a slightly higher molecular weight, but other physical and safety properties are expected to be essentially identical.
| Property | Value | Citation(s) |
| Appearance | White powder/solid | |
| Odor | Odorless | |
| Hazard Classification | Not considered hazardous | |
| Melting Point | 150 - 152 °C / 302 - 305.6 °F | |
| Incompatible Materials | Strong oxidizing agents | |
| Stability | Stable under normal conditions |
Operational Plan: A Step-by-Step Protocol for Handling this compound
The following protocol is designed to ensure both the safety of the handler and the purity of the this compound sample throughout the handling process. The primary goal is to prevent the introduction of any unlabeled xylose or other contaminants.
I. Pre-Handling Preparation
-
Designate a Clean Workspace: Prepare a dedicated, clean, and uncluttered area for handling the this compound. If possible, use a balance and workspace specifically designated for isotopically labeled compounds.
-
Assemble All Necessary Equipment: Before retrieving the this compound, ensure all required equipment is clean and readily accessible. This includes spatulas, weigh boats, containers for stock solutions, and any necessary solvents. Use new or thoroughly cleaned equipment to avoid cross-contamination.
-
Don Appropriate PPE: Put on a clean lab coat, safety glasses, and a fresh pair of nitrile gloves.
II. Handling and Weighing
-
Retrieve the Compound: Obtain the this compound from its storage location.
-
Equilibrate to Room Temperature: If stored in a refrigerator or freezer, allow the container to equilibrate to room temperature before opening to prevent condensation from introducing moisture.
-
Weighing the Compound:
-
Carefully open the container in the designated clean workspace.
-
Use a clean, dedicated spatula to transfer the desired amount of this compound to a new, clean weigh boat.
-
Avoid creating dust. If the compound is a fine powder, consider performing the weighing process in a fume hood or other contained environment.
-
-
Secure the Primary Container: Immediately and securely close the primary container of this compound to protect it from atmospheric moisture and contamination.
-
Prepare Solutions (if applicable): If preparing a stock solution, do so immediately in the designated clean area.
III. Post-Handling Procedures
-
Clean the Workspace: Thoroughly clean the designated workspace, including the balance.
-
Dispose of Consumables: Dispose of used weigh boats, gloves, and any other disposable items that came into contact with the this compound according to the disposal plan outlined below.
-
Return to Storage: Return the primary container of this compound to its designated storage location.
-
Documentation: Record the amount of compound used in a laboratory notebook or inventory management system.
Disposal Plan: Managing this compound Waste
As L-xylose is not considered a hazardous chemical, the disposal of this compound and associated waste is straightforward. However, to prevent unintentional isotopic labeling in other experiments, it is good practice to manage this waste stream carefully.
-
Solid Waste:
-
Contaminated consumables such as weigh boats, pipette tips, and gloves should be collected in a designated, clearly labeled waste bag or container.
-
This waste can typically be disposed of as normal laboratory solid waste, unless it is mixed with a hazardous substance.
-
-
Liquid Waste:
-
Aqueous solutions of this compound can generally be disposed of down the sanitary sewer system, followed by flushing with ample water, provided this is in accordance with local regulations and the solution does not contain any other hazardous materials.
-
If the this compound is dissolved in a hazardous solvent, the waste must be disposed of as hazardous chemical waste, following all institutional and local regulations.
-
-
Empty Containers:
-
The original container of this compound, once empty, should be triple-rinsed (if appropriate for the subsequent use of the container) or disposed of as solid laboratory waste.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
